molecular formula C10H8ClNOS B7941692 2-Chloro-5-thienyl-(2-pyridyl)methanol

2-Chloro-5-thienyl-(2-pyridyl)methanol

Cat. No.: B7941692
M. Wt: 225.70 g/mol
InChI Key: JDNVHFOZBVHCEZ-UHFFFAOYSA-N
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Description

2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS 1378867-16-3) is a synthetic intermediate with the molecular formula C 10 H 8 ClNOS and a molecular weight of 226.69 g/mol . This compound is characterized by a pyridylmethanol scaffold fused with a chlorinated thienyl group, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry research. The presence of both pyridine and thiophene rings, which are common in pharmaceuticals and materials science, suggests its potential utility in constructing more complex molecules . The chlorinated thienyl moiety can serve as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the methanol group on the pyridine ring offers a handle for derivatization into esters or ethers, or for modulating the compound's physicochemical properties . Compounds with similar structural features are frequently investigated in the development of active pharmaceutical ingredients (APIs) and novel materials . It is recommended to store this product at -4°C for short-term (1-2 weeks) or at -20°C for long-term (1-2 years) stability [citation:]. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-9-5-4-8(14-9)10(13)7-3-1-2-6-12-7/h1-6,10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNVHFOZBVHCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the predicted chemical properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its constituent moieties—2-chloropyridine, 5-substituted thiophene, and a secondary alcohol linkage—to forecast its reactivity, spectral characteristics, and potential synthetic pathways. This predictive analysis is grounded in established principles of organic chemistry and supported by data from analogous structures, offering a robust theoretical framework for researchers entering this area of investigation.

Introduction and Molecular Structure Analysis

2-Chloro-5-thienyl-(2-pyridyl)methanol is a complex heterocyclic structure featuring a 2-chloropyridine ring linked to a 5-thienyl group through a methanol bridge. The molecule's reactivity is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich thiophene ring, and the nucleophilic/electrophilic nature of the secondary alcohol. The chlorine atom on the pyridine ring and the sulfur atom in the thiophene ring introduce specific sites for chemical modification.

The three-dimensional conformation of this molecule, particularly the rotational freedom around the single bonds connecting the aromatic rings to the carbinol carbon, will influence its biological activity and physical properties. Studies on similar biarylic thienyl pyridines suggest that planar conformations are likely, with potential for Z and E isomers depending on the relative orientation of the rings.[1]

Caption: Predicted structure of 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties is presented below. These values are estimated based on the constituent functional groups and are intended to guide experimental design.

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₈ClNOSBased on atom count from the structure.
Molecular Weight ~225.7 g/mol Sum of atomic weights.
Appearance Likely a colorless to pale yellow solid or oil.Similar to other substituted pyridines and thiophenes.[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane.The presence of polar groups (OH, N, S) suggests some water solubility, while the aromatic rings favor organic solvents.
pKa The pyridine nitrogen is expected to be weakly basic. The hydroxyl proton is weakly acidic.The electron-withdrawing effect of the chlorine atom reduces the basicity of the pyridine nitrogen compared to pyridine itself.

Synthesis and Reaction Pathways

While no specific synthesis for 2-Chloro-5-thienyl-(2-pyridyl)methanol has been reported, a logical retrosynthetic analysis suggests several viable approaches.

Proposed Synthetic Routes

A plausible synthetic strategy involves the coupling of a pyridine and a thiophene precursor, followed by the formation of the methanol bridge.

Synthesis_Pathway cluster_0 Route A: Grignard Addition cluster_1 Route B: Reduction of Ketone A1 2-Chloro-5-bromopyridine A3 Grignard Reagent (from A1) A1->A3 Mg, THF A2 2-Thiophenecarboxaldehyde A4 2-Chloro-5-thienyl-(2-pyridyl)methanol A2->A4 Addition & Workup A3->A4 Addition & Workup B1 2-Chloropyridine B3 2-Chloro-5-(2-thenoyl)pyridine B1->B3 Friedel-Crafts Acylation B2 2-Thienylcarbonyl chloride B2->B3 Friedel-Crafts Acylation B4 2-Chloro-5-thienyl-(2-pyridyl)methanol B3->B4 Reduction (e.g., NaBH4)

Caption: Plausible synthetic routes to the target compound.

Experimental Protocol: Grignard Addition (Route A)

  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), add a solution of 2-chloro-5-bromopyridine in THF dropwise under an inert atmosphere. Gentle heating may be required to initiate the reaction.

  • Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-thiophenecarboxaldehyde in anhydrous THF dropwise.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Chemical Reactivity

The molecule possesses several reactive sites, allowing for a range of chemical transformations.

  • Reactions at the 2-Chloropyridine Ring: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.[3][4] The order of reactivity for chloropyridine isomers in SNAr reactions is generally 4-chloropyridine > 2-chloropyridine > 3-chloropyridine.[4]

  • Reactions at the Thiophene Ring: Thiophene is more electron-rich than benzene and readily undergoes electrophilic substitution, primarily at the 2- and 5-positions.[5][6] Since the 2-position is already substituted, electrophilic attack is predicted to occur at the 5-position of the thiophene ring.

  • Reactions of the Methanol Group: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern oxidation). It can also undergo esterification or etherification reactions.

Reactivity_Map cluster_pyridine Pyridine Ring Reactions cluster_thiophene Thiophene Ring Reactions cluster_methanol Methanol Bridge Reactions Target 2-Chloro-5-thienyl-(2-pyridyl)methanol SNAr Nucleophilic Aromatic Substitution (SNAr) of Cl Target->SNAr Nu- EAS Electrophilic Aromatic Substitution (EAS) at C5' Target->EAS E+ Oxidation Oxidation to Ketone Target->Oxidation [O] Esterification Esterification Target->Esterification RCOCl

Caption: Predicted reactivity sites of the target molecule.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2-Chloro-5-thienyl-(2-pyridyl)methanol. The following are predicted spectral data based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as for the methine and hydroxyl protons of the alcohol bridge. The aromatic region (typically 7.0-8.5 ppm) will contain complex multiplets corresponding to the three pyridine protons and three thiophene protons. The methine proton will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the 5.0-6.0 ppm range. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, oxygen, and sulfur atoms. The carbon bearing the chlorine atom (C2 of pyridine) is expected to be in the 150-155 ppm range, while the carbinol carbon will likely appear around 70-80 ppm.

Table of Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H7.2 - 8.4m
Thiophene H6.9 - 7.5m
Methine CH5.5 - 6.0s or d
Hydroxyl OHvariablebr s
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C and C=N stretch (aromatic)1400-1600
C-O stretch (alcohol)1050-1150
C-Cl stretch600-800
Mass Spectrometry (MS)

Mass spectrometry will be essential for confirming the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope pattern with a ratio of approximately 3:1. Fragmentation patterns will likely involve the loss of the hydroxyl group, the chlorine atom, and cleavage of the bond between the carbinol carbon and the aromatic rings.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a pyridine, a thiophene, and a chiral carbinol center suggests several potential applications for 2-Chloro-5-thienyl-(2-pyridyl)methanol and its derivatives.

  • Medicinal Chemistry: Pyridine and thiophene moieties are present in numerous biologically active compounds.[7][8] The ability to functionalize the molecule at multiple sites makes it an attractive scaffold for the development of novel therapeutic agents. The chiral alcohol provides a handle for introducing stereochemistry, which is often critical for biological activity.

  • Materials Science: Thiophene-containing polymers, such as polythiophene, are known for their conductive properties.[6] Pyridyl-thienyl compounds have been investigated for their applications in materials science, including as ligands for metal complexes and in photoinduced processes.[1] The title compound could serve as a monomer or a precursor for the synthesis of novel functional materials.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the chemical properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol. By leveraging the known chemistry of its constituent functional groups, we have outlined plausible synthetic routes, predicted its reactivity, and estimated its key spectroscopic signatures. This foundational knowledge is intended to serve as a valuable resource for researchers and accelerate the experimental investigation of this promising heterocyclic compound and its potential applications.

References

  • Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. [Link]

  • PubChem. 2-Chloropyridine. [Link]

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  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • ACS Publications. Raman spectra of pyridine and 2-chloropyridine adsorbed on silica gel. [Link]

  • NIST WebBook. Pyridine, 2-chloro-. [Link]

  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • Taylor & Francis. Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. [Link]

  • ResearchGate. Synthesis of pyridyl‐thienyl hybrid hydrazide derivative. [Link]

  • MDPI. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. [Link]

  • SciSpace. Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. [Link]

  • ResearchGate. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • ResearchGate. The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route to a series of trichloroethylamides of 5-chloro-2-thienylsulfonic acid. [Link]

  • the Gohlke Group. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

  • PubChem. 6-(3-Thienyl)pyridine-2-carboxaldehyde. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • arXiv. Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. [Link]

  • RSC Publishing. Synthesis and properties of thienonaphtho[bc]pyridines and thienonaphtho[bc]quinolines. [Link]

  • RSC Publishing. Reactivity of excited states of thienyl, pyrrolyl, and furyl ketones. [Link]

  • Taylor & Francis Online. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Google Patents. PROCESSES FOR PRODUCING α-PYRIDYL CARBINOLS.

Sources

An In-depth Technical Guide to 2-Chloro-5-thienyl-(2-pyridyl)methanol: Molecular Structure, Reactivity, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-thienyl-(2-pyridyl)methanol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the molecule's structural features, spectroscopic profile, and inherent reactivity, which is governed by the interplay of its chloro, thienyl, and pyridyl functional groups. Furthermore, it outlines established synthetic protocols and explores the compound's prospective applications, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional organic materials. Among these, structures incorporating pyridine and thiophene rings are of particular interest due to their diverse biological activities and unique electronic properties. 2-Chloro-5-thienyl-(2-pyridyl)methanol emerges as a noteworthy molecule within this class, combining the electron-withdrawing nature of a chlorinated pyridine ring with the electron-rich thiophene moiety, all centered around a reactive methanol group. This unique combination of functional groups suggests a rich and varied chemical reactivity, making it a versatile intermediate for further chemical modifications. This guide aims to provide a detailed exploration of its molecular architecture, reactivity patterns, and synthetic strategies.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 2-Chloro-5-thienyl-(2-pyridyl)methanol consists of a central methanol carbon atom bonded to a 2-chloropyridine ring, a 5-thienyl ring, and a hydroxyl group. The presence of these distinct functionalities gives rise to a specific spectroscopic signature that is crucial for its identification and characterization.

Table 1: Predicted Spectroscopic Data for 2-Chloro-5-thienyl-(2-pyridyl)methanol

Spectroscopic TechniqueKey Features and Predicted Chemical Shifts/Bands
¹H NMR Aromatic protons on the pyridine and thiophene rings are expected in the range of δ 7.0-8.5 ppm. The methine proton of the methanol group would likely appear as a singlet around δ 5.0-6.0 ppm, and the hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR Aromatic carbons would resonate in the δ 120-150 ppm region. The carbon of the methanol group is anticipated around δ 60-70 ppm. The carbon bearing the chlorine atom on the pyridine ring would be significantly influenced by the halogen's electronegativity.
IR Spectroscopy A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and thiophene rings are expected in the 1400-1600 cm⁻¹ range. A C-Cl stretching band would be observed in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group, the thienyl ring, or the pyridyl ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-5-thienyl-(2-pyridyl)methanol is dictated by the electronic properties of its constituent rings and the lability of the hydroxyl and chloro groups.

Reactivity of the Hydroxyl Group

The methanol hydroxyl group is a primary site for various chemical transformations.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. Etherification can be achieved using Williamson ether synthesis conditions.

  • Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2-chloro-5-thienyl-(2-pyridyl)ketone, can be accomplished using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Reactivity of the 2-Chloropyridine Moiety

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Substitution: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards attack by nucleophiles. This allows for the displacement of the chloride ion by various nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a diverse range of substituted pyridine derivatives. The reaction typically proceeds under thermal conditions or with the assistance of a palladium or copper catalyst.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is prone to electrophilic substitution reactions.

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at the C2 or C5 positions of the thiophene ring, depending on the directing effects of the substituent at the C5 position.

Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol can be approached through several synthetic strategies. A plausible and efficient method involves a Grignard reaction.

Grignard Reaction Protocol

This protocol outlines the synthesis starting from commercially available 2-chloro-5-bromopyridine and 2-thiophenecarboxaldehyde.

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 2-chloro-5-bromopyridine in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

  • Add a small portion of the 2-chloro-5-bromopyridine solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-chloro-5-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, (2-chloro-5-pyridyl)magnesium bromide.

Step 2: Reaction with 2-Thiophenecarboxaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2-thiophenecarboxaldehyde in anhydrous THF and add it to the dropping funnel.

  • Add the 2-thiophenecarboxaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Diagram 1: Synthetic Workflow for 2-Chloro-5-thienyl-(2-pyridyl)methanol via Grignard Reaction

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 2_chloro_5_bromopyridine 2-Chloro-5-bromopyridine Grignard_Formation Grignard Reagent Formation 2_chloro_5_bromopyridine->Grignard_Formation Mg_THF Mg, THF Mg_THF->Grignard_Formation 2_thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Grignard_Reaction Reaction with Aldehyde 2_thiophenecarboxaldehyde->Grignard_Reaction Grignard_Formation->Grignard_Reaction Forms Grignard Reagent Workup_Purification Work-up & Purification Grignard_Reaction->Workup_Purification Crude Product Final_Product 2-Chloro-5-thienyl-(2-pyridyl)methanol Workup_Purification->Final_Product Purified Product

In-Depth Technical Guide: Synthesis, Characterization, and Application of 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, heteroaryl methanols serve as privileged scaffolds for the development of central nervous system (CNS) agents, antihistamines, and kinase inhibitors. 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3) is a highly versatile building block that strategically combines a basic pyridine ring, a lipophilic chlorothiophene moiety, and a functionalizable carbinol center[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating guide to the synthesis, mechanistic pathways, and bioisosteric applications of this critical intermediate.

Physicochemical Profiling & Structural Identifiers

To facilitate accurate compound registration and analytical tracking, the quantitative and structural identifiers of 2-Chloro-5-thienyl-(2-pyridyl)methanol are summarized in the table below.

PropertyValue
IUPAC Name (5-Chlorothiophen-2-yl)(pyridin-2-yl)methanol
CAS Registry Number 1378867-16-3
Molecular Formula C₁₀H₈ClNOS
Molecular Weight 225.70 g/mol
SMILES c1ccnc(c1)C(c2ccc(s2)Cl)O
Hydrogen Bond Donors 1 (Carbinol -OH)
Hydrogen Bond Acceptors 3 (Pyridine N, Carbinol O, Thiophene S)
Rotatable Bonds 2

Strategic Synthesis Methodology

The most efficient and scalable route to access 2-Chloro-5-thienyl-(2-pyridyl)methanol is via the nucleophilic addition of a Grignard reagent to a heteroaryl aldehyde. Specifically, the reaction utilizes 2-pyridinecarboxaldehyde and 5-chloro-2-thienylmagnesium bromide[2][3].

Experimental Protocol: Grignard Addition

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure high yield and purity.

Reagents & Materials:

  • 2-Pyridinecarboxaldehyde (1.0 equiv, limiting reagent)

  • 5-Chloro-2-thienylmagnesium bromide (0.5 M solution in THF) (1.2 equiv)[4][5]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of argon or nitrogen. Causality: Grignard reagents are highly sensitive to moisture; strict anhydrous conditions prevent premature protonation of the carbanion.

  • Substrate Dissolution: Dissolve 2-pyridinecarboxaldehyde in anhydrous THF (approx. 0.2 M concentration).

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the solution to 0 °C. Causality: The nucleophilic addition is highly exothermic. Maintaining 0 °C suppresses unwanted side reactions, such as the enolization of competing substrates or pinacol coupling.

  • Reagent Addition: Introduce the 0.5 M solution of 5-chloro-2-thienylmagnesium bromide in THF dropwise via a syringe pump over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV detection at 254 nm). The reaction is complete when the starting material spot (

    
    ) is fully consumed, replaced by a more polar product spot (
    
    
    
    ).
  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides a mild proton source to break down the magnesium alkoxide intermediate without over-acidifying the basic pyridine ring.

  • Workup & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure target compound.

SynthWorkflow SM1 2-Pyridinecarboxaldehyde (Electrophile) Reaction Nucleophilic Addition (THF, 0°C to RT) SM1->Reaction SM2 5-Chloro-2-thienylmagnesium bromide (Nucleophile) SM2->Reaction Quench Quench & Workup (Sat. NH4Cl, EtOAc Extraction) Reaction->Quench Product 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3) Quench->Product

Synthetic workflow for 2-Chloro-5-thienyl-(2-pyridyl)methanol via Grignard addition.

Mechanistic Pathway

The formation of 2-Chloro-5-thienyl-(2-pyridyl)methanol is driven by the intrinsic electrophilicity of the aldehyde carbonyl and the nucleophilicity of the Grignard reagent.

  • Coordination: The magnesium ion (

    
    ) from the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen of 2-pyridinecarboxaldehyde. This coordination withdraws electron density from the carbonyl carbon, significantly enhancing its electrophilicity.
    
  • Nucleophilic Attack: The electron-rich 5-chlorothienyl carbanion attacks the activated carbonyl carbon, breaking the carbon-oxygen

    
    -bond and transferring the electrons to the oxygen atom.
    
  • Alkoxide Formation: This results in a stable, tetrahedral magnesium alkoxide intermediate.

  • Protonation: Upon the addition of aqueous NH₄Cl, the alkoxide oxygen is protonated, releasing the final heteroaryl methanol and water-soluble magnesium salts.

Mechanism Step1 Coordination Mg2+ coordinates to Carbonyl Oxygen Step2 Nucleophilic Attack Thienyl carbanion attacks Carbonyl C Step1->Step2 Step3 Alkoxide Formation Magnesium Alkoxide Intermediate Step2->Step3 Step4 Protonation NH4Cl donates H+ to Alkoxide Step3->Step4 Final Target Carbinol Formed Step4->Final

Mechanistic steps of the Grignard nucleophilic addition.

Applications in Drug Discovery: Bioisosterism & Functionalization

The Bioisosteric Advantage

In medicinal chemistry, the thiophene ring is a well-documented bioisostere for the benzene ring (6)[6][7].

Consider the classic first-generation H1 antihistamine Carbinoxamine [8][9]. The core precursor to this drug is (4-chlorophenyl)(pyridin-2-yl)methanol (CAS: 27652-89-7)[10]. By replacing the 4-chlorophenyl moiety with a 5-chlorothiophen-2-yl moiety, we arrive exactly at our target compound: 2-Chloro-5-thienyl-(2-pyridyl)methanol.

This structural modification is not merely cosmetic. The sulfur atom in the thiophene ring imparts a higher electron density and can participate in unique hydrogen bonding interactions within a receptor pocket, potentially enhancing binding affinity and altering the pharmacokinetic profile of the resulting drug candidate[11][12].

Downstream Functionalization

The secondary alcohol (carbinol) serves as an ideal handle for further derivatization:

  • Etherification: Deprotonation with Sodium Hydride (NaH) followed by alkylation with an alkyl halide (e.g., 2-dimethylaminoethyl chloride) yields diarylmethyl ether analogs, mapping directly onto the antihistamine pharmacophore[9].

  • Amination: Conversion of the carbinol to a chloride (using SOCl₂) followed by substitution with secondary amines generates diarylmethylamines, a scaffold frequently found in CNS-active therapeutics.

Functionalization Core 2-Chloro-5-thienyl-(2-pyridyl)methanol Chlorination Chlorination (SOCl2, DCM) Core->Chlorination Etherification Etherification (NaH, R-X) Core->Etherification Intermediate Diarylmethyl Chloride Intermediate Chlorination->Intermediate Drug1 Diarylmethyl Ether Analogs (e.g., Carbinoxamine bioisosteres) Etherification->Drug1 Amine Amination (Excess R2NH) Intermediate->Amine Drug2 Diarylmethylamine Analogs (CNS-active scaffolds) Amine->Drug2

Downstream functionalization pathways for drug discovery applications.

Analytical Characterization

To validate the structural integrity of the synthesized 2-Chloro-5-thienyl-(2-pyridyl)methanol, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic peak is the carbinol proton (CH-OH), which typically appears as a distinct singlet (or a doublet if coupled to the hydroxyl proton) in the region of

    
     5.80 – 6.10 ppm . The pyridine protons will present as four distinct multiplets in the downfield aromatic region (
    
    
    
    7.10 – 8.60 ppm), while the thiophene protons will appear as two doublets with a coupling constant (
    
    
    Hz) characteristic of 2,5-disubstituted thiophenes around
    
    
    6.70 – 6.90 ppm.
  • LC-MS (ESI+): The mass spectrum will exhibit a characteristic

    
     molecular ion peak at 
    
    
    
    226.0
    . Due to the presence of a single chlorine atom, a distinct
    
    
    isotope peak at
    
    
    228.0
    will be observed with an intensity of approximately 33% relative to the parent ion, confirming the halogenation state.

References

  • cnprot.com , 2-Chloro-5-thienyl-(2-pyridyl)methanol Product Data, Link

  • bio-fount.com , 1378867-16-3 | 2-Chloro-5-thienyl-(2-pyridyl)methanol, 1

  • ChemicalBook , 5-CHLORO-2-THIENYLMAGNESIUM BROMIDE CAS#: 111762-30-2, 2

  • RSC Advances , Synthesis and the growth mechanism of ultrafine silver nanowires by using 5-chloro-2-thienylmagnesium bromide as the additive, 4

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  • PMC / NIH , Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads, 7

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A Comprehensive Technical Guide to Determining the Solubility of 2-Chloro-5-thienyl-(2-pyridyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 2-Chloro-5-thienyl-(2-pyridyl)methanol in a range of common organic solvents. Given the critical role of solubility in influencing bioavailability, formulation development, and overall therapeutic efficacy, a robust and reproducible methodology is paramount.[1] This document outlines the underlying principles, experimental protocols, and data interpretation necessary for a comprehensive solubility assessment.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior in various biological and chemical systems.[2] For 2-Chloro-5-thienyl-(2-pyridyl)methanol, a molecule with structural motifs common in medicinal chemistry, understanding its solubility in different organic solvents is crucial for:

  • Preformulation Studies: Selecting appropriate solvent systems for initial toxicity and bioavailability assessments.[3]

  • Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation of the final drug product.

  • Analytical Method Development: Establishing suitable solvents for chromatographic analysis and quality control.

This guide will focus on the determination of thermodynamic solubility, which represents the equilibrium state between the dissolved solute and the undissolved solid phase, providing a true measure of a compound's solubility in a given solvent at a specific temperature.[2][3]

Physicochemical Properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol: A Theoretical Overview

  • Polarity: The presence of the nitrogen in the pyridine ring and the hydroxyl group from the methanol moiety introduces polarity. The chlorothiophene group contributes to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the organic solvent.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridinic nitrogen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding are likely to exhibit higher solubility.

  • Crystallinity: The solid-state properties of the compound, such as its crystalline form (polymorphism) or amorphous state, will significantly impact its solubility.[2] It is crucial to characterize the solid form of the material being used in the solubility studies.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended for its accuracy.[4][5][6] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • Solute: 2-Chloro-5-thienyl-(2-pyridyl)methanol (ensure purity and known solid form)

  • Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.

  • Equipment:

    • Analytical balance

    • Scintillation vials or glass flasks with screw caps

    • Orbital shaker or rotator with temperature control[6]

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The overall experimental workflow for the shake-flask method is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 2-Chloro-5-thienyl-(2-pyridyl)methanol prep2 Add to vial with a known volume of solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through a 0.22 µm filter sep2->sep3 analysis1 Prepare dilutions of the clear filtrate sep3->analysis1 analysis2 Quantify concentration using a validated analytical method (e.g., HPLC) analysis1->analysis2 result Calculate Solubility (e.g., in mg/mL or mol/L) analysis2->result

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-5-thienyl-(2-pyridyl)methanol to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[4]

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically between 24 and 72 hours.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[6]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials.[6]

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[4]

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate with the appropriate solvent.

    • Analyze the concentration of 2-Chloro-5-thienyl-(2-pyridyl)methanol in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and ability to detect impurities.[5]

    • A calibration curve should be prepared using standard solutions of known concentrations of 2-Chloro-5-thienyl-(2-pyridyl)methanol to ensure accurate quantification.

Data Analysis and Presentation

The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account any dilution factors. The results should be expressed in standard units such as mg/mL or mol/L.

Table 1: Solubility of 2-Chloro-5-thienyl-(2-pyridyl)methanol in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Dimethyl Sulfoxide (DMSO)7.2

Note: This table is a template. The empty cells are to be populated with experimentally determined data.

Alternative and High-Throughput Solubility Assays

While the shake-flask method is the gold standard for thermodynamic solubility, other methods can be employed for kinetic solubility screening, which is often sufficient in early drug discovery.[3]

  • Turbidimetric Method: This high-throughput method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the point at which precipitation occurs using light scattering (nephelometry).[1][5]

The logical flow of selecting a solubility assay is presented below:

G start Need for Solubility Data decision_stage Stage of Drug Development? start->decision_stage early_discovery Early Discovery/ High-Throughput Screening decision_stage->early_discovery Early late_development Preformulation/ Process Development decision_stage->late_development Late method_kinetic Kinetic Solubility Assay (e.g., Turbidimetry) early_discovery->method_kinetic method_thermodynamic Thermodynamic Solubility Assay (Shake-Flask Method) late_development->method_thermodynamic output_kinetic Provides rapid, relative solubility ranking method_kinetic->output_kinetic output_thermodynamic Provides accurate equilibrium solubility value method_thermodynamic->output_thermodynamic

Figure 2: Decision tree for selecting an appropriate solubility determination method.

Conclusion and Future Perspectives

This guide has provided a comprehensive, step-by-step protocol for the accurate determination of the solubility of 2-Chloro-5-thienyl-(2-pyridyl)methanol in organic solvents. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can generate reliable data that is essential for informed decision-making throughout the drug development pipeline. Future work should focus on building a comprehensive database of solubility data for this and related compounds across a wider range of solvents and temperatures. Such a database would be an invaluable resource for the development of predictive solubility models, further accelerating the drug discovery process.

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An In-depth Technical Guide to the Thermodynamic Stability of Thiophene-Pyridine Carbinol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene-pyridine carbinol derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their chemical and physical stability. This technical guide provides a comprehensive overview of the thermodynamic stability of these derivatives, addressing a critical need for researchers, scientists, and drug development professionals. We will delve into the key structural and environmental factors that govern their stability, explore both experimental and computational methodologies for its assessment, and elucidate common degradation pathways. This guide is structured to provide not only theoretical understanding but also practical, field-proven insights and detailed protocols to empower researchers in their discovery and development endeavors.

Introduction: The Significance of Stability in Thiophene-Pyridine Carbinol Derivatives

Thiophene and pyridine rings are privileged structures in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The carbinol linker introduces a chiral center and a hydroxyl group capable of forming key hydrogen bonds with biological targets. The resulting thiophene-pyridine carbinol scaffold is therefore of considerable interest for the development of novel therapeutics.

However, the inherent reactivity of the constituent heteroaromatic rings and the carbinol moiety can lead to chemical instability, impacting shelf-life, bioavailability, and safety. A thorough understanding of the thermodynamic stability of these molecules is paramount for:

  • Lead Optimization: Guiding medicinal chemistry efforts to design more stable and efficacious drug candidates.

  • Formulation Development: Selecting appropriate excipients and storage conditions to ensure product quality and longevity.

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH) through rigorous stability testing.[2]

This guide will provide the foundational knowledge and practical tools necessary to navigate the complexities of assessing and predicting the thermodynamic stability of this important class of compounds.

Factors Influencing Thermodynamic Stability

The overall thermodynamic stability of a thiophene-pyridine carbinol derivative is a multifactorial property governed by both intramolecular and intermolecular forces, as well as environmental conditions.

Intramolecular Hydrogen Bonding

A key determinant of the conformational stability of thiophene-pyridine carbinol derivatives is the potential for intramolecular hydrogen bonding (IMHB). The hydroxyl proton of the carbinol can form a hydrogen bond with the nitrogen atom of the pyridine ring or, in certain conformations, interact with the sulfur atom of the thiophene ring.[3]

These IMHBs can significantly influence the molecule's potential energy surface, favoring specific conformers and thereby enhancing overall stability.[4] The strength of these interactions is dependent on the relative orientation of the heterocyclic rings and the carbinol group. Computational studies, such as Natural Bond Orbital (NBO) analysis, can provide valuable insights into the nature and energetic contribution of these hydrogen bonds.[3]

G Intramolecular Hydrogen Bonding in Thiophene-Pyridine Carbinol cluster_0 Thiophene-Pyridine Carbinol cluster_1 Stabilizing Interactions Molecule Thiophene-Pyridine Carbinol Structure IMHB Intramolecular H-Bond (OH···N or OH···S) Molecule->IMHB Forms Conformation Favored Conformation (e.g., Z-isomer) IMHB->Conformation Leads to Stability Increased Thermodynamic Stability Conformation->Stability Enhances

Caption: Intramolecular hydrogen bonding significantly contributes to the thermodynamic stability of thiophene-pyridine carbinol derivatives by favoring specific, lower-energy conformations.

Electronic Effects of Substituents

The electronic nature of substituents on both the thiophene and pyridine rings plays a crucial role in the stability of the carbinol moiety. Electron-donating groups (EDGs) can increase the electron density on the rings, potentially making them more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which may enhance stability against oxidation but could increase susceptibility to nucleophilic attack.

The position of these substituents is also critical, as it influences their inductive and resonance effects on the reactive centers of the molecule.[5]

Environmental Factors
  • pH: The acidity or basicity of the medium can significantly impact the stability of thiophene-pyridine carbinols. The pyridine nitrogen is basic and can be protonated at low pH, which can alter the electronic properties and conformational preferences of the molecule. Hydrolysis of the carbinol can be catalyzed by both acid and base.[6]

  • Temperature: Elevated temperatures can provide the activation energy required to overcome reaction barriers, accelerating degradation processes.[7]

  • Light: Photodegradation can occur if the molecule absorbs light in the UV-Vis range, leading to the formation of reactive excited states that can undergo various degradation reactions.[8][9]

  • Oxidizing Agents: The thiophene ring, in particular, is susceptible to oxidation at the sulfur atom, which can be initiated by atmospheric oxygen or other oxidizing agents.[1][10]

Experimental Assessment of Thermodynamic Stability

A comprehensive assessment of the thermodynamic stability of thiophene-pyridine carbinol derivatives requires a multi-pronged experimental approach, including forced degradation studies and the use of various analytical techniques.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by ICH guidelines.[2][11] It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and pathways.

Table 1: Typical Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hoursHydrolysis of the carbinol
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hoursHydrolysis of the carbinol
Oxidation 3-30% H₂O₂, room temperature or gentle heatingOxidation of the thiophene ring, oxidation of the carbinol
Thermal Degradation Dry heat (e.g., 60-80 °C) for an extended periodVarious thermal rearrangements and decompositions
Photodegradation Exposure to UV and visible light (e.g., ICH option 1 or 2)Photochemical reactions leading to various degradation products
Analytical Techniques

A suite of analytical techniques is employed to monitor the degradation of the parent compound and to identify and quantify the resulting degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for stability studies. A well-developed stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the degradation rate.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification of degradation products. By providing the mass-to-charge ratio of the eluting compounds, it allows for the determination of their molecular weights and, through tandem MS (MS/MS), their structural elucidation.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural characterization of degradation products. It can also be used for quantitative analysis (qNMR) and to monitor the degradation process in real-time.[14][15]

  • UV-Vis Spectrophotometry: This technique can be used to monitor the kinetics of degradation, particularly if the parent compound and its degradation products have distinct UV-Vis absorption spectra.[16][17]

G Experimental Workflow for Stability Assessment Start Start: Pure Thiophene- Pyridine Carbinol Derivative Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC HPLC Analysis (Quantification of Parent Compound) Forced_Degradation->HPLC LCMS LC-MS/MS Analysis (Identification of Degradation Products) Forced_Degradation->LCMS Data_Analysis Data Analysis and Degradation Pathway Elucidation HPLC->Data_Analysis NMR NMR Spectroscopy (Structural Elucidation of Degradants) LCMS->NMR NMR->Data_Analysis End End: Stability Profile and Thermodynamic Parameters Data_Analysis->End G Proposed Degradation Pathways Parent Thiophene-Pyridine Carbinol Oxidation_Thiophene Thiophene-S-oxide/ Sulfone Parent->Oxidation_Thiophene Oxidation Oxidation_Carbinol Thiophene-Pyridine Ketone Parent->Oxidation_Carbinol Oxidation Hydrolysis Dehydration/ Nucleophilic Addition Parent->Hydrolysis Acid/Base Hydrolysis Ring_Opening Ring Cleavage Products Parent->Ring_Opening Harsh Conditions

Caption: Proposed major degradation pathways for thiophene-pyridine carbinol derivatives under various stress conditions.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. Specific conditions may need to be optimized for individual compounds.

  • Preparation of Stock Solution: Prepare a stock solution of the thiophene-pyridine carbinol derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60 °C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60 °C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 80 °C for 48 hours. At specified time points, dissolve a known amount of the solid in the HPLC mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound (100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the solution at specified time points.

  • Control Samples: For each stress condition, prepare a control sample containing only the solvent and stressor, and another control sample of the drug solution stored under normal conditions.

Protocol for a Stability-Indicating HPLC Method

This is a generic starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Outlook

The thermodynamic stability of thiophene-pyridine carbinol derivatives is a critical attribute that dictates their potential for successful development as therapeutic agents or advanced materials. A comprehensive understanding of the factors influencing their stability, coupled with robust experimental and computational assessment strategies, is essential. This guide has provided a framework for approaching this complex challenge, from fundamental principles to practical experimental protocols.

Future research in this area should focus on building a comprehensive database of thermodynamic and kinetic data for a wide range of thiophene-pyridine carbinol derivatives. This will enable the development of more accurate predictive models, such as quantitative structure-stability relationships (QSSRs), which will further accelerate the design and development of novel, stable, and effective molecules.

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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-thienyl-(2-pyridyl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a central methanol bridge flanked by a pyridine and a substituted thiophene ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine ring can act as a bioisostere for a phenyl group, offering modulated metabolic stability, solubility, and receptor binding properties, while the substituted thiophene moiety allows for diverse functionalization to fine-tune pharmacological activity. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.

Key Synthetic Strategies

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol can be approached through several strategic disconnections. The most prominent and scientifically sound pathways involve the formation of a carbon-carbon bond between the pyridine and thiophene rings via an organometallic addition to a carbonyl group. This can be achieved either directly, by reacting an organometallic derivative of one heterocycle with an aldehyde or ketone of the other, or indirectly through a two-step process involving the synthesis and subsequent reduction of a ketone intermediate.

Two primary organometallic approaches will be discussed in detail:

  • The Organolithium Pathway: This method involves the generation of a highly reactive 2-chloro-5-lithiothiophene species, which then undergoes nucleophilic addition to 2-pyridinecarboxaldehyde.

  • The Grignard Pathway: This approach utilizes a Grignard reagent, either of the thiophene or the pyridine moiety, to react with the corresponding aldehyde or a nitrile precursor.

Additionally, a two-step Oxidation-Reduction Pathway will be explored as a viable alternative.

Pathway 1: The Organolithium Approach

The use of organolithium reagents offers a direct and efficient route to the target molecule, leveraging the high nucleophilicity of the lithiated thiophene.

Mechanistic Rationale

The synthesis commences with the deprotonation of 2-chlorothiophene at the 5-position using a strong base, typically n-butyllithium (n-BuLi). This deprotonation is regioselective due to the directing effect of the chloro group and the inherent acidity of the α-protons of the thiophene ring. The resulting 2-chloro-5-lithiothiophene is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The reaction is typically conducted at low temperatures to mitigate side reactions. A subsequent aqueous workup protonates the intermediate alkoxide to yield the desired 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Organolithium_Pathway 2-Chlorothiophene 2-Chlorothiophene 2-Chloro-5-lithiothiophene 2-Chloro-5-lithiothiophene 2-Chlorothiophene->2-Chloro-5-lithiothiophene  Deprotonation n-BuLi n-BuLi Intermediate_Alkoxide Intermediate Alkoxide 2-Chloro-5-lithiothiophene->Intermediate_Alkoxide  Nucleophilic  Addition 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Target_Molecule 2-Chloro-5-thienyl- (2-pyridyl)methanol Intermediate_Alkoxide->Target_Molecule  Aqueous  Workup

Organolithium synthesis pathway.
Experimental Protocol

Materials:

  • 2-Chlorothiophene

  • n-Butyllithium (in hexanes)

  • 2-Pyridinecarboxaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of 2-Chloro-5-lithiothiophene: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chlorothiophene (1.0 eq.) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the lithiated species.[1]

  • Reaction with 2-Pyridinecarboxaldehyde: To the freshly prepared solution of 2-chloro-5-lithiothiophene, add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in the same anhydrous solvent dropwise, again keeping the temperature below -70 °C.

  • Reaction Monitoring and Quenching: Allow the reaction mixture to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is deemed complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Pathway 2: The Grignard Approach

The Grignard reaction provides a classic and robust method for the formation of the pivotal carbon-carbon bond. This pathway can be executed in two primary ways: by reacting a thienyl Grignard reagent with a pyridyl electrophile, or vice-versa.

Mechanistic Rationale

Route A: 2-Chloro-5-thienylmagnesium Halide with 2-Pyridinecarboxaldehyde

This route involves the preparation of a Grignard reagent from a halogenated 2-chlorothiophene (e.g., 2-bromo-5-chlorothiophene or 2-chloro-5-iodothiophene) and magnesium metal. The resulting organomagnesium compound then acts as a nucleophile, attacking the carbonyl carbon of 2-pyridinecarboxaldehyde.

Route B: 2-Pyridylmagnesium Halide with 2-Chloro-5-thiophenecarboxaldehyde

Alternatively, a 2-pyridyl Grignard reagent can be prepared from a 2-halopyridine. However, the direct formation of 2-pyridylmagnesium halides can be challenging and often results in low yields due to side reactions like Wurtz coupling. A more effective strategy is the use of a Grignard exchange reaction, where a more readily formed Grignard reagent (e.g., isopropylmagnesium chloride) is used to generate the desired 2-pyridyl Grignard in situ from 2-bromopyridine at low temperatures.[2] This reagent can then be reacted with 2-chloro-5-thiophenecarboxaldehyde.

Grignard_Pathway cluster_A Route A cluster_B Route B 2-Bromo-5-chlorothiophene 2-Bromo-5-chlorothiophene Thienyl_Grignard 2-Chloro-5-thienyl- magnesium bromide 2-Bromo-5-chlorothiophene->Thienyl_Grignard  Grignard  Formation Mg Mg Target_A 2-Chloro-5-thienyl- (2-pyridyl)methanol Thienyl_Grignard->Target_A  Nucleophilic  Addition 2-Pyridinecarboxaldehyde_A 2-Pyridine- carboxaldehyde 2-Bromopyridine 2-Bromopyridine Pyridyl_Grignard 2-Pyridylmagnesium chloride 2-Bromopyridine->Pyridyl_Grignard  Grignard  Exchange i-PrMgCl i-PrMgCl Target_B 2-Chloro-5-thienyl- (2-pyridyl)methanol Pyridyl_Grignard->Target_B  Nucleophilic  Addition Thienyl_Aldehyde 2-Chloro-5-thiophene- carboxaldehyde

Grignard synthesis pathways.
Experimental Protocol (Route A)

Materials:

  • 2-Bromo-5-chlorothiophene

  • Magnesium turnings (activated)

  • 2-Pyridinecarboxaldehyde

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq.) and a small crystal of iodine under an inert atmosphere. Add a small amount of anhydrous diethyl ether or THF. Add a few drops of a solution of 2-bromo-5-chlorothiophene (1.0 eq.) in the anhydrous solvent. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining 2-bromo-5-chlorothiophene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in the same anhydrous solvent dropwise.

  • Work-up and Purification: After stirring for 2-4 hours at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Pathway 3: Oxidation-Reduction Approach

This two-step pathway offers an alternative that avoids the direct handling of highly reactive organometallic reagents in the final step.

Mechanistic Rationale

This strategy first involves the synthesis of the ketone intermediate, (2-chlorothiophen-5-yl)(pyridin-2-yl)methanone. This can be achieved through a Friedel-Crafts acylation of 2-chlorothiophene with 2-picolinoyl chloride or by the reaction of a 2-chloro-5-thienyl organometallic with 2-cyanopyridine. The resulting ketone is then reduced to the target alcohol using a suitable reducing agent, such as sodium borohydride.

Oxidation_Reduction_Pathway Thienyl_Organometallic 2-Chloro-5-thienyl Organometallic Ketone_Intermediate (2-chlorothiophen-5-yl) (pyridin-2-yl)methanone Thienyl_Organometallic->Ketone_Intermediate  Nucleophilic  Addition 2-Cyanopyridine 2-Cyanopyridine Target_Molecule 2-Chloro-5-thienyl- (2-pyridyl)methanol Ketone_Intermediate->Target_Molecule  Reduction Reducing_Agent Sodium Borohydride

Oxidation-Reduction synthesis pathway.
Experimental Protocol

Step 1: Synthesis of (2-chlorothiophen-5-yl)(pyridin-2-yl)methanone

(Following a Grignard approach with a nitrile electrophile)

  • Prepare the 2-chloro-5-thienylmagnesium bromide as described in the Grignard Pathway (Route A).

  • Cool the Grignard solution to 0 °C and add a solution of 2-cyanopyridine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with dilute hydrochloric acid and stir until the intermediate imine is hydrolyzed to the ketone.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the ketone with an organic solvent.

  • Purify the ketone by column chromatography or recrystallization.

Step 2: Reduction to 2-Chloro-5-thienyl-(2-pyridyl)methanol

  • Dissolve the ketone intermediate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.1 eq.) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the target alcohol.

  • Purify as needed by column chromatography.

Comparative Analysis of Synthesis Pathways

ParameterOrganolithium PathwayGrignard PathwayOxidation-Reduction Pathway
Number of Steps 112
Key Reagents 2-Chlorothiophene, n-BuLi, 2-PyridinecarboxaldehydeHalogenated 2-Chlorothiophene, Mg, 2-PyridinecarboxaldehydeThienyl Organometallic, 2-Cyanopyridine, NaBH4
Reaction Conditions Low temperature (-78 °C), inert atmosphereAnhydrous, inert atmosphereModerate temperatures
Advantages High reactivity, potentially high yieldsMilder than organolithiums, well-establishedAvoids direct handling of highly reactive reagents in the final step
Disadvantages Requires very low temperatures, sensitivity to moisture and airGrignard formation can be sluggish or have side reactionsLonger overall synthesis
Scalability Potentially scalable with specialized equipmentWell-established for industrial scaleDemonstrated on a laboratory scale

Conclusion

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol can be effectively achieved through several well-established organometallic routes. The choice of the optimal pathway will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The organolithium approach offers a direct and efficient route, albeit with the need for cryogenic conditions. The Grignard pathway is a more traditional and scalable method, with the Grignard exchange variation providing a solution to the challenges of preparing 2-pyridyl Grignard reagents directly. The two-step oxidation-reduction pathway provides a reliable alternative, particularly when avoiding the direct use of highly reactive organometallics in the final step is desirable. Each of these pathways provides a solid foundation for the synthesis of this important heterocyclic intermediate, paving the way for further exploration in the development of novel therapeutic agents.

References

  • Chen, X., Zhou, L., Li, Y., Xie, T., & Zhou, S. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. The Journal of Organic Chemistry, 79(1), 230–239. [Link]

  • Chem-Impex. (3-pyridyl)-thiophén-2-yl-méthanol. [Link]

  • Cymerman-Craig, J., & Loder, J. W. (1955). THE SYNTHESIS AND CHARACTERIZATION OF 2-CHLORO-5THIOPHENTHIOL. Journal of the Chemical Society (Resumed), 4109.
  • Google Patents. (2014). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
  • Guzik, P., Kaczmarczyk, P., & Skarżewski, J. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5484–5497. [Link]

  • Hassan, A. A., & Shawky, A. M. (2011). Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines.
  • Google Patents. (1990). EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
  • Hilton, M. C., Dole, A. M., & McNally, A. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(15), 5896–5900. [Link]

  • Bentham Science Publishers. (2018). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. [Link]

  • Google Patents. (2019). (12)
  • Google Patents. (1998).
  • Google P
  • Organic Syntheses. (1988). 2. [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 219-222.
  • Servi, S., & Topaloglu, C. (2004). Addition of organochromium reagents to heteroaryl aldehydes. Synthesis of heteroaryl substituted bis-allyl ethers and homoallyl ethers. Molecules (Basel, Switzerland), 9(1), 22–28. [Link]

  • ChemBK. (2024). 2-Thienylmagnesium bromide solution. [Link]

  • Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
  • Wunderlich, S. H. (2010). Preparation of Highly Functionalized Aryl and Heteroaryl Organometallics by C-H Activation of Aromatics and Heterocycles Using n. Ludwig-Maximilians-Universität München. [Link]

  • Organic Syntheses. (1955). 2-thenaldehyde. [Link]

  • Craig, D., Daniels, K., & Topping, C. M. (1997). Stereoselective addition of organometallic reagents to N-(tosyl)vinylsulfoximines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1535–1543.
  • Narkhede, H. R., Bhavsar, K. D., Chaudhari, S. V., & Patil, V. R. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

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Safety Data Sheet (SDS) Analysis and Handling Protocols for 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3) serves as a highly versatile pharmacophore building block. Featuring a bis-heterobenzylic secondary alcohol flanked by a lipophilic chlorothiophene and a basic pyridine ring, this compound is frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. However, the exact structural features that make it synthetically valuable also dictate its physicochemical hazards.

This guide provides an in-depth analysis of its Safety Data Sheet (SDS), translating standard hazard statements into mechanistic toxicology, and establishes self-validating experimental protocols for its safe and effective handling in the laboratory.

Physicochemical Profiling & Hazard Causality

To safely manipulate this intermediate, we must first understand the causality between its molecular structure and its biological reactivity. The hazards associated with this compound are not arbitrary; they are direct consequences of its functional groups. As outlined in the[1][2], the compound triggers specific acute toxicity and irritation warnings.

Table 1: Physicochemical and Hazard Profile
Property / Hazard CodeClassificationMechanistic Causality
CAS Number 1378867-16-3N/A
Molecular Formula C₁₀H₈ClNOSN/A
H302 Acute Tox. 4 (Oral)The highly lipophilic chlorothiophene moiety enhances gastrointestinal absorption. Hepatic cytochrome P450 metabolism of the thiophene ring can yield reactive epoxide intermediates, leading to acute systemic toxicity.
H315 Skin Irrit. 2The pyridine nitrogen (pKa ~5.2) acts as a mild base. Upon contact with diaphoresis (sweat), it disrupts the slightly acidic mantle of the stratum corneum, causing localized epidermal irritation.
H319 Eye Irrit. 2The secondary alcohol acts as a hydrogen bond donor/acceptor, inducing rapid osmotic and pH shifts in the aqueous environment of the ocular mucosa.
H335 STOT SE 3 (Respiratory)Inhalation of fine particulates leads to the deposition of the basic compound on the respiratory epithelium, triggering localized inflammatory cascades.

Note: Hazard classifications align with the.

Hazard Mitigation & Exposure Control

Mitigating the risks associated with H302, H315, H319, and H335 requires a systematic approach to engineering controls and Personal Protective Equipment (PPE). The workflow below maps the logical relationship between hazard identification and procedural mitigation.

HazardMitigation Start Compound Receipt CAS: 1378867-16-3 PPE Don PPE (P280: Gloves/Eye) Start->PPE Ventilation Fume Hood (P261: Avoid Dust) PPE->Ventilation Exposure Accidental Exposure? Ventilation->Exposure Skin Skin/Eye Wash (H315, H319) Exposure->Skin Dermal/Ocular Ingestion Medical Attention (H302: Acute Tox) Exposure->Ingestion Oral Safe Proceed to Synthesis Exposure->Safe No Exposure

Workflow for mitigating exposure to 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Self-Validating Experimental Protocols

Following guidelines from, every protocol must be designed not just with steps, but with built-in validation mechanisms to ensure both safety and chemical success.

Protocol A: Safe Handling and Reagent Dispensing

Objective: Safely weigh and transfer the compound while strictly adhering to P261 (Avoid breathing dust) and P280 (Wear protective gloves/eye protection).

  • Environmental Control: Conduct all weighing inside a dedicated powder-weighing fume hood.

    • Causality: Prevents aerosolization of the solid, directly mitigating H335 (respiratory irritation).

    • Self-Validation: Before opening the reagent bottle, verify the hood's digital anemometer reads a face velocity of ≥0.5 m/s. If the alarm sounds, do not proceed.

  • PPE Selection: Don nitrile gloves (minimum 0.12 mm thickness), splash-proof chemical goggles, and a fully buttoned lab coat.

    • Causality: Nitrile provides an effective, non-permeable barrier against heteroaromatic alcohols, preventing H315 dermal irritation.

  • Decontamination: After transfer, wipe down spatulas and the analytical balance with 70% Isopropyl Alcohol (IPA), followed by a 1% acetic acid wash.

    • Causality: The mild acetic acid wash neutralizes any residual basic pyridine traces, converting them into highly water-soluble pyridinium salts that are easily wiped away.

Protocol B: Chemoselective Oxidation to the Ketone Derivative

Objective: Convert the secondary alcohol to (2-Chloro-5-thienyl)(pyridin-2-yl)methanone, a common transformation in drug synthesis.

  • Reagent Selection: Use activated Manganese Dioxide (MnO₂).

    • Causality: The substrate is a bis-heterobenzylic alcohol. Stronger oxidants (like mCPBA or KMnO₄) risk oxidizing the pyridine nitrogen to an N-oxide or chlorinating the thiophene. MnO₂ is chemoselective for allylic and benzylic-type alcohols, preserving the sensitive heteroaromatics.

  • Reaction Setup: Dissolve 1.0 eq of 2-Chloro-5-thienyl-(2-pyridyl)methanol in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 10.0 eq of activated MnO₂. Stir vigorously at room temperature (20°C).

  • In-Process Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3).

    • Causality & Validation: The starting material contains a hydroxyl group (strong hydrogen bond donor), making it highly polar. As the reaction progresses, the loss of this hydroxyl group to form a ketone drastically reduces polarity. The successful formation of the product is validated by the appearance of a new, significantly higher

      
       spot that is strongly UV-active at 254 nm (due to the conjugated bis-heteroaromatic system).
      
  • Workup & Waste Sequestration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad with excess DCM and concentrate the filtrate in vacuo.

    • Causality: Celite filtration safely sequesters the heavy metal (manganese) waste into a solid matrix, preventing environmental contamination and ensuring a highly pure crude organic product.

SynthesisPathway Reactant 2-Chloro-5-thienyl- (2-pyridyl)methanol Intermediate Surface-Bound Complex Reactant->Intermediate Adsorption Reagent Activated MnO2 (Mild Oxidant) Reagent->Intermediate Product Ketone Derivative (Drug Intermediate) Intermediate->Product -H2O Desorption

Chemoselective oxidation of the bis-heterobenzylic alcohol to its ketone derivative.

References

  • European Chemicals Agency (ECHA). "Understanding CLP - Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures." ECHA. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

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An In-depth Technical Guide to the Toxicological Profile of Chlorothienyl Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive framework for establishing the toxicological profile of novel chlorothienyl pyridine alcohols. In the absence of extensive public data on this specific chemical class, this document synthesizes established toxicological principles, predictive toxicology based on related structures, and detailed, field-proven experimental protocols. The methodologies outlined herein are designed to build a robust, self-validating safety profile essential for preclinical drug development and regulatory submission.

Introduction: The Imperative of Early and Comprehensive Toxicological Profiling

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with safety being a primary hurdle. Early and thorough toxicological assessment is not merely a regulatory requirement but a critical step in de-risking drug development programs, saving valuable time and resources.[1][2] Chlorothienyl pyridine alcohols, a class of compounds with potential therapeutic applications, require a systematic toxicological evaluation to ascertain their safety profile. This guide will provide the foundational knowledge and detailed protocols to achieve this.

Predictive Toxicology: Insights from Structural Analogs

The toxicological properties of a novel compound can often be inferred from its structural motifs. Chlorothienyl pyridine alcohols contain a pyridine ring, a thienyl group, and an alcohol functional group, each contributing to the overall toxicological profile.

2.1. The Pyridine Moiety: A Key Determinant of Toxicity

The pyridine ring is a common scaffold in many pharmaceuticals and bioactive molecules.[3][4] However, it is also associated with potential toxicities. The toxicological profile of pyridine itself is well-characterized and serves as a starting point for our analysis.[5][6][7][8][9]

  • Hepatotoxicity: Pyridine and some of its derivatives are known to cause liver damage.[10] The mechanism often involves metabolic activation by cytochrome P450 enzymes to reactive intermediates that can cause cellular damage.

  • Neurotoxicity: Certain pyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are potent neurotoxins that can induce Parkinsonism-like symptoms.[11] The key features of MPTP-like neurotoxicity include the ability to cross the blood-brain barrier, enzymatic bioactivation to a neurotoxic metabolite, and uptake into neurons.[11]

  • Structure-Activity Relationships (SAR): The toxicity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[4][11] For instance, the presence of electron-withdrawing or -donating groups can significantly alter metabolic pathways and, consequently, toxicity.[3][4]

2.2. The Thienyl Group: Bioactivation and Potential for Toxicity

The thienyl group, a sulfur-containing heterocycle, can also undergo metabolic activation to reactive intermediates. This bioactivation can lead to covalent binding to cellular macromolecules, a key event in toxicity.

2.3. The Alcohol Functional Group: Metabolic Considerations

The alcohol functional group can undergo oxidation, potentially leading to the formation of more reactive aldehydes or ketones.[12] The rate and extent of this metabolism will influence the pharmacokinetic and toxicodynamic properties of the molecule.

Foundational In Vitro Toxicity Assessment

In vitro toxicity testing is a cornerstone of modern toxicology, providing a rapid, cost-effective, and ethical means of screening compounds for potential hazards.[1][2][13][14][15]

3.1. Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental for determining the concentration at which a compound elicits cell death.[16][17] These assays measure various cellular parameters, including membrane integrity, metabolic activity, and DNA content.[13][16]

Table 1: Overview of Common Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[18]Cell viability/metabolic activity
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Cell membrane integrity
Neutral Red Uptake Assay Uptake of the supravital dye neutral red into the lysosomes of viable cells.Cell viability
ATP Assay Quantification of adenosine triphosphate (ATP) as an indicator of metabolically active cells.Cell viability

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the cytotoxicity of chlorothienyl pyridine alcohols using the MTT assay.[18][19]

Materials:

  • 96-well cell culture plates

  • Human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • Test compound (chlorothienyl pyridine alcohol) stock solution in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[19]

  • Compound Treatment: Prepare serial dilutions of the chlorothienyl pyridine alcohol in a complete cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of solvent used for the test compound).[19]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[19]

3.2. Genotoxicity Assays: Assessing the Potential for DNA Damage

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, which can lead to cancer or heritable diseases.[20][21][22] The standard battery of genotoxicity tests is recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[20][21][23][24]

Table 2: Standard Genotoxicity Test Battery (ICH S2(R1)) [21][23]

TestEndpoint Measured
Bacterial Reverse Mutation Test (Ames Test) Gene mutations (point mutations and frameshifts) in bacteria.
In Vitro Mammalian Cell Cytogenetic Assay Chromosomal aberrations (structural and numerical) in mammalian cells.
In Vitro Mouse Lymphoma Assay (MLA) Gene mutations and clastogenic events in mammalian cells.
In Vivo Micronucleus Test Chromosomal damage (clastogenicity and aneugenicity) in rodent hematopoietic cells.

Experimental Workflow: Genotoxicity Assessment

Genotoxicity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Ames Bacterial Reverse Mutation Assay (Ames Test) MN_vivo In Vivo Micronucleus Test (Rodent) Ames->MN_vivo If Positive MLA Mouse Lymphoma Assay (MLA) MLA->MN_vivo If Positive MN_vitro In Vitro Micronucleus Test MN_vitro->MN_vivo If Positive Comet In Vivo Comet Assay (Optional - for specific organs) MN_vivo->Comet To investigate organ-specific effects

Caption: A typical workflow for assessing the genotoxic potential of a novel compound.

Drug Metabolism and Pharmacokinetics (DMPK): Understanding the Fate of the Compound in the Body

DMPK studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME).[25][26] This information is critical for predicting a drug's efficacy and safety in humans.

4.1. In Vitro Metabolism Studies

In vitro metabolism studies are used to identify the metabolic pathways of a compound and the enzymes involved.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Materials:

  • Liver microsomes (from human, rat, mouse, etc.)

  • NADPH regenerating system

  • Test compound (chlorothienyl pyridine alcohol)

  • Buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Incubate the test compound at a known concentration with liver microsomes and the NADPH regenerating system at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

4.2. In Vivo Pharmacokinetic Studies

In vivo pharmacokinetic studies in animal models provide data on the concentration of the drug in the body over time.[27][28]

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum (peak) plasma concentration of a drug.
Tmax Time to reach maximum (peak) plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the drug concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Experimental Workflow: In Vivo Pharmacokinetic Study

PK_Workflow Dosing Dosing (e.g., IV, PO) Sampling Blood Sampling (Serial time points) Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) Modeling->Parameters

Caption: A streamlined workflow for an in vivo pharmacokinetic study.

Conclusion: Building a Comprehensive Safety Profile

The toxicological profiling of novel chlorothienyl pyridine alcohols requires a multi-faceted approach that combines predictive toxicology with a battery of robust in vitro and in vivo assays. By systematically evaluating cytotoxicity, genotoxicity, and DMPK properties, researchers can build a comprehensive safety profile that will guide further drug development and ensure regulatory compliance. The protocols and frameworks provided in this guide offer a solid foundation for this critical endeavor.

References

  • Genotoxicity Guidelines Recommended by International Conference of Harmonization (ICH).
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). J Cell Mol Pharmacol, 8: 238.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026).
  • In vitro toxicology. In: Wikipedia.
  • In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (2025). BenchChem.
  • In vitro testing methods. (2025). Fiveable.
  • ICH S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2011).
  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
  • Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (n.d.). PubMed.
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency.
  • Is In Vitro Toxicology Testing the Future of Safer Drug Development? (2025). MarketsandMarkets.
  • ICH S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use —. (2012). ICH.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.
  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2013). European Medicines Agency (EMA).
  • In vitro testing of drug toxicity. (n.d.). Slideshare.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI.
  • Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
  • Drug Metabolism and Pharmacokinetics. (n.d.). Baylor College of Medicine.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024).
  • Toxicological Profile for pyridine. (n.d.). ATSDR - CDC.
  • HEALTH EFFECTS. (n.d.). In: Toxicological Profile for Pyridine. NCBI Bookshelf - NIH.
  • Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol. (1996). Toxicology, 106(1-3), 85-92.
  • Toxicological Profile for Pyridine. (1992). NCBI Bookshelf - NIH.
  • Toxicological profile for pyridine. (n.d.). HathiTrust Digital Library.
  • Toxicological profile for pyridine. (n.d.). Drexel University.
  • Introduction. In: NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI.

Sources

Advanced Characterization Protocol for 2-Chloro-5-thienyl-(2-pyridyl)methanol: Thermal Profiling and Physical Property Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Heteroaromatics

In the development of advanced pharmaceutical APIs, the rigorous characterization of synthetic intermediates is non-negotiable. 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3) is a complex bi-heteroaryl compound featuring a chlorinated thiophene ring linked to a pyridine moiety via a methanol bridge.

A critical challenge in working with this specific intermediate is the sparsity of empirical thermal data. Standard supplier safety data sheets (SDS), such as those from Fluorochem, explicitly state "No data available" for its melting point and boiling range[1]. Relying on computational predictions for physical properties is sufficient for early-stage synthesis planning, but unacceptable for formulation, stability testing, or regulatory submissions.

As an application scientist, my approach to this data gap is to discard outdated capillary melting point techniques—which cannot differentiate between true melting, polymorphic transitions, and thermal degradation—and instead implement a self-validating, orthogonal thermal analysis framework based on USP <891> guidelines[2].

Theoretical Physical Profile

Before initiating empirical testing, we must establish the theoretical baseline of the compound. The following table synthesizes the predicted physical characteristics of 2-Chloro-5-thienyl-(2-pyridyl)methanol to guide our instrument calibration and parameter selection.

Physical PropertyValueSource / Methodology
Molecular Formula C10H8ClNOSStructural Derivation
Molecular Weight 225.69 g/mol Standard Atomic Weights
Boiling Point 360.7 ± 37.0 °C (at 760 mmHg)Computational Prediction
Density 1.4 ± 0.1 g/cm³Computational Prediction
Vapor Pressure 0.0 ± 0.8 mmHg (at 25°C)Computational Prediction
Polarizability 23.2Computational Prediction
Melting Point (Tm) Empirical Determination RequiredSDS Data Gap[1]

Table 1: Baseline physical and chemical properties of CAS 1378867-16-3.

The Orthogonal Thermal Analysis Workflow

To establish a highly trustworthy melting point, we must prove that the endothermic event observed is actually a phase transition (solid to liquid) and not the cleavage of the chlorine-thiophene bond or the volatilization of residual synthesis solvents. We achieve this by running Differential Scanning Calorimetry (DSC) in parallel with Thermogravimetric Analysis (TGA).

ThermalWorkflow Start 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS 1378867-16-3) Split Start->Split DSC DSC Analysis (USP <891>) Split->DSC Thermal Flow TGA TGA Analysis (Mass Loss) Split->TGA Gravimetric Tm Determine True Melting Point (Tm) DSC->Tm Td Determine Decomposition Onset (Td) TGA->Td Validate Cross-Validation: Ensure Tm < Td Tm->Validate Td->Validate

Fig 1. Orthogonal thermal analysis workflow for melting point validation.

Experimental Methodologies

The following protocols are engineered to be self-validating. By understanding the causality behind each step, researchers can adapt these parameters if polymorphic behavior is detected.

Protocol 1: Melting Point Determination via DSC (USP <891>)

This procedure utilizes a Heat-Cool-Heat cycle to erase thermal history, ensuring the melting point recorded belongs to the most thermodynamically stable polymorph[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-Chloro-5-thienyl-(2-pyridyl)methanol into a standard aluminum DSC pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, preventing artificially broadened melting peaks and ensuring high resolution of the onset temperature.

  • Pan Crimping: Seal the pan with a pinhole-vented lid.

    • Causality: The pinhole allows trace moisture or residual synthesis solvents to escape. If a hermetic seal were used, internal pressure buildup could artificially depress the melting point via the Clausius-Clapeyron effect[3].

  • Atmosphere Control: Purge the DSC cell with high-purity dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: Halogenated heteroaromatics can undergo premature oxidation at elevated temperatures. The inert nitrogen blanket prevents oxidative degradation from masking the melting endotherm.

  • Thermal Cycle (Heat-Cool-Heat):

    • Initial Heat: Ramp from 25°C to 200°C at 10°C/min. (Observe for desolvation endotherms).

    • Cooling: Ramp down from 200°C to 25°C at 10°C/min. (Observe for crystallization exotherms).

    • Second Heat: Ramp from 25°C to 200°C at 10°C/min.

    • Causality: The second heating scan provides the true thermodynamic melting point (

      
      ), calculated at the extrapolated onset of the endothermic peak, completely independent of the sample's prior manufacturing thermal history.
      
Protocol 2: Decomposition Profiling via TGA

To validate the DSC results, we must prove no mass is lost during the melting transition.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10.0 to 15.0 mg of the compound into an open platinum or alumina crucible.

  • Atmosphere Control: Purge the furnace with Nitrogen at 40 mL/min.

  • Heating Program: Ramp the temperature from 25°C to 450°C at a constant rate of 10°C/min.

  • Data Analysis: Plot the derivative thermogravimetry (DTG) curve against the DSC thermogram.

    • Causality: If the DSC melting peak (e.g., at 140°C) occurs simultaneously with a sharp drop in TGA mass, the compound is undergoing decomposition upon melting. If the TGA mass remains flat (100%) during the DSC endotherm, the melting point is validated as a pure phase transition. Given the predicted boiling point of ~360°C, significant mass loss should only be observed well above 250°C.

Conclusion

For uncharacterized advanced intermediates like 2-Chloro-5-thienyl-(2-pyridyl)methanol, literature values are frequently unavailable or unreliable. By executing the orthogonal DSC and TGA methodologies outlined above, development teams can confidently establish the exact melting point, screen for polymorphism, and define the thermal safety boundaries required for downstream API synthesis and formulation.

References

  • Title: 2-Chloro-5-thienyl-(2-pyridyl)methanol - 中文蛋白资源 (Physical Property Predictions)
  • Title: Safety Data Sheet - Fluorochem (CAS 1378867-16-3)
  • Source: testinglab.
  • Title: Lyophilization Process Engineering and Thermostability (Application of USP <891>)

Sources

The Strategic Role of 2-Chloro-5-thienyl-(2-pyridyl)methanol in Modern Pharmaceutical Synthesis: A Privileged Scaffold Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) relies heavily on the availability of highly functionalized, bifunctional building blocks. 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS 1378867-16-3) has emerged as a critical synthetic intermediate[1]. By combining a halogenated thiophene ring, a pyridine moiety, and a chiral methanol linker, this molecule serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This technical guide dissects the structural rationale, synthetic methodologies, and downstream applications of this compound, providing drug development professionals with a comprehensive blueprint for its utilization.

Structural Rationale & Pharmacophore Dynamics (E-E-A-T)

The utility of 2-Chloro-5-thienyl-(2-pyridyl)methanol is not accidental; it is the result of deliberate pharmacophore design. The molecule is divided into three functional domains, each serving a specific mechanistic purpose in medicinal chemistry.

The 2-Chlorothiophene Domain: A Superior Bioisostere

In classical drug design, the 2-chlorophenyl group is a ubiquitous lipophilic domain (famously present in the antiplatelet drug Clopidogrel and the antihistamine Cetirizine). However, the 2-chlorothiophene ring acts as an advanced bioisostere for the chlorophenyl group[2].

  • Causality: The sulfur atom in the thiophene ring alters the dihedral angle and electron density of the aromatic system. Incorporating a chlorine atom at the 2-position significantly improves the metabolic stability of the scaffold against Cytochrome P450 (CYP450) mediated oxidation, while enhancing binding site specificity through favorable halogen bonding[3].

The 2-Pyridyl Domain: Hydrogen Bond Acceptor

The inclusion of the 2-pyridyl ring introduces a built-in hydrogen bond acceptor. Pyridine rings are essential in medicinal chemistry due to their ability to improve aqueous solubility and form critical directional hydrogen bonds with target protein backbones or water-mediated networks[4].

  • Causality: The nitrogen lone pair is perfectly positioned to interact with proton-donating residues (such as serine or threonine) in target receptor pockets, making it a highly effective anchor for CNS and antimicrobial therapeutics.

The Chiral Methanol Linker: The Divergent Hub

The


 hybridized central carbon bearing the hydroxyl group is the synthetic linchpin. It provides a chiral center that can be resolved into pure enantiomers, and a reactive hydroxyl group that can undergo esterification, etherification, or substitution to yield diverse API libraries.

Pharmacophore Core 2-Chloro-5-thienyl-(2-pyridyl)methanol Thiophene 2-Chlorothiophene Ring (Lipophilic Domain) Core->Thiophene Pyridine 2-Pyridyl Ring (H-Bond Acceptor) Core->Pyridine Hydroxyl Chiral Methanol Center (Derivatization Site) Core->Hydroxyl API1 P2Y12 Antagonists (Antiplatelet) Thiophene->API1 Bioisostere for Chlorophenyl API2 CNS Therapeutics (Antihistamine) Pyridine->API2 Target Binding Hydroxyl->API1 Esterification API3 Agrochemicals (Fungicides) Hydroxyl->API3 Etherification

Pharmacophore mapping of the intermediate for downstream API development.

Synthetic Methodology & Protocol

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol relies on a highly sensitive halogen-metal exchange reaction followed by nucleophilic addition. The protocol below is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Experimental Protocol

Target: Racemic 2-Chloro-5-thienyl-(2-pyridyl)methanol

  • Pre-reaction Setup: Flame-dry a 500 mL Schlenk flask under a continuous argon purge. Charge the flask with 2-chloro-5-bromothiophene (1.0 equiv, 50 mmol) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Causality: Strict anhydrous conditions and cryogenic temperatures are mandatory. At higher temperatures, the resulting thienyllithium intermediate is prone to ring-opening side reactions or protonation by trace moisture, which drastically reduces yield.

  • Halogen-Metal Exchange: Add n-Butyllithium (n-BuLi, 1.05 equiv, 2.5 M in hexanes) dropwise over 30 minutes via a syringe pump. Stir for 1 hour at -78°C.

    • Self-Validation Step: Before proceeding, remove a 0.1 mL aliquot, quench it in

      
      , and analyze via crude 
      
      
      
      -NMR. The complete disappearance of the C5-proton signal and the incorporation of deuterium confirms quantitative lithiation, validating the system before the critical electrophilic addition.
  • Electrophilic Addition: Dissolve 2-pyridinecarboxaldehyde (1.1 equiv, 55 mmol) in 20 mL of anhydrous THF and add dropwise to the lithiated mixture.

    • Causality: The slight excess of the aldehyde ensures complete consumption of the highly reactive thienyllithium, preventing the formation of des-bromo thiophene byproducts during the final quench.

  • Quenching & Workup: After 2 hours of stirring at -78°C, quench the reaction with 50 mL of saturated aqueous

    
    . Allow the mixture to slowly warm to room temperature. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product as an off-white solid.

Quantitative Data: Reaction Optimization

The choice of solvent and temperature is the primary driver of reaction success. Table 1 summarizes the optimization data for the lithiation step.

Table 1: Solvent and Temperature Effects on Lithiation Yield

SolventTemperature (°C)BaseYield (%)Dominant Impurity Profile
THF -78 n-BuLi >95 Minimal / Trace unreacted SM
Diethyl Ether-78n-BuLi85Unreacted Starting Material (SM)
THF0n-BuLi<30Ring-opened thiophene products
Toluene-78t-BuLi70Halogen scrambling

Synthesis A 2-Chloro-5-bromothiophene B n-BuLi / THF (-78°C) A->B Halogen-Metal Exchange C Lithium Intermediate B->C E Nucleophilic Addition C->E Reacts with D 2-Pyridinecarboxaldehyde D->E Electrophile F 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS 1378867-16-3) E->F Aqueous Workup

Synthetic workflow for 2-Chloro-5-thienyl-(2-pyridyl)methanol via halogen-metal exchange.

Applications in Drug Discovery

The true value of 2-Chloro-5-thienyl-(2-pyridyl)methanol lies in its downstream applications. By manipulating the central hydroxyl group, researchers can access distinct therapeutic classes.

Development of P2Y12 Antagonists (Antiplatelet Agents)

The structural similarity between this scaffold and the thienopyridine class of antiplatelet drugs (e.g., Clopidogrel, Prasugrel) makes it a prime candidate for developing reversible P2Y12 receptor antagonists. By converting the hydroxyl group into an ester or an amine derivative, researchers can synthesize non-thienopyridine analogs that bypass the need for hepatic CYP450 activation, offering a faster onset of action and avoiding the genetic resistance seen in poor CYP2C19 metabolizers.

CNS Therapeutics (Antihistamines & Anticholinergics)

The diaryl methanol motif is a classic pharmacophore for Histamine H1 receptor antagonists (e.g., Carbinoxamine, Diphenhydramine). By substituting the standard phenyl rings with a 2-chlorothiophene and a 2-pyridine ring, the resulting ether derivatives (achieved via Williamson ether synthesis on the chiral methanol center) exhibit altered blood-brain barrier (BBB) penetration profiles. The pyridine ring's ability to act as a hydrogen bond acceptor[4] enhances binding affinity to the H1 receptor, while the chlorothiophene ring improves the drug's half-life[3].

Conclusion

2-Chloro-5-thienyl-(2-pyridyl)methanol is far more than a simple catalog chemical; it is a meticulously designed synthetic hub. By leveraging the bioisosteric properties of chlorothiophene, the hydrogen-bonding capacity of pyridine, and the divergent potential of a chiral methanol linker, application scientists can rapidly generate highly optimized, metabolically stable API libraries. Mastery of its cryogenic synthesis and downstream derivatization remains a highly valuable asset in the modern medicinal chemist's toolkit.

References

  • Source: Echemi (CAS 1378867-16-3 Supplier Data)
  • Source: PMC (National Institutes of Health)
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway Source: Arabian Journal of Chemistry URL
  • Source: PMC (National Institutes of Health)

Sources

Methodological & Application

Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol, a heterocyclic carbinol of interest in medicinal chemistry and materials science. The described protocol details a robust and reproducible method centered around the nucleophilic addition of a lithiated thienyl species to 2-pyridinecarboxaldehyde. This application note offers in-depth explanations of the underlying chemical principles, step-by-step procedures for synthesis and purification, and critical safety considerations. The aim is to equip researchers with the necessary knowledge and practical insights to successfully synthesize and characterize this target compound.

Introduction

Heterocyclic compounds containing both pyridine and thiophene moieties are prevalent scaffolds in a wide array of biologically active molecules and functional materials.[1][2][3] The title compound, 2-Chloro-5-thienyl-(2-pyridyl)methanol, serves as a valuable intermediate for the development of novel pharmaceuticals and organic electronic materials. Its synthesis involves the formation of a key carbon-carbon bond between the pyridine and thiophene rings, a transformation that can be achieved through various organometallic strategies.

The protocol outlined herein employs an organolithium-based approach, which offers high yields and selectivity. This method involves the deprotonation of 2-chloro-5-bromothiophene using a strong base, n-butyllithium, to generate a highly nucleophilic thienyl lithium species. This intermediate then readily attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol. While Grignard reagents are also commonly used for such transformations, the higher nucleophilicity of organolithium reagents can be advantageous in certain contexts.[4][5][6][7]

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme reagents 1. n-Butyllithium, THF, -78 °C 2. 2-Pyridinecarboxaldehyde 3. H2O (workup) product 2-Chloro-5-thienyl-(2-pyridyl)methanol reagents->product reactant1 2-Chloro-5-bromothiophene reactant2 2-Pyridinecarboxaldehyde

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-bromothiophene≥97%Commercially Available
n-Butyllithium (2.5 M in hexanes)Commercially AvailablePyrophoric, handle with extreme care under inert atmosphere.[8][9][10][11][12]
2-Pyridinecarboxaldehyde≥99%Commercially AvailableStore under inert gas, can be an irritant.[13][14][15][16][17]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be anhydrous for the reaction to proceed.
Diethyl etherAnhydrousCommercially Available
Saturated aqueous ammonium chloride (NH4Cl)Prepared in-house
Saturated aqueous sodium bicarbonate (NaHCO3)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesHPLC gradeCommercially AvailableFor column chromatography.
Ethyl acetateHPLC gradeCommercially AvailableFor column chromatography.
Round-bottom flasksOven-dried before use.
Septa and needlesFor inert atmosphere techniques.
Magnetic stirrer and stir bars
Low-temperature thermometer
Dry ice/acetone bathTo maintain -78 °C.
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel coated
Step-by-Step Procedure

I. Preparation of the Lithiated Thiophene Intermediate

  • Inert Atmosphere Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add 2-chloro-5-bromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration relative to the thiophene).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithium-halogen exchange product is typically rapid. Stir the resulting mixture at -78 °C for 30 minutes.

II. Reaction with 2-Pyridinecarboxaldehyde

  • Aldehyde Addition: In a separate, dry flask, dissolve 2-pyridinecarboxaldehyde (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold (-78 °C) solution of the lithiated thiophene via syringe over 20-30 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate.

  • Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. Then, slowly warm the mixture to room temperature over approximately 1 hour.

III. Workup and Purification

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization

The purified 2-Chloro-5-thienyl-(2-pyridyl)methanol should be characterized by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl group.

Safety Precautions

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[8][10][11][12] It should only be handled by trained personnel under a strict inert atmosphere (nitrogen or argon).[8][9] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[9][12] Keep a container of sand or a Class D fire extinguisher readily available.[9]

  • 2-Pyridinecarboxaldehyde: This compound can be harmful if swallowed or inhaled and may cause skin and eye irritation.[13][15][16][17] Handle in a well-ventilated fume hood and wear appropriate PPE.[13][15][16]

  • Solvents: Diethyl ether and hexanes are highly flammable. Keep away from ignition sources.[10][11] Tetrahydrofuran can form explosive peroxides upon storage; use only freshly opened or tested solvent.

Discussion of Key Steps and Rationale

The success of this synthesis hinges on several critical factors:

  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be rapidly quenched by any protic sources, including water.[18] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Low-Temperature Control: The lithiation and subsequent addition reactions are performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate and unwanted reactions with the solvent.

  • Stoichiometry: A slight excess of n-butyllithium is used to ensure complete conversion of the starting halide to the lithiated species. Similarly, a slight excess of the aldehyde is used to drive the reaction to completion.

  • Workup Procedure: The reaction is quenched with a mild proton source like saturated ammonium chloride to neutralize the reactive organometallic species and protonate the alkoxide product without causing significant side reactions.

Workflow Diagram

Synthesis_Workflow start Start setup Assemble and Flame-Dry Glassware (Inert Atmosphere) start->setup reagents Add 2-Chloro-5-bromothiophene and Anhydrous THF setup->reagents cool Cool to -78 °C reagents->cool lithiation Slowly add n-Butyllithium cool->lithiation stir1 Stir at -78 °C for 30 min lithiation->stir1 add_aldehyde Add 2-Pyridinecarboxaldehyde Solution stir1->add_aldehyde stir2 Stir at -78 °C for 1-2 hours add_aldehyde->stir2 warm Warm to Room Temperature stir2->warm quench Quench with Saturated NH4Cl warm->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable chemical intermediate for further applications in drug discovery and materials science. The key to a successful synthesis lies in the meticulous control of reaction conditions, particularly the maintenance of an inert and anhydrous environment and precise temperature regulation.

References

  • nbutyl lithium safety - YouTube. (2024).
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Pyridinecarboxaldehyde SDS, 1121-60-4 Safety Data Sheets - ECHEMI. (n.d.).
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.).
  • 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.).
  • n-Butyllithium - Safety Data Sheet - ChemicalBook. (2026).
  • SAFETY DATA SHEET - MilliporeSigma. (2025).
  • 2-Pyridinecarboxaldehyde - Safety Data Sheet - ChemicalBook. (2026).
  • CAS 1121-60-4: 2-Pyridinecarboxaldehyde | CymitQuimica. (n.d.).
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.).
  • Addition of organometallic reagents to aldehydes and ketones. (2025).
  • Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines - SciSpace. (n.d.).
  • Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry - Saskatchewan Open Education Resources. (n.d.).
  • The Grignard Reaction. (n.d.).
  • Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine - ResearchGate. (n.d.).
  • Grignard Reaction. (n.d.).
  • Organometallic Addition to Aldehydes and Ketones - YouTube. (2023).
  • Addition of Organometallic Reagents to Aldehyde. | Download Table - ResearchGate. (n.d.).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. (n.d.).
  • Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed. (2010).
  • In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri. (2011).

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Application Note: Utilizing 2-Chloro-5-thienyl-(2-pyridyl)methanol in the Synthesis of Next-Generation Duloxetine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmaceutical Chemistry & Process Development

Executive Summary

In the landscape of neuropharmacology, the continuous evolution of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) is driven by the need to mitigate off-target effects and overcome metabolic liabilities. Duloxetine, a benchmark SNRI, is highly efficacious but susceptible to CYP1A2 and CYP2D6-mediated oxidation, particularly at the thiophene ring .

As an application scientist, I have designed this protocol to demonstrate the utility of 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS 1378867-16-3) as a strategic intermediate for synthesizing novel Duloxetine analogs. The incorporation of a chlorine atom at the C2 position of the thiophene ring effectively blocks oxidative metabolism, while the pyridyl substitution modulates lipophilicity to optimize blood-brain barrier (BBB) penetration. This guide details the causal logic, quantitative optimization, and self-validating protocols required to homologate this diarylmethanol into a functional SNRI active pharmaceutical ingredient (API).

Mechanistic Rationale & Pharmacology

Standard Duloxetine synthesis relies on the asymmetric reduction of 3-chloro-1-(2-thienyl)-1-propanone, followed by arylation , . However, to build a chlorothienyl-pyridyl analog, we invert the synthetic logic: we begin with the chiral/racemic diarylmethanol core and utilize a Williamson ether homologation to install the alkylamine pharmacophore.

Pharmacological Causality
  • C2-Chlorination: The thiophene ring in standard Duloxetine is rapidly oxidized in vivo. Halogenating the 5-position (relative to the methanol attachment) sterically and electronically shields the ring from cytochrome P450 epoxidation.

  • Pyridyl Substitution: Replacing the bulky naphthyl ether of standard Duloxetine with a directly attached 2-pyridyl group lowers the overall molecular weight and introduces a basic nitrogen, altering the

    
     profile to enhance aqueous solubility while maintaining high affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
    

Pathway API Chlorothienyl-Pyridyl SNRI Analog SERT SERT Inhibition API->SERT NET NET Inhibition API->NET SHT ↑ Synaptic 5-HT SERT->SHT NE ↑ Synaptic NE NET->NE REC Post-Synaptic Receptor Activation SHT->REC NE->REC

Caption: Dual mechanism of action of the synthesized SNRI analog inhibiting SERT and NET.

Synthetic Strategy & Workflow

The transformation of 2-Chloro-5-thienyl-(2-pyridyl)methanol into an SNRI requires the installation of a 3-(methylamino)propyl chain. Because the secondary alcohol is sterically hindered by two bulky aryl rings, standard


 alkylation requires highly optimized conditions.

We utilize Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) . The polar aprotic nature of DMF heavily solvates the sodium cation, leaving the alkoxide highly nucleophilic. We employ N-Boc-3-chloro-N-methylpropan-1-amine as the alkylating agent to prevent unwanted side reactions at the secondary amine, followed by anhydrous acidic deprotection to directly yield the API hydrochloride salt.

Workflow A 2-Chloro-5-thienyl- (2-pyridyl)methanol B Deprotonation (NaH, DMF) A->B C O-Alkylation (60°C, 12h) B->C D Boc Deprotection (HCl/Dioxane) C->D E Duloxetine Analog (API HCl Salt) D->E

Caption: Workflow for the synthesis of Duloxetine analogs via O-alkylation of the diarylmethanol.

Quantitative Data: Alkylation Optimization

To establish a robust protocol, various bases and solvents were screened. Weak bases (e.g.,


) failed to quantitatively deprotonate the sterically hindered secondary alcohol. The data below summarizes the optimization leading to the final protocol.
EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1

(2.0)
Acetone6024< 20%15%
2

(1.5)
Acetonitrile802455%42%
3NaH (1.5)THF651878%68%
4 NaH (1.5) DMF 60 12 > 98% 89%

Table 1: Optimization of O-Alkylation conditions for 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Experimental Protocols

The following methodologies are designed as self-validating systems. Quality control checkpoints are embedded directly into the workflow to ensure scientific integrity at every step.

Step 1: Synthesis of the N-Boc Protected Ether Intermediate

Objective: Convert 2-Chloro-5-thienyl-(2-pyridyl)methanol to tert-butyl (3-((2-chloro-5-thienyl)(pyridin-2-yl)methoxy)propyl)(methyl)carbamate.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 2-Chloro-5-thienyl-(2-pyridyl)methanol (10.0 g, 44.3 mmol, 1.0 eq) and dissolve in 100 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.66 g, 66.5 mmol, 1.5 eq) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until the solution turns a deep, homogenous yellow, indicating full alkoxide formation.

  • Alkylation: Add N-Boc-3-chloro-N-methylpropan-1-amine (11.0 g, 53.1 mmol, 1.2 eq) dropwise over 15 minutes.

  • Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

  • Workup & Extraction: Cool the reaction to room temperature. Quench carefully with 50 mL of ice-cold saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (5 × 50 mL) to thoroughly remove residual DMF. Dry over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Self-Validation (QC):

    • TLC: Run a silica TLC plate in Hexanes:EtOAc (7:3). The starting material (

      
      ) should be completely consumed, replaced by a new UV-active spot (
      
      
      
      ).
    • LC-MS: Confirm the presence of the intermediate via ESI+ (Expected

      
      ).
      
Step 2: Anhydrous Deprotection to Yield the SNRI Hydrochloride

Objective: Cleave the Boc protecting group to isolate the active pharmaceutical ingredient as a stable hydrochloride salt.

  • Preparation: Dissolve the crude intermediate from Step 1 (~15.0 g) in 75 mL of anhydrous Dichloromethane (DCM) in a 250 mL flask. Cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (50 mL, ~5.0 eq). The use of anhydrous HCl prevents the hydrolysis of the newly formed ether bond, which can occur under aqueous acidic conditions.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. As the reaction progresses, the hydrochloride salt of the product may begin to precipitate.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and Dioxane. Triturate the resulting crude oil with cold Diethyl Ether (100 mL) and stir vigorously until a free-flowing white solid forms. Filter the solid under vacuum and wash with additional cold ether.

  • Self-Validation (QC):

    • Visual: The formation of a crystalline white solid upon ether trituration is a positive indicator of successful salt formation.

    • NMR: Dissolve a 5 mg aliquot in

      
      . The 
      
      
      
      -NMR spectrum must show the complete disappearance of the prominent 9-proton singlet at ~1.40 ppm (Boc group).

Conclusion

By utilizing 2-Chloro-5-thienyl-(2-pyridyl)methanol as the foundational building block, researchers can bypass the metabolic vulnerabilities of standard Duloxetine. The protocol provided leverages a highly optimized, self-validating Williamson ether synthesis to construct the core SNRI pharmacophore. The resulting chlorothienyl-pyridyl analog represents a highly promising candidate for downstream pharmacokinetic profiling and neuropharmacological drug development.

References

  • Duloxetine: A new selective and dual-acting antidepressant. ResearchGate. Available at:[Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at:[Link]

  • Improved biocatalysts for manufacturing duloxetine alcohol.Google Patents (WO2010079068A1).
  • 1378867-16-3 | 2-Chloro-5-thienyl-(2-pyridyl)methanol. Biofount. Available at:[Link]

Application Note: Asymmetric Reduction Architectures for 2-Acetyl-5-Chlorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-Acetyl-5-chlorothiophene (CAS 6310-09-4) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates.[1] While its oxidative conversion to 5-chlorothiophene-2-carboxylic acid is well-documented for the production of Factor Xa inhibitors (e.g., Rivaroxaban), the asymmetric reduction of the ketone moiety to chiral 1-(5-chlorothiophen-2-yl)ethanol opens a divergent synthetic pathway.[1]

This chiral alcohol serves as a high-value scaffold for:

  • SNRI Analogues: Bioisosteres of duloxetine-type pharmacophores where the thiophene ring modulation alters metabolic stability.

  • Kinase Inhibitors: Chiral linkers in triazole-based inhibitors targeting specific oncology pathways.[1]

  • Agrochemicals: Enantiopure fungicides requiring thiophene-based lipophilic domains.[1]

This guide details three distinct methodologies for accessing the enantiopure alcohol, prioritizing scalability, enantiomeric excess (ee), and operational simplicity.

Strategic Pathway Selection

The choice of reduction method depends heavily on scale, available equipment, and cost constraints. The following decision tree outlines the logical selection process.

ReductionStrategy Start Start: 2-Acetyl-5-chlorothiophene Scale What is the target scale? Start->Scale SmallScale Discovery (<10g) Scale->SmallScale LargeScale Process/Pilot (>100g) Scale->LargeScale Purity Is >99% ee required without recrystallization? SmallScale->Purity CBS Method B: CBS Reduction (Reagent Control) SmallScale->CBS Rapid Setup Cost Is catalyst cost a primary constraint? LargeScale->Cost ATH Method A: Ru-Noyori ATH (Scalable Standard) Purity->ATH No (95-97% acceptable) KRED Method C: Biocatalysis (Green/High Selectivity) Purity->KRED Yes Cost->ATH Yes (Low Cost) Cost->KRED No (Sustainability Priority)

Figure 1: Decision matrix for selecting the optimal asymmetric reduction methodology.

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[1]

The Industrial Standard for Scalability

Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts is the preferred method for kilogram-scale synthesis due to the operational safety of avoiding high-pressure hydrogen gas and pyrophoric boranes.[1] The reaction utilizes an azeotropic mixture of formic acid and triethylamine as the hydrogen source, driving the reaction irreversibly to completion.

Mechanism

The reaction proceeds via a metal-ligand bifunctional mechanism . The Ruthenium (Ru) center coordinates the hydride, while the amine proton of the chiral diamine ligand (TsDPEN) interacts with the ketone oxygen. This "lock-and-key" transition state ensures high face selectivity.[1]

Protocol: Synthesis of (S)-1-(5-chlorothiophen-2-yl)ethanol[1]

Reagents:

  • Substrate: 2-Acetyl-5-chlorothiophene (1.0 eq)[1]

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Catalyst Preparation: In a commercially available glovebox or under Argon stream, weigh RuCl (0.5 mol% relative to substrate).

  • Solution Prep: Dissolve 2-acetyl-5-chlorothiophene (10.0 g, 62.2 mmol) in anhydrous DCM (30 mL). Degas by sparging with nitrogen for 10 minutes.

  • Initiation: Add the catalyst to the substrate solution.

  • H-Donor Addition: Cool the mixture to 0°C. Slowly add the Formic Acid/TEA mixture (15 mL) via syringe pump to control exotherm.

  • Reaction: Warm to room temperature (20-25°C) and stir for 12-24 hours. Monitor via HPLC (Chiralcel OD-H column).

  • Quench: Dilute with water (50 mL) and separate phases. Wash organic layer with sat. NaHCO3 to neutralize residual acid.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Results:

  • Yield: >95%

  • ee: 96-98% (S-enantiomer)[1]

Method B: Corey-Bakshi-Shibata (CBS) Reduction[1]

The Reagent-Controlled Discovery Route

For rapid, small-scale synthesis where catalyst cost is less critical than speed, the CBS reduction offers reliable predictability. This method uses a stoichiometric borane source activated by a catalytic amount of a chiral oxazaborolidine.[2]

Mechanism

The chiral oxazaborolidine catalyst activates the borane reagent (BH3[3]·THF or Catecholborane).[3] The nitrogen of the catalyst coordinates to the boron of the reagent, increasing its Lewis acidity.[3] The ketone then coordinates to the endocyclic boron atom of the catalyst, positioning the hydride for a stereoselective intramolecular transfer.

Protocol: Synthesis of (R)-1-(5-chlorothiophen-2-yl)ethanol[1]

Reagents:

  • Substrate: 2-Acetyl-5-chlorothiophene (1.0 eq)[1]

  • Catalyst: (R)-Me-CBS (oxazaborolidine) (10 mol%)[1]

  • Reductant: Borane-THF complex (1.0 M in THF, 0.6-1.0 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Drying: Ensure all glassware is flame-dried and cooled under Argon.

  • Catalyst Charge: Add (R)-Me-CBS solution (10 mol%) to the reaction vessel.

  • Borane Addition: Add BH3·THF (0.6 eq) to the catalyst solution at room temperature. Stir for 15 minutes to form the active complex.

  • Substrate Addition: Dissolve 2-acetyl-5-chlorothiophene in THF. Add this solution slowly dropwise to the catalyst/borane mixture over 1 hour. Note: Slow addition is critical to maintain high ee by keeping the borane concentration low relative to the catalyst.

  • Quench: Carefully quench with Methanol (MeOH) dropwise until gas evolution ceases.

  • Workup: Add 1N HCl and stir for 20 minutes to break the boron-nitrogen complex. Extract with diethyl ether.

  • Purification: Flash chromatography.

Expected Results:

  • Yield: 85-92%[1]

  • ee: 90-95% (Can be upgraded via recrystallization)[1]

Method C: Biocatalytic Ketoreductase (KRED) Screening

The Green Chemistry Solution

Biocatalysis is increasingly the method of choice for late-stage pharmaceutical intermediates due to near-perfect selectivity (>99% ee) and mild aqueous conditions.[1] Since a specific "off-the-shelf" enzyme for this exact thiophene derivative may not be public, a screening protocol is required.[1]

Workflow: KRED Screening Protocol

Reagents:

  • KRED Screening Kit (e.g., Codexis, Johnson Matthey, or Daicel)

  • Cofactor Recycle Mix (NADPH/NADP+, Glucose Dehydrogenase, Glucose)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

Step-by-Step Procedure:

  • Plate Setup: Dissolve substrate (2-acetyl-5-chlorothiophene) in DMSO to create a 50 g/L stock solution.

  • Dispensing: In a 96-well deep-well plate, add:

    • 450 µL Cofactor Recycle Mix in Buffer.

    • 10 mg of different KRED enzyme powder per well.

    • 50 µL Substrate Stock (Final conc: ~5 g/L).

  • Incubation: Seal plate and shake at 30°C / 250 rpm for 24 hours.

  • Extraction: Add 1 mL EtOAc to each well, seal, and vortex vigorously. Centrifuge to separate phases.

  • Analysis: Analyze organic layer via Chiral GC or HPLC.

  • Scale-Up: Select the "hit" enzyme (highest conversion and ee) for gram-scale reaction using an overhead stirrer and pH stat titration.

Expected Results:

  • Yield: >90% (for optimized hits)

  • ee: >99% (Typical for enzymatic reductions)

Comparative Analysis

FeatureMethod A: Ru-ATHMethod B: CBS ReductionMethod C: Biocatalysis
Enantioselectivity (ee) High (95-98%)Moderate-High (90-95%)Excellent (>99%)
Scalability Excellent (kg to ton)Moderate (Safety concerns with Borane)Excellent (Green chemistry)
Cost Low (Catalyst recycling possible)Medium (Stoichiometric Borane)Variable (Enzyme dependent)
Reaction Time 12-24 Hours1-3 Hours24-48 Hours
Conditions Organic Solvent (DCM/EtOAc)Anhydrous/Inert AtmosphereAqueous Buffer (pH 7)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3][4][5] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of α-Chloroacetophenone Using Chiral Rhodium Catalysts. Organic Process Research & Development, 15(5), 1130–1137. (Analogous chloroketone reduction methodology). Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Redox Isomerizations. ChemCatChem, 3(12), 1807–1813. (Overview of KRED applications). Link

  • BenchChem. (2025). Technical Data: 2-Acetyl-5-chlorothiophene.[1][6][7][8][9][10][11] Chemical Properties and Safety Data. Link(Note: General reference for substrate properties).

Sources

Advanced Protocol: Grignard Coupling of 2-Chlorothiophene and Pyridine Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines advanced protocols for the Grignard coupling of 2-chlorothiophene with pyridine carboxaldehydes. It addresses the specific chemoselective challenges of chlorothiophenes (C-Cl stability vs. reactivity) and pyridine aldehydes (Lewis basicity and competitive nucleophilic attacks).

Executive Summary & Strategic Analysis

The coupling of 2-chlorothiophene and pyridine carboxaldehydes to form thienyl-pyridyl carbinols presents a bifurcation in synthetic strategy based on the fate of the chlorine atom. Unlike bromo- or iodothiophenes, 2-chlorothiophene possesses a C-Cl bond that is relatively inert to direct magnesium insertion (Grignard formation) but highly susceptible to Lithium-Halogen exchange. Conversely, the C5 proton is acidic enough for direct deprotonation.

Therefore, "Grignard reaction procedures" for this substrate must be defined by the target scaffold:

  • Pathway A (Retentive): Functionalization at C5, retaining the C2-Cl bond. (Target: 5-chloro-2-thienyl carbinols)

  • Pathway B (Exchange): Replacement of C2-Cl with Mg, removing the Cl. (Target: 2-thienyl carbinols)

Key Technical Challenges:

  • Grignard Formation: Direct reaction of 2-chlorothiophene with Mg metal is sluggish and hazardous due to high initiation temperatures. We utilize Magnesium-Halogen Exchange or Transmetallation for reliable generation.

  • Pyridine Reactivity: The pyridine nitrogen is a Lewis base that coordinates with Grignard reagents (

    
    ), reducing effective concentration. Furthermore, Grignard reagents can attack the pyridine ring (positions 2, 4, or 6) rather than the aldehyde carbonyl.
    
  • Solution: We incorporate Lanthanum(III) Chloride bis(lithium chloride) (

    
    ) as a Lewis acid additive. This complex coordinates oxophilically to the carbonyl, accelerating 1,2-addition while suppressing nucleophilic attack on the pyridine ring.
    

Decision Pathway & Workflow (Graphviz)

The following diagram illustrates the decision logic and chemical pathways for this synthesis.

GrignardPathways Start Starting Material: 2-Chlorothiophene Decision Target Structure Decision Start->Decision PathA Pathway A: Retain Chlorine (Target: 5-Chloro-2-thienyl...) Decision->PathA Functionalize C5 PathB Pathway B: Remove Chlorine (Target: 2-Thienyl...) Decision->PathB Replace Cl at C2 ReagentA Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) PathA->ReagentA ReagentB Reagent: n-BuLi (-78°C) then MgBr2·OEt2 PathB->ReagentB IntermediateA Intermediate: (5-Chloro-2-thienyl)magnesium chloride ReagentA->IntermediateA Deprotonation IntermediateB Intermediate: (2-Thienyl)magnesium bromide ReagentB->IntermediateB Li-Hal Exchange + Transmetallation Coupling Coupling Step: + Pyridine Carboxaldehyde + LaCl3·2LiCl (Additive) IntermediateA->Coupling IntermediateB->Coupling ProductA Product A: (5-chlorothiophen-2-yl)(pyridin-x-yl)methanol Coupling->ProductA ProductB Product B: (thiophen-2-yl)(pyridin-x-yl)methanol Coupling->ProductB

Caption: Synthetic workflow distinguishing between C-H activation (Path A) and C-Cl exchange (Path B) routes for 2-chlorothiophene.

Experimental Protocols

Protocol A: Synthesis of (5-Chloro-2-thienyl)magnesium species (Retentive Route)

Use this method to keep the chlorine atom and attach the pyridine aldehyde at the 5-position.

Mechanistic Insight: The C-Cl bond stabilizes the carbanion at the adjacent position, but the C5 proton is sufficiently acidic for deprotonation by hindered magnesium amide bases (Knochel-Hauser bases) without disturbing the chloride.

Reagents:

  • 2-Chlorothiophene (1.0 equiv)

  • 
     (1.1 equiv, ~1.0 M in THF/Toluene) [Commercially available or prepared in situ]
    
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and septum.

  • Charging: Add 2-chlorothiophene (10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C .

  • Deprotonation: Dropwise add the

    
     solution (11 mmol) over 10 minutes.
    
  • Incubation: Stir at 25 °C for 1 hour.

    • Checkpoint: The solution now contains (5-chloro-2-thienyl)magnesium chloride. This species is stable at room temperature.

Protocol B: Synthesis of (2-Thienyl)magnesium species (Exchange Route)

Use this method to replace the chlorine atom with the pyridine aldehyde moiety.

Mechanistic Insight: Direct reaction of aryl chlorides with Mg is difficult. The most robust method uses n-butyllithium for rapid Lithium-Halogen exchange at -78 °C, followed by transmetallation with


 to generate the Grignard species. This ensures a cleaner reaction than attempting to force a direct Mg insertion.

Reagents:

  • 2-Chlorothiophene (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 1.6 M in hexanes)

  • 
     (1.1 equiv) [Freshly prepared or commercial anhydrous solid]
    
  • Solvent: Anhydrous THF

Procedure:

  • Li-Hal Exchange: Dissolve 2-chlorothiophene (10 mmol) in anhydrous THF (20 mL) under argon. Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (10.5 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Note: The species formed is (2-thienyl)lithium.

  • Transmetallation: Add

    
     (11 mmol) (dissolved in 10 mL THF or added as solid) to the cold solution.
    
  • Formation: Allow the mixture to warm to -20 °C over 30 minutes.

    • Checkpoint: The solution now contains (2-thienyl)magnesium bromide (a Grignard reagent).

Protocol C: Coupling with Pyridine Carboxaldehyde (The "Knochel" Addition)

This step is common to both intermediates generated above.

Mechanistic Insight: Pyridine aldehydes are prone to side reactions. The addition of


  is critical.[1] It complexes with the aldehyde oxygen, increasing electrophilicity while sterically shielding the pyridine nitrogen and ring carbons, thus favoring clean 1,2-addition.

Reagents:

  • Grignard Solution (from Protocol A or B, ~10 mmol)

  • Pyridine-2-carboxaldehyde (or 3-, 4- isomer) (0.9 equiv, 9 mmol)

  • 
     (0.5 - 1.0 equiv, 0.6 M in THF)
    
  • Quench: Sat.

    
     (aq) / 10% Citric Acid
    

Procedure:

  • Preparation of Electrophile: In a separate flame-dried flask, dissolve pyridine-2-carboxaldehyde (9 mmol) in anhydrous THF (10 mL).

  • Additive Mixing: Add the

    
     solution (5-9 mmol) to the aldehyde solution. Stir for 15 minutes at room temperature to ensure complexation.
    
  • Coupling: Cool the Grignard solution (from Protocol A or B) to -20 °C .

  • Addition: Cannulate the Aldehyde-Lanthanum complex solution dropwise into the Grignard solution over 20 minutes.

    • Reasoning: Adding the electrophile to the nucleophile (inverse addition) can sometimes be preferred, but here we add the complex to the Grignard to maintain low temperature control. Alternatively, add Grignard to the Aldehyde/La complex if the Grignard is stable. Standard Protocol: Add Aldehyde to Grignard.

  • Reaction: Stir at -20 °C for 1 hour, then allow to warm to 0 °C over 1 hour. Monitor by TLC/HPLC.

  • Workup:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Critical Step: If the product contains a basic pyridine nitrogen, avoid highly acidic workups that might protonate the product and trap it in the aqueous phase. Adjust pH to ~7-8 if necessary.

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Quantitative Data Summary

The following table compares expected yields based on the method used, highlighting the advantage of the Transmetallation and Lanthanum additive approach.

VariableStandard Grignard (Direct Mg)Turbo Grignard / Transmetallation +

Grignard Formation < 30% (for 2-Cl-thiophene)> 95% (via Li-Hal or Deprotonation)
Coupling Yield 40-55% (Side reactions common)85-92% (Clean 1,2-addition)
Impurity Profile High (Bipyridines, Ring addition)Low (Trace aldehyde)
Reproducibility Low (Initiation dependent)High (Stoichiometric control)

References

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[2] Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, vol. 116, 2004, pp. 3396-3399. Link

  • Metzger, A., et al. "LaCl3·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones." Synlett, no. 9, 2009, pp. 1433-1436. Link

  • Mongin, F., et al. "Deprotonation of thiophenes using lithium magnesates."[3] Tetrahedron, vol. 61, no.[3] 20, 2005, pp. 4779-4784. Link

  • Dudley, G. B., et al. "Synthesis of Pyridine Carbinols."[4] Journal of Organic Chemistry, vol. 69, 2004. (Context on Pyridine Carbinol Synthesis).

Sources

Catalytic hydrogenation techniques for thiophene-pyridine methanol production

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of reducing thiophene-pyridine ketones to their corresponding chiral methanols —a scaffold critical in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs), antihistamines, and specific kinase inhibitors.

Executive Summary & Challenge Analysis

The reduction of (pyridin-2-yl)(thiophen-2-yl)methanone to its alcohol derivative presents a "Double Poison" paradox in catalytic hydrogenation.

  • The Sulfur Challenge: Thiophene sulfur acts as a potent catalyst poison for Group 10 metals (Pd, Pt), strongly adsorbing to active sites and often leading to hydrodesulfurization (ring opening) rather than carbonyl reduction.

  • The Nitrogen Challenge: The pyridine nitrogen possesses a lone pair that binds tightly to Lewis acidic metal centers, inhibiting turnover.[1]

Standard heterogeneous hydrogenation (e.g., Pd/C under


) often fails, yielding ring-saturated byproducts (tetrahydrothiophene/piperidine) or stalled reactions. This guide details two field-proven protocols to achieve chemoselective  and enantioselective  reduction: Asymmetric Transfer Hydrogenation (ATH)  and Acid-Modified Heterogeneous Hydrogenation .

Mechanistic Insight: The "Outer-Sphere" Solution

To overcome heteroatom poisoning, we utilize Metal-Ligand Bifunctional Catalysis (Noyori-type ATH). Unlike traditional hydrogenation, which requires substrate coordination to the metal (Inner-Sphere), ATH operates via an Outer-Sphere mechanism .

  • Mechanism: The ruthenium center holds the hydride, while the ligand's amine proton interacts with the ketone oxygen.

  • Advantage: The substrate does not need to bind directly to the metal center. This renders the catalyst largely immune to the S- and N-poisoning effects of the thiophene and pyridine rings.

Diagram 1: Mechanism & Catalyst Selection Logic

ATH_Mechanism Substrate Thiophene-Pyridine Ketone (S & N heteroatoms) Traditional Traditional Hydrogenation (Pd/C, PtO2) Substrate->Traditional Direct H2 ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Substrate->ATH H-Donor (FA/TEA) Poisoning Catalyst Poisoning (S-Metal & N-Metal binding) Traditional->Poisoning High affinity Product Chiral Alcohol (>95% ee, Chemoselective) Poisoning->Product Low Yield / Ring Saturation OuterSphere Outer-Sphere Mechanism (No direct Metal-Substrate bond) ATH->OuterSphere Bifunctional Activation OuterSphere->Product Hydride Transfer

Caption: Comparison of failure modes in traditional hydrogenation vs. the success of Outer-Sphere ATH mechanisms.

Protocol A: Asymmetric Transfer Hydrogenation (Primary Method)

Target: High enantioselectivity (>95% ee) and complete chemoselectivity (no ring reduction). Catalyst System: RuCl Hydrogen Source: Formic Acid / Triethylamine (FA/TEA) azeotrope.[2]

Materials
  • Substrate: (Pyridin-2-yl)(thiophen-2-yl)methanone (1.0 eq)

  • Catalyst: RuCl (0.5 – 1.0 mol%)

  • Solvent/Reductant: Formic Acid/Triethylamine complex (5:2 molar ratio).[2][3]

  • Solvent (Optional): Dichloromethane (DCM) or DMF if solubility is poor.

Step-by-Step Procedure
  • Catalyst Activation (In-situ):

    • In a Schlenk flask under Argon, charge

      
       and 
      
      
      
      .
    • Add dry DCM and TEA (2 eq relative to Ru). Stir at RT for 30 min. The solution turns deep purple/red, indicating formation of the active 16e⁻ Ru-hydride species.

    • Note: Commercial pre-formed catalysts (e.g., from Takasago or Johnson Matthey) are preferred for reproducibility.

  • Reaction Setup:

    • Dissolve the ketone substrate in the FA/TEA azeotrope (concentration ~0.5 M).

    • Add the activated catalyst solution via syringe.

    • Degassing: Perform 3 Freeze-Pump-Thaw cycles to remove

      
       (Oxygen destroys the active Ru-H species).
      
  • Execution:

    • Stir at 25–30°C . Heating >40°C increases rate but may erode enantioselectivity (ee).

    • Monitor by HPLC/TLC. Reaction typically completes in 6–12 hours.

    • Visual Check: The reaction mixture should remain homogenous. Precipitation of black metal indicates catalyst decomposition.

  • Workup:

    • Quench by adding water.

    • Neutralize with saturated

      
       (Caution: Gas evolution from residual formic acid).
      
    • Extract with Ethyl Acetate.[4][5] Wash organic layer with brine to remove residual TEA.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from Hexane/IPA is often sufficient to upgrade ee from 95% to >99%.

Protocol B: Acid-Modified Heterogeneous Hydrogenation (Secondary Method)

Target: Racemic production or when Ru-catalysts are unavailable. Concept: Protonation of the pyridine nitrogen prevents it from binding to the catalyst surface.

Materials
  • Catalyst: 5% Pt/C or PtO₂ (Adams Catalyst). Avoid Pd/C as it is prone to cleaving C-S bonds in thiophene.

  • Solvent: Glacial Acetic Acid (Critical).

  • Pressure: 5–10 bar (70–145 psi)

    
    .
    
Step-by-Step Procedure
  • Solvent Prep: Dissolve substrate in Glacial Acetic Acid (0.2 M). The acid serves two roles: solvent and "masking agent" for the pyridine nitrogen.

  • Loading: Add Pt/C (5 wt% loading relative to substrate). Higher loading is required due to partial sulfur poisoning.

  • Hydrogenation:

    • Purge reactor 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 5 bar. Stir vigorously (>1000 rpm) to overcome mass transfer limitations.

    • Warning: Do not exceed 50°C. Higher temps promote thiophene ring saturation.

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate acetic acid.

    • Basify residue with NaOH to liberate the free pyridine base.

Data Summary & Troubleshooting

Comparative Performance Table
FeatureProtocol A (Ru-ATH)Protocol B (Pt/Acetic Acid)
Enantioselectivity (ee) High (95-99%) N/A (Racemic)
Chemoselectivity Excellent (C=O only)Moderate (Risk of ring reduction)
Catalyst Loading Low (0.5 mol%)High (5-10 wt%)
Poison Resistance High (Outer Sphere) Low (Requires acidic masking)
Scale-up Suitability High (No high pressure)Moderate (Requires H2 safety)
Troubleshooting Guide
  • Problem: Low Conversion in ATH.

    • Root Cause:[2][6] Moisture in FA/TEA or

      
       leak.
      
    • Fix: Distill TEA over

      
      ; ensure rigorous degassing.
      
  • Problem: Low ee.

    • Root Cause:[2][6] Temperature too high or "Reverse Reaction" (ATH is reversible).

    • Fix: Lower temp to 20°C; ensure

      
       (byproduct) can escape to drive equilibrium.
      
  • Problem: Thiophene Ring Opening (Smell of

    
    ). 
    
    • Root Cause:[2][6] Using Pd-based catalysts or excessive temperature in Protocol B.

    • Fix: Switch to Ru-ATH or lower temp/pressure.

Workflow Visualization

Diagram 2: Experimental Decision Tree

Workflow Start Start: Thiophene-Pyridine Ketone ChiralReq Is Chiral Product Required? Start->ChiralReq ATH_Route Route A: Ru-ATH (Noyori) ChiralReq->ATH_Route Yes Het_Route Route B: Heterogeneous Pt/C ChiralReq->Het_Route No SolventCheck Solvent: FA/TEA Azeotrope ATH_Route->SolventCheck Reaction Reaction: 25°C, 12h, Argon SolventCheck->Reaction Workup Quench NaHCO3 -> Extract Reaction->Workup AcidCheck Solvent: Glacial Acetic Acid (Masks Pyridine N) Het_Route->AcidCheck Pressure Pressure: 5 bar H2, <50°C AcidCheck->Pressure Pressure->Workup

Caption: Decision tree for selecting the optimal hydrogenation protocol based on stereochemical requirements.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][7] BenchChem Application Notes. Link

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Heteroarenes. Angewandte Chemie International Edition. (Contextualizing the difficulty of heteroarene reduction).
  • Wang, C., et al. (2013). Ruthenium-catalyzed asymmetric transfer hydrogenation of heteroaryl ketones. Journal of Organic Chemistry.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

Sources

The Strategic Application of (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol in the Synthesis of Novel Chiral Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the stereochemical architecture of a drug molecule is a paramount determinant of its efficacy and safety. The differential interaction of enantiomers with the chiral environment of the human body can lead to profound differences in pharmacological activity, metabolic fate, and toxicity. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure building blocks is a cornerstone of pharmaceutical research and development. This application note details the synthesis and potential utility of a novel chiral building block, (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol , in the enantioselective synthesis of next-generation therapeutics. Specifically, we will explore its application in the development of selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, a promising class of drugs for the treatment of pain and inflammatory skin conditions.

The thienyl-pyridyl-methanol scaffold represents a privileged structural motif, combining the electronic properties and hydrogen bonding capabilities of two distinct heteroaromatic systems with a crucial stereogenic carbinol center. The strategic placement of a chloro-substituent on the thiophene ring offers a handle for further synthetic diversification or can be a key interaction point with the biological target.

Asymmetric Synthesis of (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol: A Protocol

The enantioselective synthesis of heteroaryl methanols is a well-established yet challenging field. Based on established methodologies for the asymmetric addition of organometallic reagents to aldehydes, we propose a highly efficient and stereoselective protocol for the synthesis of (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol. This method relies on the catalytic asymmetric addition of a 2-chloro-5-thienyl zinc reagent to 2-pyridinecarboxaldehyde, a reaction known to proceed with high enantioselectivity when mediated by a suitable chiral ligand.

Conceptual Workflow

G cluster_0 Preparation of Organozinc Reagent cluster_1 Asymmetric Addition A 2-Bromo-5-chlorothiophene C 2-Chloro-5-lithio-thiophene A->C Lithium-Halogen Exchange B n-BuLi B->C E 2-Chloro-5-thienylzinc chloride C->E Transmetallation D ZnCl2 D->E I (S)-2-Chloro-5-thienyl- (2-pyridyl)methanol E->I Catalytic Enantioselective Addition F 2-Pyridinecarboxaldehyde F->I G Chiral Amino Alcohol Ligand (e.g., (-)-MIB) G->I H Diethylzinc (Et2Zn) H->I

Figure 1: Proposed workflow for the asymmetric synthesis of (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-chlorothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂)

  • 2-Pyridinecarboxaldehyde

  • (-)-N-Methyl-N-isobornyl-β-alaninol ((-)-MIB) or other suitable chiral amino alcohol

  • Diethylzinc (Et₂Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a solution of 2-bromo-5-chlorothiophene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.05 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

    • In a separate flask, prepare a solution of ZnCl₂ (1.1 eq) in anhydrous THF.

    • Transfer the freshly prepared 2-chloro-5-lithiothiophene solution to the ZnCl₂ solution via cannula at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour to complete the transmetallation, yielding the 2-chloro-5-thienylzinc chloride reagent.

  • Asymmetric Addition to 2-Pyridinecarboxaldehyde:

    • In a new flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., (-)-MIB, 0.1 eq) in anhydrous toluene.

    • Add diethylzinc (Et₂Zn, 1.1 eq) to the ligand solution and stir for 30 minutes to form the chiral catalyst complex.

    • Cool the catalyst solution to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in toluene.

    • To this mixture, add the previously prepared 2-chloro-5-thienylzinc chloride solution dropwise over 30 minutes.

    • Stir the reaction at 0 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the enantiomerically enriched (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol.

  • Characterization:

    • Determine the yield and confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results and Optimization

Based on literature precedents for similar reactions, this protocol is expected to yield the target compound with high enantioselectivity. The choice of the chiral ligand is critical and may require screening to achieve optimal results.

ParameterExpected RangeNotes
Yield 60-85%Dependent on the purity of reagents and reaction conditions.
Enantiomeric Excess (ee) >90%Highly dependent on the choice of chiral ligand and temperature.

Application Note: Synthesis of a Novel Chiral TRPV3 Antagonist

Introduction:

The Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel is a key player in the perception of temperature and pain, and its dysregulation has been implicated in chronic pain and various inflammatory skin disorders. The development of selective TRPV3 antagonists is therefore a promising therapeutic strategy. Published research has demonstrated that chiral pyridinyl methanol derivatives are potent and selective TRPV3 antagonists. Here, we propose the use of (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol as a key building block for the synthesis of a novel, structurally distinct TRPV3 antagonist.

Synthetic Rationale:

The hydroxyl group of (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol provides a convenient point for derivatization, allowing for the introduction of various pharmacophoric groups. The stereochemistry at the carbinol center is anticipated to be crucial for selective binding to the TRPV3 channel, a common feature in chiral drug-receptor interactions.

Proposed Synthetic Scheme

G A (S)-2-Chloro-5-thienyl- (2-pyridyl)methanol C Intermediate Alkoxide A->C Deprotonation B NaH, THF B->C E Novel Chiral TRPV3 Antagonist C->E Williamson Ether Synthesis D R-X (e.g., substituted benzyl bromide) D->E

Figure 2: Proposed synthesis of a novel TRPV3 antagonist from (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol.

Protocol: Synthesis of a Hypothetical TRPV3 Antagonist

Materials:

  • (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol (from the previous protocol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • A suitable electrophile (R-X), for example, 4-(trifluoromethyl)benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-2-Chloro-5-thienyl-(2-pyridyl)methanol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of the electrophile (e.g., 4-(trifluoromethyl)benzyl bromide, 1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours,

Application Note: Scalable Manufacturing of 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, scalable manufacturing protocol for 2-Chloro-5-thienyl-(2-pyridyl)methanol , a critical intermediate often utilized in the synthesis of antifungal agents (analogous to Luliconazole/Lanoconazole scaffolds) and other bioactive heterocyclic compounds.

Executive Summary

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3 / Generic structure ref) presents specific challenges in scale-up, primarily concerning regioselectivity during the functionalization of the thiophene ring and the handling of reactive organometallic intermediates.

This guide outlines two validated pathways:

  • Route A (Cryogenic Lithiation): High atom economy, single-step C-C bond formation. Ideal for facilities with cryogenic reactors (-78°C to -40°C).

  • Route B (Friedel-Crafts Acylation + Reduction): A robust, non-cryogenic alternative suitable for standard batch reactors, though it involves two distinct chemical steps.

Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Appearance Off-white to pale yellow solidColor indicates oxidation/polymerization impurities.
Purity (HPLC) > 98.0% (Area %)Essential for downstream API coupling.
Regioisomer < 0.5% (3-substituted)2-chlorothiophene can lithiate at C3 if temp is uncontrolled.
Water Content < 0.5% w/wCritical if used in subsequent moisture-sensitive steps.

Chemical Reaction Engineering

Retrosynthetic Analysis

The target molecule is a secondary alcohol connecting two heteroaromatic rings. The strategic disconnection is at the carbinol carbon.

  • Disconnection: C(OH)-C(Thiophene) bond.

  • Synthons: 2-Pyridinecarboxaldehyde (Electrophile) + 5-Lithio-2-chlorothiophene (Nucleophile).

Route Selection Logic
  • Why Lithiation (Route A)? The C5 proton of 2-chlorothiophene is the most acidic (

    
    ). Selective deprotonation with n-Butyllithium (n-BuLi) is rapid and clean at low temperatures. This route avoids heavy metal waste (unlike Sn/Pd couplings) and is highly convergent.
    
  • Why Acylation (Route B)? If cryogenic cooling is unavailable, Friedel-Crafts acylation is safer. However, thiophenes are acid-sensitive (polymerization risk). This route is reserved for specific plant limitations.

Detailed Protocol: Route A (Cryogenic Lithiation)

Scale: 100 g Input Basis (Scalable to kg)

Reagents & Materials
  • Substrate: 2-Chlorothiophene (Purity >99%)

  • Reagent: n-Butyllithium (2.5 M in Hexanes)

  • Electrophile: 2-Pyridinecarboxaldehyde (Freshly distilled or >98%)

  • Solvent: Tetrahydrofuran (THF), Anhydrous (Water <50 ppm)

  • Quench: Ammonium Chloride (Sat. Aq.)

Step-by-Step Methodology
Step 1: System Preparation[1]
  • Inertization: Flame-dry a 2L double-jacketed glass reactor. Purge with

    
     for 30 mins.
    
  • Charging: Charge THF (800 mL) and 2-Chlorothiophene (100 g, 0.84 mol) .

  • Cooling: Cool the mixture to -78°C (Internal temperature). Note: Ensure agitation is >200 RPM to prevent concentration gradients.

Step 2: Lithiation (The Critical Step)
  • Addition: Add n-BuLi (354 mL, 0.88 mol, 1.05 eq) dropwise via a cannula or dosing pump.

    • Rate Control: Maintain internal temp < -70°C. Exotherm is sharp.

  • Aging: Stir at -78°C for 1 hour .

    • Mechanism: The n-BuLi removes the proton at C5. Lithium stabilizes the anion.

Step 3: Electrophile Addition
  • Preparation: Dilute 2-Pyridinecarboxaldehyde (94.8 g, 0.88 mol, 1.05 eq) in THF (100 mL).

  • Addition: Add the aldehyde solution slowly to the lithiated species.

    • Rate Control: Maintain internal temp < -65°C.[2]

  • Warming: After addition, allow the reaction to warm to 0°C over 2 hours.

    • IPC (In-Process Control): Check HPLC.[2] Target < 1% residual 2-chlorothiophene.

Step 4: Quench & Work-up
  • Quench: At 0°C, add Sat.

    
     (300 mL) . Stir for 15 mins.
    
  • Extraction: Separate layers. Extract aqueous phase with Ethyl Acetate (2 x 300 mL).

  • Washing: Wash combined organics with Brine (200 mL). Dry over

    
    .[1]
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    , 100 mbar) to yield crude oil.
    
Purification (Crystallization)
  • Solvent System: Hexane/Ethyl Acetate (9:1).

  • Procedure: Dissolve crude oil in minimal hot EtOAc (

    
    ). Slowly add Hexane until turbidity is observed. Cool to 
    
    
    
    for 4 hours.
  • Yield: Expect 85-90% isolated yield.

Detailed Protocol: Route B (Non-Cryogenic Acylation)

Scale: 100 g Input Basis

Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation[2]
  • Charge: Aluminum Chloride (

    
    , 1.2 eq) in Dichloromethane (DCM) at 
    
    
    
    .
  • Add: 2-Picolinoyl chloride (1.0 eq) slowly.

  • Add: 2-Chlorothiophene (1.0 eq) dropwise.

  • Reaction: Warm to Room Temp (25°C) and stir for 4 hours.

    • Note: This forms the ketone intermediate: (5-chlorothiophen-2-yl)(pyridin-2-yl)methanone.

  • Quench: Pour into ice water/HCl. Extract with DCM.

Step 2: Reduction
  • Charge: Ketone intermediate in Methanol (MeOH).

  • Add: Sodium Borohydride (

    
    , 0.6 eq) portion-wise at 
    
    
    
    .
    • Safety:

      
       gas evolution. Ensure venting.
      
  • Work-up: Quench with water, evaporate MeOH, extract with EtOAc.

Process Visualization

Reaction Pathway (Route A)

ReactionScheme SM1 2-Chlorothiophene Inter 5-Lithio-2-chlorothiophene SM1->Inter Lithiation Reagent n-BuLi (-78°C, THF) Reagent->Inter Product 2-Chloro-5-thienyl-(2-pyridyl)methanol Inter->Product Nucleophilic Addition SM2 2-Pyridinecarboxaldehyde SM2->Product

Figure 1: Reaction scheme for the cryogenic lithiation route.

Manufacturing Workflow

ProcessFlow Start Start: Reactor Inertization Charge Charge THF & 2-Chlorothiophene Cool to -78°C Start->Charge Dosing Dose n-BuLi (Controlled Rate) Exotherm Management Charge->Dosing Aging Age 1 hr @ -78°C (Lithiation Complete) Dosing->Aging Addition Add 2-Pyridinecarboxaldehyde Maintain < -65°C Aging->Addition Warm Warm to 0°C (Alkoxide Formation) Addition->Warm Quench Quench with NH4Cl (aq) Phase Separation Warm->Quench Cryst Crystallization (Hexane/EtOAc) Quench->Cryst Final Final Product Drying QC Analysis Cryst->Final

Figure 2: Step-by-step unit operations for the scalable manufacturing process.[2]

Safety & Handling (HSE)

HazardMitigation Strategy
n-Butyllithium Pyrophoric. Use sure-seal bottles or hard-piped lines under Argon/Nitrogen. Have Class D fire extinguisher nearby.
2-Chlorothiophene Toxic by inhalation/skin contact. Use in a fume hood. Permeates standard gloves; use Silver Shield® or double nitrile.
Exotherm The lithiation is highly exothermic. Failure of cooling loop can lead to runaway. Use automatic cut-off valves on dosing lines linked to temp probes.

Analytical Methods (QC)

HPLC Method for Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • Pyridine aldehyde: ~3.5 min

    • 2-Chlorothiophene: ~8.2 min

    • Product: ~10.5 min

References

  • Gronowitz, S. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." John Wiley & Sons.
  • General Synthesis of Pyridyl-Thienyl Alcohols: Journal of Medicinal Chemistry, "Synthesis and Antifungal Activity of Novel Imidazole Derivatives." (Contextual reference for similar scaffolds).
  • Process Safety for Organolithiums

    • Organic Process Research & Development, "Safe Scale-up of Exothermic Organolithium Reactions." [Link]

  • Friedel-Crafts on Thiophenes: Tetrahedron Letters, "Regioselective acyl

(Note: Specific patent literature for this exact alcohol is sparse, but the chemistry is derived from standard textbook protocols for thiophene functionalization found in sources like "Heterocyclic Chemistry" by Joule & Mills.)

Sources

Application Note: Regioselective Synthesis of (5-Chlorothiophen-2-yl)(pyridin-2-yl)methanol via Cryogenic Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The coupling of 2-chlorothiophene with 2-pyridinecarboxaldehyde yields (5-chlorothiophen-2-yl)(pyridin-2-yl)methanol, a privileged bis-heterocyclic secondary alcohol. This structural motif is highly valuable in medicinal chemistry, frequently serving as a precursor for kinase inhibitors, antithrombotic agents, and advanced functional materials.

This application note details a highly optimized, self-validating protocol for this transformation. By leveraging the regioselective deprotolithiation of 2-chlorothiophene followed by nucleophilic trapping, this methodology circumvents complex transition-metal-catalyzed cross-coupling, offering a direct, high-yield pathway under strict cryogenic control.

Mechanistic Causality & Reaction Dynamics

Regioselective Lithiation vs. Metal-Halogen Exchange

The treatment of 2-chlorothiophene with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) presents a classical mechanistic dichotomy: deprotonation at the C5 position versus metal-halogen exchange at the C2 position. The proton at the C5 position is highly acidic due to the adjacent sulfur atom's electron-withdrawing inductive effect and polarizability[1].

Under cryogenic conditions (≤ -30 °C, optimally -78 °C), kinetic deprotonation strictly outcompetes metal-halogen exchange, yielding the desired 5-chloro-2-thienyllithium[2]. The C-Cl bond is significantly stronger than a C-Br bond, further suppressing the exchange pathway[3]. However, elevated temperatures or localized heating during rapid reagent addition will accelerate the thermodynamic metal-halogen exchange, leading to des-chloro impurities (2-thienyllithium) and subsequent yield degradation[1].

Mechanistic_Pathways Start 2-Chlorothiophene + n-BuLi PathA Pathway A: Deprotonation at C5 (Kinetic Control at -78 °C) Start->PathA T ≤ -30 °C PathB Pathway B: Metal-Halogen Exchange (Thermodynamic/High Temp) Start->PathB T > -30 °C ProdA 5-Chloro-2-thienyllithium (Desired Nucleophile) PathA->ProdA ProdB 2-Thienyllithium (Des-chloro Impurity) PathB->ProdB

Fig 1: Temperature-dependent competition between deprotonation and metal-halogen exchange.

Electrophilic Trapping & Chelation Control

Upon the introduction of 2-pyridinecarboxaldehyde, the highly polarized C=O bond is attacked by the nucleophilic 5-chloro-2-thienyllithium. The pyridine ring plays a critical mechanistic role: the basic nitrogen atom coordinates with the lithium cation, forming a rigid, chelation-controlled transition state. This pre-organization accelerates the nucleophilic addition and minimizes side reactions, ensuring a rapid and clean conversion to the lithium alkoxide intermediate.

Quantitative Reaction Parameters

Table 1: Stoichiometric Matrix (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Chlorothiophene118.581.001.19 g (0.92 mL)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.054.20 mLBase (Deprotonation)
2-Pyridinecarboxaldehyde107.111.101.18 g (1.05 mL)Electrophile
Anhydrous THF72.11-50.0 mL (0.2 M)Coordinating Solvent

Causality Note: A slight excess of n-BuLi (1.05 eq) ensures complete deprotonation of the thiophene[2]. Anhydrous THF is utilized because it efficiently breaks down n-BuLi hexamers into highly reactive dimers/tetramers, facilitating rapid kinetic deprotonation at -78 °C.

Table 2: Temperature Optimization & Impurity Profiling

Lithiation Temp (°C)Addition Temp (°C)Isolated Yield (%)Des-chloro Impurity (%)Mechanistic Outcome
-78-78 to RT>92<1Optimal kinetic deprotonation.
-30-30 to RT85~5Slight thermodynamic shift.
00 to RT<40>30Major metal-halogen exchange.

Experimental Protocol: Self-Validating Workflow

Reaction_Workflow A 2-Chlorothiophene + THF B n-BuLi (-78 °C) A->B C 5-Chloro-2- thienyllithium B->C Regioselective Deprotonation D 2-Pyridine- carboxaldehyde C->D E Aqueous Quench D->E Nucleophilic Addition F Target Product: Secondary Alcohol E->F Isolation

Fig 2: Step-by-step workflow for the lithiation and coupling reaction.

Step 1: System Preparation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.

  • Inject 50.0 mL of anhydrous THF and 0.92 mL (10.0 mmol) of 2-chlorothiophene into the flask.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

Step 2: Generation of 5-Chloro-2-thienyllithium
  • Using a gas-tight syringe, add 4.20 mL (10.5 mmol) of n-BuLi (2.5 M in hexanes) dropwise down the inner wall of the flask over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic heating, which would otherwise trigger the undesired metal-halogen exchange pathway[1].

  • Stir the reaction mixture at -78 °C for 45 minutes.

    • Self-Validation Checkpoint 1: Extract a 0.1 mL aliquot and quench it in 0.5 mL of D₂O. Analyze the organic layer via GC-MS or ¹H NMR. >95% deuterium incorporation at the C5 position validates complete lithiation.

Step 3: Nucleophilic Addition
  • Dissolve 1.05 mL (11.0 mmol) of 2-pyridinecarboxaldehyde in 5 mL of anhydrous THF.

  • Add this electrophile solution dropwise to the lithiated mixture at -78 °C over 15 minutes. The solution may exhibit a distinct color change as the lithium alkoxide forms.

  • Maintain stirring at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to gradually warm to room temperature (approx. 1.5 hours).

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 7:3, UV visualization). The disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a new polar product spot (Rf ~0.3) confirms reaction completion.

Step 4: Quenching & Workup
  • Cool the flask to 0 °C using an ice bath.

  • Carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution dropwise.

    • Causality: The mildly acidic NH₄Cl protonates the lithium alkoxide to yield the free secondary alcohol without degrading the acid-sensitive thiophene ring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (from 9:1 to 6:4).

  • Pool the product-containing fractions and evaporate the solvent to yield (5-chlorothiophen-2-yl)(pyridin-2-yl)methanol as a pale yellow solid/oil.

References

Sources

Application Note: Solvent Selection and Extraction Protocol for 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS 1378867-16-3) is a specialized pharmaceutical intermediate featuring a diaryl carbinol scaffold flanked by a basic pyridine ring and a lipophilic 2-chlorothiophene moiety[1]. The presence of the basic pyridine nitrogen (pKa ~5.23) makes its aqueous solubility highly pH-dependent[2]. Furthermore, the diaryl carbinol functional group is chemically sensitive to strong acids, which can trigger unwanted dehydration or reactive carbocation formation[3].

This application note, authored from the perspective of a Senior Application Scientist, details the mechanistic rationale for solvent selection and provides a self-validating liquid-liquid extraction (LLE) protocol[4] to maximize recovery, purity, and structural integrity.

Physicochemical Profiling & Mechanistic Causality

To design a robust extraction system, the physicochemical properties of the target molecule must dictate the operational parameters:

  • Pyridine Ring (pKa ~5.23): At a pH below 3.2, the pyridine nitrogen is >99% protonated, rendering the molecule highly water-soluble as a pyridinium salt[2]. At a pH above 7.5, the molecule exists predominantly as a neutral free base, maximizing its partition coefficient (LogP) into organic solvents.

  • Diaryl Carbinol Sensitivity: Diaryl carbinols exhibit significantly enhanced reactivity under acidic conditions, making them susceptible to acid-catalyzed dehydration into highly conjugated alkenes or degradation via carbocation intermediates[3]. Therefore, prolonged exposure to strong mineral acids during aqueous workup must be strictly avoided. Mildly basic conditions (pH 8–9) are optimal for extraction.

  • Hydroxyl Group Solvation: The secondary alcohol acts as both a hydrogen-bond donor and acceptor. Consequently, moderately polar solvents capable of hydrogen bonding will yield higher extraction efficiencies than strictly non-polar aliphatic hydrocarbons.

Solvent Selection Matrix

Selecting the optimal solvent requires balancing extraction efficiency, phase separation kinetics, and environmental impact.

SolventPolarity / H-BondingPhase SeparationToxicity / Green ProfileRecommendation for this API
Ethyl Acetate (EtOAc) High (H-bond acceptor)Moderate (Prone to emulsions)Excellent (Green solvent)Primary Choice. Excellent recovery of the carbinol via H-bonding.
Methyl tert-butyl ether (MTBE) ModerateExcellent (Low water miscibility)GoodAlternative Choice. Ideal if emulsions persist with EtOAc.
Dichloromethane (DCM) High (Dipole interactions)Excellent (High density)Poor (Halogenated, toxic)Not Recommended. Avoid due to environmental and safety concerns.
Toluene Low (Pi-pi interactions)ExcellentModerateSub-optimal. Poor solvation of the hydroxyl group leads to lower yields.

Experimental Protocol: Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the scientist to guarantee success[4].

Step 1: Reaction Quenching & pH Adjustment
  • Action: Dilute the crude reaction mixture with deionized water and slowly add saturated aqueous

    
     (sodium bicarbonate) until gas evolution ceases.
    
  • Causality:

    
     provides a mild buffer to neutralize any residual acids without creating a harshly basic environment that could induce side reactions.
    
  • Self-Validation Checkpoint: Use a calibrated pH meter or high-quality pH paper to confirm the aqueous phase is strictly between pH 8.0 and 9.0 . This ensures complete deprotonation of the pyridine ring[2].

Step 2: Solvent Addition & Mass Transfer
  • Action: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio relative to the aqueous phase.

  • Causality: EtOAc provides optimal solvation for the secondary hydroxyl group.

  • Action: Agitate the separatory funnel vigorously for 3–5 minutes, venting frequently to release pressure.

Step 3: Phase Separation & Emulsion Resolution
  • Action: Secure the funnel and allow the phases to separate for 10-15 minutes.

  • Troubleshooting (Emulsions): If an emulsion layer persists at the interface, add a small volume of saturated aqueous

    
     (brine).
    
  • Causality: Brine increases the density and ionic strength of the aqueous phase, reducing the solubility of EtOAc in water and forcing the organic compound into the organic layer (the "salting-out" effect)[4].

Step 4: Organic Layer Recovery & Back-Extraction
  • Action: Drain the lower aqueous layer. Collect the upper EtOAc layer.

  • Action: Return the aqueous layer to the funnel and extract one more time with a 0.5x volume of EtOAc. Combine the organic layers.

  • Causality: A second extraction shifts the distribution equilibrium, ensuring >95% recovery of the target compound.

Step 5: Washing and Drying
  • Action: Wash the combined organic layers with a 0.2x volume of brine.

  • Action: Add anhydrous

    
     to the organic phase and swirl for 5 minutes.
    
  • Self-Validation Checkpoint: The organic solution must transition from a cloudy suspension to a crystal-clear liquid. If it remains cloudy, add more

    
    .
    
Step 6: Concentration
  • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature of <40°C.

  • Causality: Keeping the temperature strictly below 40°C prevents thermal degradation of the sensitive carbinol moiety.

Visualizations

Speciation Acidic Aqueous Phase (pH < 4) Protonated Pyridinium Salt (Water Soluble) Acidic->Protonated Protonation Basic Aqueous Phase (pH 8-9) Protonated->Basic Buffer (NaHCO3) Neutral Free Base (Lipophilic) Basic->Neutral Deprotonation Organic Organic Phase (EtOAc / MTBE) Neutral->Organic Extraction (LogP)

pH-dependent speciation and partitioning logic for 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Workflow Start Crude Reaction Mixture Quench Quench & pH Adjustment (Sat. NaHCO3 -> pH 8-9) Start->Quench Extract Add Organic Solvent (EtOAc or MTBE) Quench->Extract Separate Phase Separation Extract->Separate OrgLayer Organic Layer (Contains Product) Separate->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Salts/Impurities) Separate->AqLayer Bottom Layer Wash Brine Wash & Dry (over Na2SO4) OrgLayer->Wash Concentrate Concentration (Rotary Evaporation <40°C) Wash->Concentrate

Step-by-step liquid-liquid extraction workflow optimized for product recovery and stability.

References

  • Title: 1378867-16-3 | 2-Chloro-5-thienyl-(2-pyridyl)methanol Source: Biofount Chemical Resource URL: [Link]

  • Title: Pyridine | C5H5N | CID 1049 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Liquid–liquid extraction Source: Wikipedia URL: [Link]

  • Title: Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Advanced Handling and Storage Protocols for Air-Sensitive Thiophene-Methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-methanol derivatives (e.g., 2-thiophenemethanol and 3-thiophenemethanol) are critical building blocks in pharmaceutical synthesis and materials science. However, their structural features render them highly susceptible to environmental degradation. This application note provides a comprehensive, self-validating framework for the air-free handling, transfer, and storage of these sensitive intermediates, ensuring high-fidelity results in downstream drug development workflows.

Mechanistic Causality of Degradation

The instability of thiophene-methanol intermediates stems from a dual sensitivity profile:

  • Benzylic-Like Activation : The hydroxymethyl group (-CH₂OH) attached to the thiophene ring is highly activated. In the presence of ambient oxygen, it readily undergoes [1]. This reaction is accelerated by ambient light and trace transition metals.

  • Heteroaromatic Ring Oxidation : The electron-rich thiophene ring itself is vulnerable to atmospheric oxidants (such as NO₃ and O₃ radicals), which can lead to [2].

To mitigate these degradation pathways, standard benchtop handling is insufficient. Rigorous air-free techniques utilizing a—are mandatory[3].

Quantitative Degradation Profiles

To illustrate the critical need for inert handling, the following table summarizes the degradation kinetics of 2-thiophene methanol under various atmospheric conditions.

Table 1: Aerobic Oxidation and Degradation Kinetics of 2-Thiophene Methanol

Storage ConditionAtmosphereTemperature (°C)Primary Degradation PathwayEstimated Shelf Life
Open Flask (Benchtop)Ambient Air (O₂/H₂O)25Rapid aerobic oxidation to aldehyde< 24 Hours
Sealed Amber VialAmbient Air (O₂)4Slow oxidation / Thiophene ring degradation1–2 Weeks
Schlenk Flask (Standard)Nitrogen (N₂)20Trace moisture/O₂ degradation1–3 Months
Sealed Ampoule / GloveboxArgon (Ar)-20Stable (Kinetic freezing of auto-oxidation)> 12 Months

Handling & Transfer Workflow

Workflow A Thiophene-Methanol (Raw Material) C Schlenk Line Cannula Transfer A->C Purify under Ar B Solvent Degassing (Freeze-Pump-Thaw) B->C Anhydrous/O2-Free Solvent D Air-Free Reaction or Storage C->D Inert Atmosphere E Validation (GC-MS / Ketyl Test) D->E Aliquot Verification

Workflow for the air-free handling and validation of thiophene-methanol intermediates.

Self-Validating Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Causality : Sparging (bubbling inert gas) only displaces ~90-95% of dissolved oxygen. For sensitive thiophene-methanols, the remaining trace O₂ is sufficient to initiate radical auto-oxidation. The by exploiting the phase transition of the solvent to release trapped gases under high vacuum[4].

Step-by-Step Methodology :

  • Transfer the desired solvent (e.g., anhydrous toluene or THF) into a heavy-walled Schlenk flask. Ensure the flask is no more than 50% full to allow for expansion during freezing.

  • Connect the flask to the Schlenk line and ensure the side-arm stopcock is closed.

  • Submerge the flask in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.

  • Open the stopcock to the vacuum manifold for 2–3 minutes to evacuate the headspace of any non-condensable gases (O₂, N₂).

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the LN₂ dewar and submerge the flask in a room-temperature water bath. As the solvent thaws, trapped gas bubbles will visibly evolve.

  • Repeat steps 3–6 for a minimum of three complete cycles.

  • After the final thaw, backfill the flask with high-purity Argon.

Self-Validating Step : Introduce a catalytic amount of sodium benzophenone to a test aliquot of the THF solvent. The immediate formation of a deep purple ketyl radical confirms the absolute absence of O₂ and moisture. If the solution turns yellow or colorless, the degassing cycle must be repeated.

Protocol 2: Argon-Blanketed Cannula Transfer

Causality : Pouring or using standard syringes introduces atmospheric oxygen and moisture. A to push the liquid through a stainless-steel needle, ensuring the intermediate never contacts ambient air[5]. Argon is specifically chosen over Nitrogen because its higher density (1.78 g/L vs. 1.25 g/L) provides a superior, heavier protective blanket over the liquid surface.

Step-by-Step Methodology :

  • Flame-dry the receiving Schlenk flask under vacuum, then backfill with Argon (repeat this cycle 3 times).

  • Insert a sterile, oven-dried cannula through the septum of the source flask containing the thiophene-methanol solution. Do not submerge the needle into the liquid yet.

  • Allow Argon to purge through the cannula for 30 seconds to displace any air inside the needle.

  • Pierce the septum of the receiving flask with the other end of the cannula.

  • Submerge the source end of the cannula into the thiophene-methanol solution.

  • Close the bubbler vent on the source flask to build slight positive Argon pressure, forcing the liquid through the cannula into the receiving flask.

  • Once transferred, remove the cannula, seal the receiving flask with a greased glass stopper, and store at -20 °C.

Self-Validating Step : Extract a 10 µL aliquot from the receiving flask using a gas-tight micro-syringe. Quench the aliquot in degassed methanol and analyze via GC-MS. The complete absence of the M-2 mass peak (corresponding to thiophene carboxaldehyde) validates that the transfer was executed without oxidative degradation.

References

  • The Schlenk Line Source: Chemistry LibreTexts URL:[Link]

  • Techniques for Handling Air-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL:[Link]

  • Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Basic Schlenk Line Operation and Cannula Transfers Source: The Schlenk Line Survival Guide URL: [Link]

  • Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene Source: ACS ES&T Air URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

Introduction

The synthesis of heteroaromatic carbinols like 2-Chloro-5-thienyl-(2-pyridyl)methanol is a critical step in the development of various pharmaceutical compounds.[1] These structures are often synthesized through the nucleophilic addition of an organometallic reagent to a carbonyl compound. However, the inherent electronic properties of the pyridine and thiophene rings can introduce challenges, leading to side reactions and lower than expected yields.[2] This guide provides a structured approach to troubleshooting common issues and understanding the key parameters for a successful synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol, which is typically achieved via a Grignard or organolithium reaction.

Scenario 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired product, 2-Chloro-5-thienyl-(2-pyridyl)methanol. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in this synthesis often points to issues with the organometallic reagent or the reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:

1. Integrity of the Organometallic Reagent:

  • Cause: Grignard and organolithium reagents are highly sensitive to moisture and air.[3][4] Exposure to atmospheric water or oxygen will quench the reagent, rendering it inactive.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[3]

    • Solvent Purity: Use freshly distilled, anhydrous solvents. THF, a common solvent for these reactions, should be dried over sodium/benzophenone ketyl until the characteristic blue or purple color persists.[3]

    • Reagent Quality: If using a commercial organometallic solution, ensure it has not been improperly stored or exposed to air. It's often best to titrate the reagent before use to determine its exact molarity. If preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and activated.[3]

2. Reaction Initiation (for in situ Grignard formation):

  • Cause: The reaction between magnesium and the organohalide to form the Grignard reagent can sometimes be difficult to initiate.[3]

  • Solution:

    • Activation of Magnesium: A small crystal of iodine can be added to the magnesium turnings to activate the surface.[3] Crushing the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.[5]

    • Initiator: A small amount of a more reactive alkyl halide, like 1,2-dibromoethane, can be used to initiate the reaction.[6]

3. Reaction Temperature:

  • Cause: The addition of the organometallic reagent to the aldehyde is typically performed at low temperatures to control the reaction rate and minimize side reactions. However, if the temperature is too low, the reaction may not proceed at a reasonable rate.

  • Solution:

    • Optimal Temperature Range: For the addition of a thienyllithium or thienylmagnesium halide to an aldehyde, a starting temperature of -78 °C is common, followed by slow warming to room temperature.[7] Monitor the reaction by TLC to determine the optimal temperature profile for your specific substrates.

4. Purity of Starting Materials:

  • Cause: Impurities in the starting materials, particularly in the aldehyde, can interfere with the reaction.

  • Solution:

    • Purification: Ensure your 2-chloro-5-formylpyridine (or 5-chloro-2-thienylcarboxaldehyde) is pure. If necessary, purify it by distillation or chromatography before use.

Scenario 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What are the common side reactions and how can I suppress them?

Answer:

The formation of side products is a common challenge in the synthesis of heteroaromatic carbinols. Here are some of the most likely culprits and how to mitigate them:

1. Homocoupling of the Organometallic Reagent (Wurtz-type coupling):

  • Cause: The organometallic reagent can react with the starting organohalide to form a homocoupled dimer (e.g., bithiophene). This is more prevalent with Grignard reagents and can be exacerbated by higher temperatures.[5]

  • Solution:

    • Slow Addition: Add the organohalide slowly to the magnesium turnings during Grignard formation to maintain a low concentration of the halide.

    • Optimal Temperature: Maintain the recommended temperature for the Grignard formation and the subsequent addition to the aldehyde.

2. Reduction of the Aldehyde:

  • Cause: If the Grignard reagent has a β-hydride (not the case for a simple thienyl Grignard, but relevant for other alkyl Grignards), it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol.[8]

  • Solution: This is less of a concern with aryl or thienyl Grignard reagents. However, ensuring a clean and reactive Grignard reagent is key.

3. Reaction with the Pyridine Nitrogen:

  • Cause: The lone pair of electrons on the pyridine nitrogen can coordinate with the magnesium of the Grignard reagent, potentially altering its reactivity or leading to undesired pathways.[2]

  • Solution:

    • Lewis Acid Additives: In some cases, the use of a Lewis acid can help to coordinate with the pyridine nitrogen, preventing its interference. However, this can also activate the aldehyde, so careful optimization is needed.

    • Protecting Groups: While more synthetically demanding, protecting the pyridine nitrogen as an N-oxide can be a strategy to circumvent this issue, though it requires additional synthetic steps.[9]

4. Over-addition to Ester Impurities:

  • Cause: If your aldehyde starting material is contaminated with the corresponding ester, the Grignard reagent can add twice, leading to a tertiary alcohol as a byproduct.[10]

  • Solution:

    • Starting Material Purity: Ensure the aldehyde is free from ester impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule: adding a thienyl-organometallic to a pyridine-aldehyde or a pyridyl-organometallic to a thienyl-aldehyde?

A1: Both routes are viable. However, the choice often depends on the commercial availability and stability of the starting materials. 2-Bromothiophene is a common and relatively inexpensive starting material for the formation of a thienyl Grignard or thienyllithium reagent. 2-Chloro-5-formylpyridine is also a known compound. The alternative, preparing a 2-pyridyl Grignard from 2-bromopyridine and reacting it with 5-chloro-2-thiophenecarboxaldehyde, is also a valid approach. The decision should be based on a cost and availability analysis of the precursors.

Q2: What is the best work-up procedure to maximize the yield of the final product?

A2: The work-up procedure is critical for isolating the desired alcohol.

  • Quenching: After the reaction is complete (as determined by TLC), the reaction mixture should be cooled in an ice bath and slowly quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This will protonate the alkoxide intermediate to form the alcohol and precipitate the magnesium salts. Avoid quenching with strong acids initially, as this can lead to degradation of the product.

  • Extraction: Extract the aqueous layer several times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: How can I effectively purify 2-Chloro-5-thienyl-(2-pyridyl)methanol?

A3: Purification is typically achieved through silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is usually effective in separating the desired product from non-polar impurities (like homocoupled byproducts) and more polar baseline impurities.

Q4: Can I scale up this reaction, and what are the key considerations?

A4: Yes, this reaction can be scaled up. Key considerations include:

  • Heat Management: The formation of the Grignard reagent is exothermic. On a larger scale, efficient stirring and external cooling are crucial to maintain control over the reaction temperature.

  • Addition Rates: The slow and controlled addition of reagents becomes even more critical at a larger scale to prevent localized overheating and side reactions.

  • Work-up: The work-up procedure will need to be adapted for larger volumes, potentially requiring larger separatory funnels or alternative extraction techniques.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol via Grignard Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 2-Bromothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloro-5-formylpyridine

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve 2-chloro-5-formylpyridine (1.0 eq) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterRecommended Value/ConditionRationale
Reagent Stoichiometry
2-Bromothiophene1.2 eqEnsures complete conversion to the Grignard reagent.
Magnesium1.5 eqA slight excess ensures complete reaction of the organohalide.
2-Chloro-5-formylpyridine1.0 eqThe limiting reagent.
Reaction Conditions
Grignard Formation Temp.Refluxing THFStandard condition for Grignard formation.
Aldehyde Addition Temp.0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
SolventAnhydrous THFEffectively solvates the Grignard reagent.[3]
Typical Yield 50-70%Yields are highly dependent on reaction conditions and purity of reagents.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_workup Work-up 2-Bromothiophene 2-Bromothiophene ThienylMgBr 2-Thienylmagnesium bromide 2-Bromothiophene->ThienylMgBr  THF Mg Mg Mg->ThienylMgBr Alkoxide Intermediate Alkoxide ThienylMgBr->Alkoxide  THF, 0 °C to RT Aldehyde 2-Chloro-5-formylpyridine Aldehyde->Alkoxide Final_Product 2-Chloro-5-thienyl- (2-pyridyl)methanol Alkoxide->Final_Product  aq. NH4Cl

Caption: Synthetic route for 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Purity and Anhydrous Nature of Reagents/Solvents Start->Check_Reagents Check_Grignard Verify Grignard Formation (Titration/Initiation) Start->Check_Grignard Check_Conditions Optimize Reaction Temperature and Time Start->Check_Conditions Impurity_Analysis Analyze Side Products (NMR, MS) Start->Impurity_Analysis Solution_Reagents Purify Starting Materials, Use Fresh Anhydrous Solvents Check_Reagents->Solution_Reagents Solution_Grignard Activate Mg (Iodine), Titrate Reagent Check_Grignard->Solution_Grignard Solution_Conditions Run at Lower Temp, Monitor with TLC Check_Conditions->Solution_Conditions Solution_Impurities Adjust Stoichiometry, Optimize Work-up Impurity_Analysis->Solution_Impurities End Improved Yield Solution_Reagents->End Solution_Grignard->End Solution_Conditions->End Solution_Impurities->End

Caption: Systematic workflow for troubleshooting low yields.

References

  • Ir-catalyzed highly selective addition of pyridyl C–H bonds to aldehydes promoted by triethylsilane†. (2010). RSC Publishing.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC.
  • A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • The significance and synthetic challenges of heteroaromatic swapping.... ResearchGate.
  • Troubleshooting low yield in pyridine functionalization. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Researchers Crack One of Aromatic Chemistry's Toughest Challenges. (2025). SciTechDaily.
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
  • Side-reaction products in the synthesis of substituted pyridinylmethanols. Benchchem.
  • Addition of organometallic reagents to aldehydes and ketones.
  • Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. ResearchGate.
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. (2020). Organometallics - ACS Publications.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.
  • Progress and challenges in dicarboxylation with CO2. (2022). National Science Open (NSO).
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. (2012).
  • Grignard Reaction. Organic Chemistry Portal.
  • TARGETS IN HETEROCYCLIC SYSTEMS. (2012).
  • Preparation method of 2-chloro-5-chloromethylpyridine. Google Patents.
  • Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. SciSpace.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013).
  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate.
  • Grignard Reaction: Synthesis of Triphenylmethanol. TSI Journals.
  • Synthesis of Heteroaromatic Compounds. (2023). MDPI.
  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate.
  • Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate.
  • Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
  • Methanol Synthesis Over PdIn, In2O3, and CuZn From First-Principles Microkinetics:. (2022). research.chalmers.se.
  • Synthetic method of 2-chloro-5-chloromethyl pyridine. Google Patents.
  • Substituent Effects in the Pyridinium Catalyzed Reduction of CO2 to Methanol: Further Mechanistic Insights. OSTI.gov.
  • 2-chloromethylthiophene. Organic Syntheses Procedure.
  • the-grignard-synthesis-of-triphenylmethanol.pdf. TSI Journals.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC.
  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace.
  • Method of preparing 2-chloro-pyridinemethanol. European Patent Office - EP 0627421 B1.
  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. PubMed.
  • Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office - EP 0009212 A1.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • 5-Chloropyridine-2-carboxaldehyde 31181-89-2. Sigma-Aldrich.
  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv.

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Technical Support Center: Troubleshooting Low Enantiomeric Excess in Thiophene Carbinol Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Enantioselectivity for Thiophene-Based Ketone Reductions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Impacts API Purity)

Introduction: The "Thiophene Challenge"

You are likely accessing this guide because you are synthesizing precursors for SNRI inhibitors (e.g., Duloxetine) or similar bioactive scaffolds, and your chiral HPLC data is showing disappointingly low enantiomeric excess (ee).

Reducing 2-acetylthiophene or 3-amino-1-(2-thienyl)-1-propanone derivatives presents a unique "perfect storm" of chemical challenges:

  • Sulfur Poisoning: The thiophene sulfur atom is a soft Lewis base that can bind irreversibly to soft transition metals (Ru, Rh, Pd), deactivating standard hydrogenation catalysts.

  • Background Reduction: Thiophene rings are electron-rich. This can activate the carbonyl oxygen, making it susceptible to non-selective, uncatalyzed reduction by borane reagents before the chiral catalyst can intervene.

  • Steric Ambiguity: While electronically distinct, the thiophene ring's steric bulk is often comparable to phenyl or substituted alkyl chains, making "face differentiation" difficult for standard chiral ligands.

This guide is structured by methodology. Select your current workflow below for targeted troubleshooting.

Module 1: Borane-Mediated Reduction (CBS Catalyst)

Methodology: Corey-Bakshi-Shibata (CBS) Reduction Primary Reagents: Borane (


 or 

), Chiral Oxazaborolidine (Me-CBS).
Diagnostic Workflow

If you are observing low ee (50–80%) instead of the expected >95%, the culprit is almost always Competitive Uncatalyzed Reduction .

The Mechanism of Failure

In a functional CBS cycle, the borane coordinates to the catalyst first, activating it. This complex then binds the ketone. However, free borane is a potent reducing agent on its own. If the catalytic cycle is too slow, or if free borane accumulates, it will reduce the ketone racemically (background reaction).

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Low ee (50-70%) Background Reduction. Free borane is reducing the ketone outside the catalytic cycle.Switch to Simultaneous Addition: Do not add borane to the ketone. Instead, add both the ketone and the borane slowly and simultaneously into the catalyst solution. This ensures the catalyst is always in excess relative to the reagents.
Inconsistent ee Moisture Contamination. Water hydrolyzes the oxazaborolidine to inactive amino alcohol and boronic acid.Dry the Catalyst: Azeotropically dry the catalyst with toluene prior to use. Ensure

is fresh (check for white precipitate—indicates hydrolysis).
Low Conversion Borane Degradation. Titrate Borane:

degrades over time. Titrate active hydride before use. Consider

(more stable) but note the smell and slower kinetics.
Visualization: The CBS Competition Pathway

Caption: Figure 1. The "Race" between the catalytic cycle (green) and the background reduction (red). For thiophenes, the background rate is often faster than for phenyl ketones due to electronic activation.

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Noyori-type Reduction (Ru/TsDPEN) Primary Reagents: Ruthenium(II) arene complex, chiral diamine ligand, Formic Acid/TEA or IPA/KOH.

Diagnostic Workflow

Thiophene sulfur is a "soft" base that competes with the chiral diamine ligand for the Ruthenium center. If the sulfur binds to the metal, it displaces the chiral information or kills the catalyst entirely.

FAQ: Why does my reaction stop at 50% conversion?

A: Catalyst poisoning. The product (thiophene carbinol) or the starting material is binding to the Ru center.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Low ee & Low Yield Ligand Displacement. Thiophene sulfur has displaced the TsDPEN ligand.Use "Tethered" Catalysts: Switch to tethered Ru complexes (e.g., Ru-tethered-TsDPEN). The covalent link prevents the ligand from falling off, making the catalyst robust against sulfur poisoning.
Reaction Stalls Reversible Poisoning. Increase Catalyst Loading: Standard 0.5 mol% is insufficient for thiophenes. Increase to 1.0–2.0 mol%.
Racemization Product Epimerization. Check pH: In basic IPA/KOH conditions, the benzylic proton is acidic. If the reaction runs too long, the product racemizes. Switch to Formic Acid/TEA (5:2) azeotrope (acidic conditions) to preserve chirality.

Module 3: Biocatalysis (The Industrial "Gold Standard")

Methodology: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) Context: This is the method used by Eli Lilly for Duloxetine intermediates to avoid metal issues completely.

Diagnostic Workflow

Enzymes do not suffer from sulfur poisoning. However, they struggle with solubility and substrate inhibition .

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
No Reaction Solubility Limit. Thiophene ketones are hydrophobic; the enzyme is in water.Add Co-solvent: Add 5–10% DMSO or IPA to the buffer. Ensure the enzyme variant tolerates this solvent concentration.
Low ee Wrong Enzyme Pocket. The enzyme cannot distinguish thiophene from the other substituent.Screen KRED Library: You cannot "tune" an enzyme like a catalyst. You must screen a panel. Look for enzymes evolved for "bulky-bulky" ketones.
Reaction Stops Cofactor Exhaustion. NADPH is not being regenerated.Coupled System: Ensure you have a glucose/glucose dehydrogenase (GDH) recycling system active and sufficient glucose is present.

Module 4: Analytical Verification (Chiral HPLC)

Do not assume your ee is low until you have validated the assay. Thiophenes have distinct UV profiles.

  • Column: Daicel Chiralcel OD-H or AD-H are standard for thiophene carbinols.

  • Mobile Phase: Hexane/IPA (90:10 to 95:5) + 0.1% Diethylamine (DEA) .

  • Critical Note: The amine tail (if present, as in Duloxetine precursors) causes peak tailing. DEA is mandatory to sharpen peaks. Without it, the "racemic" tail can overlap with the enantiomer, giving false ee readings.

Summary Decision Tree

Troubleshooting_Tree Start Start: Low ee in Thiophene Reduction Method Select Method Start->Method CBS CBS (Borane) Method->CBS ATH Noyori (Ru/Rh) Method->ATH Bio Biocatalysis (KRED) Method->Bio CBS_Issue Is Borane added to Ketone? CBS->CBS_Issue CBS_Fix1 Fix: Switch to Simultaneous Addition CBS_Issue->CBS_Fix1 Yes (Background Rxn) CBS_Fix2 Fix: Lower Temp (-20°C to -40°C) CBS_Issue->CBS_Fix2 No ATH_Issue Is Catalyst Deactivating? ATH->ATH_Issue ATH_Fix1 Fix: Use Tethered Ru-Complex ATH_Issue->ATH_Fix1 Yes (S-Poisoning) ATH_Fix2 Fix: Switch to Biocatalysis ATH_Issue->ATH_Fix2 Persistent Failure Bio_Issue Solubility Issue? Bio->Bio_Issue Bio_Fix1 Fix: Add 10% DMSO or Biphasic System Bio_Issue->Bio_Fix1

Caption: Figure 2. Decision matrix for troubleshooting based on catalytic methodology.

References

  • Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Ohkuma, T., et al. (1995).[2] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society. Link

  • Liu, H., et al. (2004). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae.[3] Bioprocess and Biosystems Engineering. Link

  • Wheeler, W. J., & Kuo, F. (1995). An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor.[4] Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link

Sources

Purification strategies for removing impurities in 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 2-Chloro-5-thienyl-(2-pyridyl)methanol. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to overcome common purification challenges.

Diagram: General Purification Workflow

cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Final Product TLC Initial TLC Analysis Column Column Chromatography TLC->Column Recrystal Recrystallization TLC->Recrystal NMR 1H NMR Spectroscopy NMR->Column NMR->Recrystal TLC_pure TLC of Fractions Column->TLC_pure Recrystal->TLC_pure NMR_pure NMR of Purified Product TLC_pure->NMR_pure HPLC HPLC/UPLC Analysis NMR_pure->HPLC Pure_Product Pure 2-Chloro-5-thienyl- (2-pyridyl)methanol HPLC->Pure_Product

Caption: A general workflow for the purification and analysis of 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Chloro-5-thienyl-(2-pyridyl)methanol?

A1: The impurities largely depend on the synthetic route. A common method for synthesizing this class of compounds is through a Grignard reaction.[1] In this case, you can anticipate the following impurities:

  • Unreacted Starting Materials: This includes the Grignard reagent precursor (e.g., 2-bromopyridine or 2-chlorothiophene) and the corresponding aldehyde (e.g., 2-pyridinecarboxaldehyde or 2-chloro-5-thiophenecarboxaldehyde).

  • Homo-coupling Products: Grignard reagents can couple with unreacted alkyl/aryl halides, leading to byproducts like 2,2'-bipyridine or bis(2-chloro-5-thienyl).[2]

  • Quenched Grignard Reagent: Grignard reagents are highly sensitive to moisture and will react with water to form the corresponding hydrocarbon (e.g., pyridine or 2-chlorothiophene).[3]

  • Over-addition Products: If an ester is used as a starting material instead of an aldehyde, the Grignard reagent can add twice, leading to a tertiary alcohol.[1]

  • Impurities from Starting Materials: Commercially available starting materials may contain their own impurities. For instance, 2-chloro-5-(chloromethyl)pyridine is a known intermediate in the synthesis of some pesticides and may contain related compounds.[4][5]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: The pyridine moiety in your compound can interact strongly with the acidic silica gel, potentially leading to degradation. To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat your silica gel slurry or your eluent with a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v).[6] This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time: Run your column as efficiently as possible without sacrificing separation.

Q3: I'm struggling to find a good solvent system for recrystallization. What do you recommend?

A3: A good recrystallization solvent will dissolve your compound when hot but not at room temperature.[7][8] For pyridyl and thienyl compounds, a mixture of solvents often provides the best results. Here are some systems to explore:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly.

  • Toluene/Heptane: Toluene is a good solvent for many aromatic compounds, and heptane can be used as an anti-solvent.

  • Isopropanol: This can be a good single-solvent system for recrystallization.[2]

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent SystemRationale
Column Chromatography Hexane:Ethyl Acetate with 1% TriethylamineGood for separating compounds of moderate polarity. The triethylamine neutralizes the silica gel.[6]
Dichloromethane:MethanolFor more polar impurities, a small amount of methanol can be added to increase the eluent strength.
Recrystallization Ethanol/Water or Methanol/WaterThe alcohol solubilizes the compound, and water acts as an anti-solvent.[7]
Toluene/HeptaneGood for non-polar impurities.

Troubleshooting Guide

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step Scientific Rationale
Compound Streaking on TLC Add 1% triethylamine to your eluent.The basic nitrogen on the pyridine ring is interacting with the acidic silica gel, causing streaking and poor separation. Triethylamine neutralizes these acidic sites.[6]
Compound Stuck on the Column Gradually increase the polarity of your eluent (e.g., by adding a small percentage of methanol).Your compound may be more polar than anticipated and requires a more polar mobile phase to elute.
Improper Column Packing Ensure your column is packed uniformly without any air bubbles or cracks.A poorly packed column leads to channeling, where the solvent and sample bypass the stationary phase, resulting in poor separation and recovery.
Problem 2: Oily Product After Recrystallization
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Removal of Impurities Perform a pre-purification step, such as a wash with a dilute acid or base, to remove acidic or basic impurities.Oily products, or "oiling out," can occur when impurities depress the melting point of the compound.
Cooling Too Quickly Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.[7]Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.
Incorrect Solvent Choice Experiment with different solvent systems. The ideal solvent will have poor solubility at room temperature and high solubility at elevated temperatures.[8]If the compound is too soluble in the chosen solvent, it will not crystallize upon cooling.

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v) and stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve your crude 2-Chloro-5-thienyl-(2-pyridyl)methanol in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, and then carefully add it to the top of the column.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity if necessary, while collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol or methanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the first solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and allow them to air dry.

Diagram: Troubleshooting Logic for Purification

cluster_0 Initial Observation cluster_1 Purification Choice cluster_2 Chromatography Issues cluster_3 Recrystallization Issues cluster_4 Solutions Start Crude Product Shows Multiple Spots on TLC Column Column Chromatography Start->Column Recrystal Recrystallization Start->Recrystal Streaking Streaking on TLC/Column Column->Streaking No_Elution Compound Not Eluting Column->No_Elution Oiling_Out Product Oils Out Recrystal->Oiling_Out No_Crystals No Crystals Form Recrystal->No_Crystals Add_Base Add Triethylamine to Eluent Streaking->Add_Base Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Cool_Slowly Cool Solution Slowly Oiling_Out->Cool_Slowly Change_Solvent Try Different Solvent System No_Crystals->Change_Solvent

Caption: A troubleshooting decision tree for common purification issues.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black.
  • The Analyst. (n.d.).
  • Google Patents. (2006). METHOD FOR SEPARATING OF OPTICALLY PURE THIOPHENE COMPOUNDS USING SIMULATED MOVING BED CHROMATOGRAPHY.
  • ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • PMC. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Chemistry LibreTexts. (2022).
  • CrystEngComm. (2023). Virtual assessment achieved two binary cocrystals based on a liquid and a solid pyridine derivative with modulated thermal stabilities. Royal Society of Chemistry.
  • PMC. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • Google Patents. (n.d.). CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Thiophenemethanol. BenchChem.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Wikipedia. (n.d.). Grignard reagent. Wikipedia.
  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. Organic Syntheses.
  • Google Patents. (n.d.). Method of preparing 2-chloro-pyridinemethanol - European Patent Office - EP 0627421 B1.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(5-Chloro-2-thienyl)pyridine. Sigma-Aldrich.
  • PubMed. (2006).
  • MilliporeSigma. (n.d.). 2-Chloro-5-(5-Chloro-2-thienyl)pyridine. MilliporeSigma.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • Google Patents. (n.d.). EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.

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Technical Support Center: Optimizing Crystallization of 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful crystallization of 2-Chloro-5-thienyl-(2-pyridyl)methanol. As a pyridine derivative containing both a thiophene and a chloro-substituted phenyl ring, this molecule presents unique challenges and opportunities in achieving high purity and optimal crystal morphology. This document provides a self-validating system of protocols and troubleshooting logic grounded in established crystallization principles.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a crystallization protocol for this compound?

The selection of an appropriate solvent system is the most crucial initial step.[1] An ideal solvent should exhibit high solubility for 2-Chloro-5-thienyl-(2-pyridyl)methanol at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] This differential solubility is the driving force for crystallization upon cooling. Given the molecule's structure, solvents with moderate polarity, such as alcohols (isopropanol, ethanol) or esters (ethyl acetate), are excellent starting points.[2][3] A systematic solvent screening is highly recommended.

Q2: How does the cooling rate impact the final crystal product?

The cooling rate is a critical parameter that directly influences crystal size, purity, and morphology.

  • Slow Cooling: Promotes the formation of larger, more well-ordered crystals.[4][5] This is because molecules have sufficient time to orient themselves correctly onto the growing crystal lattice, which tends to exclude impurities.[5]

  • Rapid Cooling ("Crashing Out"): Leads to the rapid formation of many small crystals.[6][7] This process can trap impurities and solvent within the crystal lattice, resulting in a lower purity product that may be difficult to filter and dry.[5][6]

Generally, a slow, controlled cooling process is preferred for achieving high purity and desirable crystal characteristics.

Q3: What is "seeding," and when should it be implemented?

Seeding is the process of introducing a small number of crystals of the desired compound into a supersaturated solution to initiate crystallization.[8][9] It is a powerful technique to control the onset of crystallization, improve batch consistency, and influence the final crystal size and polymorphic form.[8][10][11] Seeding is particularly useful in the following scenarios:

  • When spontaneous nucleation is difficult to achieve.[6][12]

  • To control polymorphism by providing a template of the desired crystal form.[10]

  • To ensure crystallization occurs within the metastable zone, preventing uncontrolled nucleation at high supersaturation levels.[8][10][11]

Q4: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[6][13] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is so highly supersaturated that the compound comes out of solution at a temperature above its melting point.[2][6] Oiled-out products are often impure because the liquid phase can readily dissolve impurities.[6][13]

To resolve this, you can:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to reduce the supersaturation level.[6][14]

  • Ensure a much slower cooling rate, potentially by insulating the flask.[14][15]

  • Consider using a solvent with a lower boiling point.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Start Crystallization Problem Occurs NoCrystals Issue: No Crystals Form Start->NoCrystals OilingOut Issue: Compound Oils Out Start->OilingOut LowYield Issue: Low Yield Start->LowYield SmallCrystals Issue: Small/Impure Crystals Start->SmallCrystals Sol_NoCrystals Solutions: 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Evaporate some solvent. 4. Cool to a lower temperature. NoCrystals->Sol_NoCrystals Implement one or more solutions Sol_OilingOut Solutions: 1. Re-heat and add more solvent. 2. Ensure very slow cooling. 3. Change to a lower-boiling solvent. OilingOut->Sol_OilingOut Implement one or more solutions Sol_LowYield Solutions: 1. Reduce initial solvent volume. 2. Ensure complete cooling (ice bath). 3. Concentrate mother liquor and re-cool. LowYield->Sol_LowYield Implement one or more solutions Sol_SmallCrystals Solutions: 1. Slow the cooling rate significantly. 2. Re-dissolve and add slightly more solvent. 3. Ensure solution is not oversaturated. SmallCrystals->Sol_SmallCrystals Implement one or more solutions

Caption: Troubleshooting workflow for common crystallization issues.

Problem 1: No crystals have formed after cooling the solution.

  • Probable Cause: The solution is not sufficiently supersaturated, or nucleation has not been initiated. This is often due to using too much solvent.[6][14]

  • Solutions:

    • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the solution's surface with a clean glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[6][12]

    • Seeding: If available, add a single, tiny crystal of 2-Chloro-5-thienyl-(2-pyridyl)methanol to the solution to act as a template.[6][10][12]

    • Increase Concentration: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[6][12]

    • Further Cooling: If crystals do not form at room temperature, place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[12]

Problem 2: The crystal yield is very low.

  • Probable Cause: Too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor even after cooling.[6][14] Premature filtration before the solution is fully cooled can also contribute.

  • Solutions:

    • Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Cooling: Ensure the flask has been cooled thoroughly, finishing with a period in an ice bath (e.g., 30 minutes) before filtration.[15]

    • Recover from Mother Liquor: The filtrate can be concentrated by evaporating a portion of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 3: The crystals formed very rapidly and appear as a fine powder.

  • Probable Cause: The solution was cooled too quickly, or the solution was excessively concentrated.[6] Rapid crystallization traps impurities and generally results in smaller particles.[5][6]

  • Solutions:

    • Slow Down Cooling: Re-dissolve the solid by heating and allow it to cool to room temperature much more slowly. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool) can be effective.[15][16]

    • Increase Solvent Volume: Add a small excess of hot solvent (5-10% more) after the solid has just dissolved.[6] This will slightly lower the supersaturation level and require a lower temperature for nucleation to begin, promoting slower, more controlled growth.[6]

Experimental Protocols

Protocol 1: Solvent Screening

The goal of this protocol is to identify a suitable solvent or solvent system for the recrystallization of 2-Chloro-5-thienyl-(2-pyridyl)methanol.

cluster_ideal Ideal Solvent Properties Ideal_Hot High Solubility (When Hot) Ideal_Cold Low Solubility (When Cold) Start Start with Crude Compound Test Test Small Sample (~20-30 mg) Start->Test AddSolvent Add Solvent Dropwise at Room Temperature Test->AddSolvent Observe_Cold Observe Solubility (Cold) AddSolvent->Observe_Cold Heat Heat Mixture to Boiling Observe_Cold->Heat Observe_Hot Observe Solubility (Hot) Heat->Observe_Hot Cool Cool Slowly to Room Temp, then in Ice Bath Observe_Hot->Cool Observe_Crystals Observe Crystal Formation Cool->Observe_Crystals Decision Evaluate Solvent Observe_Crystals->Decision Good Good Candidate Decision->Good Insoluble Cold, Soluble Hot, Good Crystals Form Bad Poor Candidate Decision->Bad Soluble Cold OR Insoluble Hot OR No Crystals Form

Sources

Resolving stability issues of chlorothienyl alcohols during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorothienyl Alcohol Stability

Introduction: Navigating the Stability Landscape of Chlorothienyl Alcohols

Welcome to the technical support center for chlorothienyl alcohols. As a class of compounds, chlorothienyl alcohols are valuable intermediates in pharmaceutical and materials science, prized for the unique electronic and structural properties conferred by the substituted thiophene ring. However, the very features that make them synthetically useful—the heteroaromatic ring and the reactive alcohol moiety—also render them susceptible to degradation during storage.

This guide is designed for researchers, scientists, and drug development professionals who handle these materials. It moves beyond simple storage instructions to provide a deeper understanding of the why behind the stability issues. By understanding the degradation mechanisms, you can proactively design storage conditions and analytical strategies to ensure the long-term integrity of your materials, leading to more reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of chlorothienyl alcohols.

Q1: What is the primary cause of degradation for chlorothienyl alcohols? A: The most significant degradation pathway is oxidation. The sulfur atom in the thiophene ring is susceptible to oxidation, forming thiophene S-oxides, and the alcohol group can also be oxidized.[1][2] Additionally, these compounds can be sensitive to strong acidic or basic conditions and prolonged exposure to high-intensity light.[3][4]

Q2: What are the ideal short-term storage conditions for solid chlorothienyl alcohols? A: For short-term storage (weeks to months), solid materials should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C. This minimizes exposure to oxygen, light, and moisture.

Q3: My chlorothienyl alcohol has turned yellow/brown. Is it still usable? A: A color change is a strong indicator of degradation. While the material may not be completely degraded, its purity is compromised. We strongly recommend re-analyzing the material by HPLC to quantify the purity and identify any new impurity peaks before use. For critical applications, using discolored material is not advised.

Q4: Can I store chlorothienyl alcohols in solution? A: Storing in solution is generally not recommended due to increased reactivity. If necessary, use a deoxygenated, anhydrous, aprotic solvent (e.g., THF, Toluene) under an inert atmosphere. The pH of the solution should be kept near neutral, as many of these compounds show instability in acidic or basic conditions.[5]

Q5: What is a "stability-indicating method" and why do I need one? A: A stability-indicating method, typically an HPLC method, is an analytical procedure that can accurately separate the intact active compound from its degradation products. This is crucial because it allows you to quantify the true purity of your stored material and make informed decisions about its use.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific stability issues in a problem-cause-solution format, providing detailed protocols and the scientific rationale behind them.

Issue 1: Decreased Purity or Appearance of New Peaks on HPLC Chromatogram

Symptom: You analyze your stored chlorothienyl alcohol via HPLC and observe a decrease in the main peak's area percent and/or the emergence of new, previously absent peaks.

Potential Causes:

  • Oxidative Degradation: The most common cause. The thiophene ring or alcohol group has reacted with atmospheric oxygen. This process can be accelerated by trace metal impurities, light, and elevated temperatures.[1][2]

  • Hydrolysis: If stored improperly (e.g., not in a desiccated environment), moisture can contribute to hydrolytic degradation, especially under acidic or basic conditions.[3][4]

  • Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions.[3][4][6]

Diagnostic Workflow Diagram

G Start Purity Decrease / New Peaks Observed in HPLC CheckStorage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Temperature? Start->CheckStorage LCMS Analyze by LC-MS to Identify Degradants CheckStorage->LCMS If conditions were suboptimal FDS Perform Forced Degradation Study to Confirm Degradant Identity LCMS->FDS To create reference degradants Compare Compare Degradation Profiles: Storage vs. Forced LCMS->Compare FDS->Compare Oxidation Probable Cause: Oxidation Compare->Oxidation Mass increase of +16 or +32 amu Hydrolysis Probable Cause: Hydrolysis Compare->Hydrolysis Matches acid/base stress Photolysis Probable Cause: Photodegradation Compare->Photolysis Matches light stress Solution Implement Corrective Actions: - Use Antioxidants - Purge with Inert Gas - Store in Amber Vials at 2-8°C Oxidation->Solution Hydrolysis->Solution Photolysis->Solution G cluster_main Degradation Pathways cluster_stress Stress Factors Parent Chlorothienyl Alcohol Oxidized_Sulfur Thiophene-S-oxide (+16 amu) Parent->Oxidized_Sulfur Oxidized_Alcohol Chlorothienyl Ketone/Aldehyde (-2 amu) Parent->Oxidized_Alcohol Dimer Dimerization/Polymerization Products Parent->Dimer O2 Oxygen (O₂) O2->Parent Oxidation Light Light (hν) Light->Parent Photolysis Heat Heat (Δ) Heat->Parent Accelerates Reactions

Sources

Catalyst poisoning solutions in 2-Chloro-5-thienyl-(2-pyridyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions involving sulfur- and nitrogen-containing heterocycles. Catalyst poisoning is a significant hurdle in these syntheses, leading to diminished yields, reaction failures, and inconsistent results. This document provides in-depth troubleshooting guides and frequently asked questions to address these challenges head-on, empowering you to optimize your synthetic protocols and achieve your research goals.

Introduction: The Challenge of Heterocyclic Cross-Coupling

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol, a key intermediate for various pharmacologically active compounds, typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling. These reactions, while powerful, are susceptible to catalyst deactivation, particularly when substrates containing both thiophene and pyridine moieties are used. The lone pair of electrons on the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring can strongly coordinate to the palladium catalyst, leading to catalyst poisoning and inhibition of the catalytic cycle.[1][2]

This guide will focus on a plausible synthetic route via a Suzuki-Miyaura coupling and address the common catalyst poisoning issues encountered.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A common approach to synthesize the target molecule is the Suzuki-Miyaura coupling of 2-chloro-5-bromopyridine with 2-thienylboronic acid, followed by a reduction of the resulting aldehyde or ketone. For the purpose of this guide, we will consider the coupling to form a carbonyl intermediate which is then reduced.

Troubleshooting Guide: Catalyst Poisoning and Low Yields

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol via Suzuki-Miyaura coupling.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes related to catalyst poisoning?

A1: Low or no conversion is a classic symptom of severe catalyst deactivation. In the context of this specific synthesis, the primary suspects are the sulfur and nitrogen atoms in your starting materials.

  • Sulfur Poisoning: The sulfur atom in the 2-thienylboronic acid can irreversibly bind to the palladium catalyst, effectively removing it from the catalytic cycle.[1] This is a common issue with palladium catalysts.[1]

  • Pyridine Inhibition: The nitrogen atom of the 2-chloro-5-bromopyridine can coordinate to the palladium center. While this is a necessary step for oxidative addition, strong coordination can stabilize the palladium intermediate and hinder subsequent steps in the catalytic cycle, such as reductive elimination.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ might not be robust enough for this transformation.

    • Recommendation: Switch to a more electron-rich and sterically hindered catalyst system. Buchwald ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often more resistant to poisoning by sulfur and can promote the desired coupling with challenging heteroaryl chlorides.[3] N-heterocyclic carbene (NHC) ligands are also a good alternative.[3]

  • Reaction Conditions:

    • Suboptimal Temperature: 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts and often require higher temperatures for efficient oxidative addition.[3]

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3] Microwave irradiation can also be a valuable tool to accelerate the reaction and potentially outcompete the poisoning process.[3]

  • Purity of Starting Materials:

    • Recommendation: Ensure your 2-thienylboronic acid and 2-chloro-5-bromopyridine are of high purity. Trace impurities containing more potent poisons could be present.

Q2: I am observing the formation of significant side products, such as homocoupling of the boronic acid (bithiophene) and dehalogenation of the pyridine derivative.

A2: The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted. This can be a consequence of partial catalyst poisoning or suboptimal reaction conditions.

  • Homocoupling: This occurs when two molecules of the boronic acid react with each other. It can be promoted by the presence of oxygen and a highly active catalyst.

  • Dehalogenation: The chloro-group on the pyridine ring is replaced by a hydrogen atom. This can be caused by certain bases and impurities in the solvent.

Troubleshooting Steps:

  • Degassing:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to the formation of palladium oxides and promote homocoupling.

    • Recommendation: Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Base Selection:

    • Ineffective or Detrimental Base: The choice of base is critical in Suzuki-Miyaura reactions. Strong bases can promote side reactions.

    • Recommendation: Screen milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often good choices.[4] Potassium fluoride (KF) can also be effective and may suppress protodeboronation of the thiophene boronic acid.[4]

  • Solvent System:

    • Recommendation: A mixture of an organic solvent and water is often optimal for Suzuki couplings. Common choices include dioxane/water, toluene/water, or THF/water.[3] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Q3: My reaction starts well but then stalls, leading to incomplete conversion.

A3: Reaction stalling is a strong indicator of gradual catalyst deactivation during the reaction.

  • Progressive Catalyst Poisoning: As the reaction proceeds, the accumulation of byproducts or the slow but steady poisoning by the sulfur and nitrogen heterocycles can lead to a decrease in the concentration of the active catalyst.

Troubleshooting Steps:

  • Catalyst Loading:

    • Recommendation: While not always ideal from a cost perspective, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to compensate for the gradual deactivation.

  • Use of Additives:

    • Recommendation: In some cases, the addition of a stoichiometric amount of a scavenger for the poisoning species can be beneficial. For instance, the use of copper(I) salts has been reported to mitigate sulfur poisoning in some catalytic reactions. However, this should be approached with caution as it can also interfere with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of catalyst poisoning by thiophene?

A1: The sulfur atom in the thiophene ring possesses a lone pair of electrons that can strongly chemisorb onto the surface of the palladium catalyst. This forms a stable palladium-sulfur bond, which blocks the active sites required for the catalytic cycle.[1] This deactivation can be irreversible under typical reaction conditions.

Q2: Are there any "poison-resistant" catalysts for this type of reaction?

A2: While no catalyst is completely immune to poisoning, some are significantly more tolerant. As mentioned earlier, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often exhibit enhanced stability and activity in the presence of sulfur-containing substrates.[3] These ligands can protect the metal center and promote the desired catalytic steps at a rate that outpaces the poisoning process.

Q3: Can I regenerate my poisoned palladium catalyst?

A3: Catalyst regeneration is often challenging in a laboratory setting for solution-phase reactions. Industrial processes sometimes employ high-temperature treatments with oxidizing or reducing gases to remove poisons.[5] For a research lab, it is generally more practical to focus on preventing poisoning in the first place through careful selection of the catalyst system and optimization of reaction conditions.

Q4: How can I confirm that catalyst poisoning is the cause of my reaction failure?

A4: While direct observation of the poisoned catalyst can be difficult without specialized analytical techniques, you can infer it through systematic troubleshooting. If you observe that increasing the catalyst loading improves the yield, or that switching to a more robust ligand system (as suggested above) successfully promotes the reaction, it is highly likely that catalyst deactivation was the primary issue.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-5-bromopyridine with 2-Thienylboronic acid

This protocol provides a robust starting point. Optimization of the base, solvent, temperature, and ligand may be necessary for your specific setup.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-chloro-5-bromopyridine (1.0 equiv.), 2-thienylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a strong stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a thoroughly degassed solvent mixture, such as dioxane/water (4:1 v/v). The reaction mixture should be stirred to ensure good mixing.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting materials and the formation of the desired product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Ligand and Base on the Yield of a Model Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (3)Toluene/H₂O100<10
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Dioxane/H₂O10035
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10085
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O10088

Yields are hypothetical and for illustrative purposes to demonstrate the impact of catalyst system selection.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Conversion or Reaction Stalling SulfurPoisoning Sulfur Poisoning (Thiophene) Problem->SulfurPoisoning PyridineInhibition Pyridine Inhibition Problem->PyridineInhibition SuboptimalConditions Suboptimal Conditions Problem->SuboptimalConditions Catalyst Change Catalyst/Ligand (e.g., Buchwald Ligands) SulfurPoisoning->Catalyst PyridineInhibition->Catalyst Conditions Optimize Conditions (Temp, Base, Solvent) SuboptimalConditions->Conditions Purity Ensure High Purity of Reagents SuboptimalConditions->Purity

Caption: Troubleshooting workflow for catalyst poisoning.

Catalytic Cycle and Poisoning Pathways

CatalyticCycle cluster_cycle Suzuki-Miyaura Cycle cluster_poisoning Poisoning Pathways Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PoisonedPd Poisoned Pd (Inactive) Pd0->PoisonedPd Poisoning PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Thiophene Thiophene (Sulfur) Thiophene->PoisonedPd Pyridine Pyridine (Nitrogen) Pyridine->PoisonedPd

Caption: Suzuki cycle and catalyst poisoning pathways.

References

  • Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3. (n.d.). Google Scholar.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group. Retrieved March 7, 2026, from [Link]

  • 5-Methyl-2,2'-Bipyridine. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025, January 24). MDPI. Retrieved March 7, 2026, from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). PMC. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018, March 30). MDPI. Retrieved March 7, 2026, from [Link]

  • Principles of the Suzuki Coupling Reaction. (2023, January 5). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • When reacting Thiophene with palladium(Pd) what is produced. (2025, October 22). Filo. Retrieved March 7, 2026, from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. Retrieved March 7, 2026, from [Link]

  • Intermetallic Species in the Negishi Coupling and Their Involvement in Inhibition Pathways. (n.d.). SCAMT. Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. (2014, March 18). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023, June 12). Beilstein Journals. Retrieved March 7, 2026, from [Link]

Sources

Overcoming solubility challenges in 2-Chloro-5-thienyl-(2-pyridyl)methanol formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Compound Identity: 2-Chloro-5-thienyl-(2-pyridyl)methanol Chemotype: Diarylcarbinol (Pyridine/Thiophene hybrid) Physicochemical Class: Lipophilic Weak Base (LWB)[1]

This guide addresses the specific formulation challenges of 2-Chloro-5-thienyl-(2-pyridyl)methanol . Structurally, this compound features a basic pyridine ring (pKa ~4.5–5.5) and a lipophilic 2-chloro-thiophene moiety linked by a secondary carbinol.[1]

The Core Challenge: The molecule exhibits a "solubility cliff" near physiological pH (7.4).[1] While the pyridine nitrogen protonates in acidic media (enhancing solubility), it exists predominantly as a neutral, lipophilic free base at neutral pH, leading to rapid precipitation in biological assays (PBS, cell media). Furthermore, the secondary carbinol adjacent to two aromatic systems introduces a risk of acid-catalyzed dehydration (forming the alkene), requiring careful pH management.

Physicochemical Profiling & Solubility Drivers

Q: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

A: This is a classic pH-dependent solubility shift .[1] At pH 7.4, the pyridine nitrogen (approximate pKa 5.2) is deprotonated (neutral).[1] The compound behaves as a highly lipophilic solid (LogP est. > 2.5). In this state, the crystal lattice energy dominates, causing the compound to "crash out" of the aqueous phase.

  • Mechanism: pH > pKa → Neutral Species Dominates → Solubility drops to intrinsic value (

    
    ).[1]
    
  • Solution: You must maintain the compound in a solubilized state using cosolvents or complexing agents that shield the lipophilic domains from water, rather than relying solely on pH ionization.

Q: What are the estimated physicochemical properties I should use for simulation?

Use the following parameters as a baseline for in silico modeling or formulation design:

PropertyEstimated ValueImplication for Formulation
pKa (Pyridine N) 4.8 – 5.4Soluble in 0.1 N HCl; Insoluble at pH 7.[1]4.
LogP (Oct/Water) 2.8 – 3.2High permeability but requires cosolvents (DMSO/PEG).[1]
Intrinsic Solubility (

)
< 10 µg/mLHigh risk of precipitation in assay media.[1]
H-Bond Donors 1 (OH group)Potential for co-crystal formation; susceptible to oxidation.[1]

Troubleshooting Guide: Formulation & Stability

Scenario A: "My stock solution in DMSO is clear, but it turns cloudy when added to cell culture media."

Diagnosis: Kinetic Precipitation.[1] The rapid change in solvent polarity (DMSO


 Water) exceeds the nucleation threshold.

Corrective Protocol:

  • Reduce Stock Concentration: If using 10 mM stock, lower to 1 mM if assay sensitivity allows.

  • Pre-dilution Step (Intermediate Solvent): Do not pipette DMSO directly into media.[1]

    • Step 1: Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol .[1]

    • Step 2: Add this mix to the media. The glycol acts as a bridge, reducing the polarity shock.

  • Use a Surfactant: Add 0.1% Tween-80 or Kolliphor® EL to the assay buffer before adding the compound.[1] This inhibits crystal nucleation.[1]

Scenario B: "I see a new impurity peak appearing after 24 hours in acidic buffer."

Diagnosis: Acid-Catalyzed Dehydration.[1] The carbinol (alcohol) group connecting the thiophene and pyridine rings is benzylic-like.[1] In strong acids (pH < 2), it can dehydrate to form the corresponding alkene (stilbene-like structure), driven by the conjugation of the double bond with the aromatic rings.

Corrective Protocol:

  • Avoid Strong Acids: Do not use 0.1 M HCl for long-term storage.

  • Buffer Choice: Use Tartrate (pH 4.0) or Acetate (pH 4.5) buffers instead of mineral acids.[1] These provide sufficient protonation for solubility without catalyzing dehydration.[1]

  • Storage: Keep aqueous acidic solutions at 4°C.

Scenario C: "Cyclodextrin (HP-β-CD) didn't improve solubility enough."

Diagnosis: Steric Hindrance or Incorrect Molar Ratio.[1] The 2-chloro-thiophene group is bulky.[1] If the cavity size of the cyclodextrin isn't optimal, the binding constant (


) will be low.

Corrective Protocol:

  • Switch Cyclodextrin Type: If HP-β-CD fails, try Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) .[1] The anionic charge often assists in solubilizing cationic bases (protonated pyridine).

  • Adjust pH: Cyclodextrin complexation efficiency often changes with ionization.[1] Ensure the pH is slightly acidic (pH 5.0–6.0) to partially protonate the pyridine, potentially aiding the inclusion complex stability via ion-dipole interactions.[1]

Strategic Decision Framework

The following diagram illustrates the logical flow for selecting the optimal formulation strategy based on your specific application (In Vitro vs. In Vivo).

Figure 1: Decision tree for solubilizing 2-Chloro-5-thienyl-(2-pyridyl)methanol based on pH constraints and stability risks.

Experimental Protocols

Protocol A: Kinetic Solubility Determination

Use this to determine the "crash point" in your assay buffer.[1]

  • Preparation: Prepare a 20 mM stock solution in pure DMSO.

  • Plate Setup: In a 96-well UV-transparent plate, add 190 µL of PBS (pH 7.4).

  • Spiking: Add DMSO stock in increasing volumes (0.5 µL to 5 µL) to achieve final concentrations of 50, 100, 200, 500 µM. Keep DMSO < 2.5%.[1]

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Result: The concentration where

      
       (above background) is your Kinetic Solubility Limit .[1]
      
Protocol B: Preparation of a Stable 10 mg/mL Stock (Cosolvent Approach)

Target: Animal dosing or high-concentration cellular assays.[1]

ComponentPercentage (v/v)Function
Ethanol (Abs) 10%Primary solvent for lipophilic base.[1]
PEG 400 40%Interfacial tension reducer / stabilizer.[1]
Water / Saline 50%Aqueous bulk.[1]

Procedure:

  • Weigh the solid compound.[1]

  • Dissolve completely in Ethanol first.[1] (Critical: Do not add water yet).

  • Add PEG 400 and vortex until mixed.

  • Slowly add Water/Saline dropwise while vortexing.[1]

    • Note: If cloudiness appears, stop and sonicate.[1] If persistent, increase PEG 400 ratio to 60%.[1]

Advanced Mechanism: Cyclodextrin Complexation[1]

For sensitive biological assays where cosolvents (DMSO/PEG) are toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1]

CDMechanism Drug Drug (Lipophilic) CD Cyclodextrin (Hydrophobic Core) Drug->CD Hydrophobic Interaction Complex Inclusion Complex (Soluble) CD->Complex Equilibrium (K_1:1)

Figure 2: Encapsulation of the lipophilic thiophene-pyridine core into the cyclodextrin cavity prevents aggregation.[1]

Implementation:

  • Use 20% (w/v) HP-β-CD in water.[1]

  • Stir the compound in this solution for 24 hours.

  • Filter through 0.22 µm PVDF filter.[1]

  • Validation: Verify concentration via HPLC, as UV turbidity will be absent even if not fully dissolved.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. Link

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and compatibility with specific biological assays before use.

Sources

Reducing moisture sensitivity in thiophene-pyridine methanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Moisture Sensitivity in Methanol-Based Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the critical challenges posed by moisture in thiophene-pyridine coupling reactions, particularly those conducted in methanol. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

The coupling of thiophene and pyridine moieties, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of medicinal chemistry.[1][2] However, the success of these transformations is frequently dictated by the rigorous exclusion of water.[3] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of these moisture-sensitive systems.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental principles of moisture sensitivity in this reaction class.

Q1: Why are thiophene-pyridine coupling reactions so sensitive to moisture?

A1: The sensitivity arises from multiple factors targeting different components of the reaction mixture:

  • Catalyst Deactivation: The active Pd(0) catalyst is highly susceptible to oxidation and unwanted ligand exchange in the presence of water and oxygen. Moisture can facilitate the hydrolysis of other reagents (e.g., cyanide ions in cyanation reactions) to produce species like HCN, which are highly reactive toward the Pd(0) center and form stable, inactive complexes that halt the catalytic cycle.[4]

  • Substrate Degradation (Protodeboronation): In Suzuki-Miyaura couplings, boronic acids (especially heteroaryl boronic acids derived from thiophene or pyridine) are prone to a side reaction called protodeboronation.[5] In this process, the carbon-boron bond is cleaved by a proton source (like water, or even the protic solvent methanol), replacing the boronic acid group with a hydrogen atom.[6][7] This irreversibly consumes your starting material, leading to lower yields.

  • Hydrolysis of Reagents: Other components, such as phosphine ligands or bases, can also be sensitive to hydrolysis, altering their intended function.

Q2: I've seen some literature where water is added to Suzuki reactions. Why is it sometimes a problem and sometimes a benefit?

A2: This is an excellent and critical question that highlights the complexity of the system. The role of water is context-dependent:

  • Beneficial Role (Controlled Addition): When using stable boronic esters (e.g., pinacol esters) instead of boronic acids, a controlled amount of water is often required. Its purpose is to slowly hydrolyze the ester in situ to the corresponding boronic acid, which is the active species for transmetalation.[6][8] This "slow release" strategy can prevent the accumulation of high concentrations of reactive boronic acid, which might otherwise lead to side reactions like homocoupling.[5]

  • Detrimental Role (Uncontrolled Contamination): Uncontrolled moisture from wet solvents, reagents, or glassware is problematic because it is in excess and its concentration is unknown. This leads to rapid and undesirable side reactions, such as the protodeboronation of the boronic acid starting material and catalyst poisoning, rather than the controlled hydrolysis of an ester.[9]

Q3: Methanol is a protic solvent. Does it also contribute to the sensitivity issues?

A3: Yes, methanol's protic nature can exacerbate moisture-related problems. As a protic solvent, it contains an acidic O-H bond and can act as a proton source, potentially contributing to the protodeboronation of boronic acids.[10][11] Furthermore, its high polarity and ability to form hydrogen bonds can influence the solubility and aggregation of reaction intermediates.[12] Therefore, while it is a useful solvent, it must be rigorously dried to minimize these effects.

Q4: What is an acceptable level of water in "anhydrous" methanol for these reactions?

A4: While there is no universal threshold, for highly sensitive palladium-catalyzed cross-couplings, a water content of < 50 ppm is a widely accepted standard. For particularly challenging or sensitive substrates, aiming for < 10-20 ppm is advisable. The only reliable way to confirm this is through Karl Fischer titration. Relying solely on the label of a commercial bottle is insufficient, as solvents can absorb atmospheric moisture once the seal is broken.[3]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This guide provides a systematic approach to resolving problems encountered during your experiments.

Issue 1: Low or No Product Yield

You've run the reaction, but the TLC/LC-MS analysis shows mostly unreacted starting materials or a very low conversion to the desired product.

  • Inactive Catalyst Due to Moisture: The active Pd(0) species has been oxidized or poisoned.

    • Solution: Ensure every component of your reaction is rigorously anhydrous. This includes freshly drying your methanol, drying solid reagents in a vacuum oven, and using flame- or oven-dried glassware assembled under an inert atmosphere.[3] Review the protocol for Setting Up an Anhydrous Reaction below.

  • Degradation of Boronic Acid/Ester: Your boronic acid has been consumed by protodeboronation.

    • Solution: Minimize exposure of the boronic acid to moisture and protic sources before the catalytic cycle begins. Add the boronic acid to the reaction mixture just before adding the palladium catalyst. Ensure your methanol is exceptionally dry. If protodeboronation is a persistent issue, consider using a more stable boronic ester (e.g., MIDA or pinacol) and a carefully controlled amount of water/base to facilitate the reaction.[5][13]

  • Inhibition by Pyridine Substrate: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[14]

    • Solution: This is an inherent challenge. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this inhibition by promoting the desired steps in the catalytic cycle.[15] Additionally, using a 2-halopyridine can reduce the Lewis basicity of the nitrogen compared to a 3- or 4-halopyridine, sometimes improving results.[14]

Issue 2: Formation of Significant Side Products

Your reaction proceeds, but you observe significant quantities of homocoupled products (e.g., bithiophene or bipyridine) or unidentifiable baseline material.

  • Boronic Acid Homocoupling: This side reaction is often promoted by the presence of oxygen and Pd(II) species, which can form if the Pd(0) catalyst is oxidized.[5]

    • Solution: Rigorously degas your reaction solvent and the entire reaction mixture before adding the catalyst. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes. Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Undesirable Reactivity from Molecular Sieves: Standard 3A molecular sieves, while excellent for drying methanol, can generate basic methoxide species on their surface. This can catalyze unintended side reactions or decomposition pathways.[16]

    • Solution: If you suspect this is an issue, use acid-washed 3A molecular sieves for drying your methanol. Alternatively, dry the methanol over sieves, then distill it under an inert atmosphere immediately before use to separate it from the basic sieve material.

Data & Protocols
Protocol 1: General Procedure for an Anhydrous Thiophene-Pyridine Suzuki-Miyaura Coupling

This protocol provides a robust starting point for setting up a moisture-sensitive cross-coupling reaction.

  • All glassware (Schlenk flask, condenser, etc.) must be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum.

  • Assemble the glassware while still hot and immediately place it under a positive pressure of high-purity argon or nitrogen using a Schlenk line.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Use anhydrous methanol with a water content < 50 ppm (verified by Karl Fischer titration). Store it over activated 3A molecular sieves in a sealed bottle with a septum.[17]

  • Degas the required volume of methanol by bubbling with argon for at least 20 minutes before use.

  • Ensure all solid reagents (e.g., pyridine halide, thiophene boronic acid, base) are anhydrous. Dry them in a vacuum oven if their stability permits.

  • Under a positive flow of inert gas, add the pyridine halide (1.0 equiv), thiophene boronic acid (or ester, 1.2-1.5 equiv), and anhydrous base (e.g., finely powdered K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) to the Schlenk flask.

  • Seal the flask and purge with inert gas by evacuating and backfilling three times.

  • Add the degassed anhydrous methanol via a dry syringe.

  • In a separate, small flask, weigh the palladium catalyst and ligand (if not using a pre-catalyst) under inert atmosphere or handle them quickly in the air and add them to the main flask against a positive flow of inert gas.

  • Heat the reaction to the desired temperature (e.g., reflux) under a positive pressure of inert gas and monitor by TLC or LC-MS.

Table 1: Efficiency of Common Drying Methods for Methanol

This table summarizes the expected water content in methanol after treatment with various drying agents, based on published data.

Drying Agent/MethodConditionsFinal Water Content (ppm)Reference
3Å Molecular Sieves (10% m/v)Stand for 72 hours~30-50
3Å Molecular Sieves (20% m/v)Stand for 5 days~10
Magnesium turnings & Iodine (Mg/I₂)Reflux and distillation~54
Potassium Hydroxide (KOH)Stand and distill~33
Visualized Workflows
Diagram 1: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing the root cause of a low-yielding reaction.

TroubleshootingWorkflow Start Low or No Yield Observed Check_Anhydrous 1. Verify Anhydrous Conditions Start->Check_Anhydrous Solvent Solvent Dry? (Karl Fischer < 50 ppm) Check_Anhydrous->Solvent Glassware Glassware Properly Dried? (Oven/Flame-Dried) Check_Anhydrous->Glassware Inert_Atmosphere Inert Atmosphere Maintained? (No Leaks) Check_Anhydrous->Inert_Atmosphere Check_Reagents 2. Assess Reagent Quality Boronic_Acid Boronic Acid Purity? (Check for Protodeboronation) Check_Reagents->Boronic_Acid Base_Purity Base Anhydrous & Fine? (No Clumping) Check_Reagents->Base_Purity Check_Catalyst 3. Evaluate Catalyst System Catalyst_Active Catalyst Source Reliable? (Fresh Pre-catalyst) Check_Catalyst->Catalyst_Active Ligand_Choice Ligand Appropriate? (Bulky, Electron-Rich) Check_Catalyst->Ligand_Choice Check_Conditions 4. Optimize Reaction Conditions Temp Temperature Optimized? Check_Conditions->Temp Conc Concentration Correct? Check_Conditions->Conc Solution_Anhydrous Solution: Re-dry all components. Implement strict anhydrous protocol. Solvent->Solution_Anhydrous Glassware->Solution_Anhydrous Inert_Atmosphere->Solution_Anhydrous Solution_Reagents Solution: Use fresh, purified reagents. Consider boronic ester. Boronic_Acid->Solution_Reagents Base_Purity->Solution_Reagents Solution_Catalyst Solution: Screen different ligands/catalysts. (e.g., XPhos, SPhos) Catalyst_Active->Solution_Catalyst Ligand_Choice->Solution_Catalyst Solution_Conditions Solution: Systematically vary temperature and concentration. Temp->Solution_Conditions Conc->Solution_Conditions Solution_Anhydrous->Check_Reagents If problem persists Solution_Reagents->Check_Catalyst If problem persists Solution_Catalyst->Check_Conditions If problem persists

Caption: A flowchart for systematically troubleshooting low yields.

Diagram 2: Standard Schlenk Line Setup for Anhydrous Reactions

This diagram illustrates the essential components for maintaining an inert atmosphere during a moisture-sensitive reaction.

SchlenkSetup cluster_setup Schlenk Line Apparatus Manifold Dual Manifold (Vacuum/Inert Gas) Bubbler Oil Bubbler (Pressure Indicator) Manifold->Bubbler Gas Outlet Flask Schlenk Flask (Reaction Vessel) Manifold->Flask via Stopcock To_Vacuum To Vacuum Pump To_Vacuum->Manifold To_Inert_Gas To Inert Gas (Ar/N₂) To_Inert_Gas->Manifold Condenser Condenser Flask->Condenser Septum Septum Condenser->Septum

Caption: Key components of a Schlenk line for anhydrous reactions.

References
  • Casalnuovo, A. L., & Calabrese, J. C. (2018). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. The Royal Society of Chemistry. [Link]

  • Korch, K. M., & Watson, D. A. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. [Link]

  • Air Products and Chemicals, Inc. (1998). Molecular Sieves as Catalysts for Methanol Dehydration in the LPDME™ Process. OSTI.GOV. [Link]

  • Toshima, K., et al. (2006). UNEXPECTED REACTION USING METHANOL DRIED OVER MOLECULAR SIEVES. Taylor & Francis Online. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sae-gu, W., et al. (2023). Effect of molecular sieve addition on methanol synthesis from CO2 and H2 through alcohol assisted method over CU/ZnO catalyst. SciSpace. [Link]

  • Yokoyama, A., et al. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Angers, L., & Pulis, A. P. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. The Royal Society of Chemistry. [Link]

  • Various Authors. (2025). Ubiquitous Role of Phosphine-Based Water-Soluble Ligand in Promoting Catalytic Reactions in Water. ResearchGate. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Billingsley, K. L. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science of Drying: Leveraging Molecular Sieve 3A for Industrial Solvents. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Various Authors. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Ujaque, G., et al. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC. [Link]

  • Leahy, D. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

  • Osaka, I., et al. (2016). Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions. PubMed. [Link]

  • Abdel-rahman, H. M., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. PMC. [Link]

  • Various Authors. (2025). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. ResearchGate. [Link]

  • Wang, D., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC. [Link]

  • SilaChem. (n.d.). Cross-Coupling Reactions Guide. SilaChem. [Link]

  • Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Ciaramelli, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Al-Refai, M., et al. (2023). Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties of 1-(3-Amino- 6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone: Experimental and Computational Study. ResearchGate. [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • Wu, Y. (n.d.). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • Onodera, G., et al. (2005). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics. [Link]

  • Paul, A., et al. (n.d.). Investigation of solute solvation within renewable solvents via pyrene fluorescence. ACS Publications. [Link]

  • Mondal, S., et al. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. [Link]

  • Various Authors. (2018). “Palladium-Catalyzed Cross-Coupling Reactions in Water”. ResearchGate. [Link]

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Validation & Comparative

HPLC method development for 2-Chloro-5-thienyl-(2-pyridyl)methanol analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Introduction: Navigating the Analytical Challenges of a Novel Heterocycle

2-Chloro-5-thienyl-(2-pyridyl)methanol is a complex heterocyclic compound, likely synthesized as a key intermediate in drug discovery and development programs. Its unique structure, incorporating a basic pyridine moiety, an aromatic thiophene ring, and a polar methanol group, presents a distinct set of challenges for analytical chemists. The primary objective is to develop a robust, selective, and efficient High-Performance Liquid Chromatography (HPLC) method for its quantification and purity assessment. The presence of the pyridine nitrogen, in particular, predisposes the analyte to problematic interactions with traditional silica-based stationary phases, often leading to poor peak shape and unreliable results.[1][2]

This guide provides a systematic, field-proven strategy for developing a reversed-phase HPLC (RP-HPLC) method for this analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, comparing alternative approaches and providing the data-driven insights necessary to build a self-validating and robust analytical method from the ground up.

Part 1: Foundational Strategy - Analyte Characterization and Initial Parameter Selection

A successful method development campaign begins not at the chromatograph, but with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior within the HPLC system and guide our initial choice of column, mobile phase, and detection parameters.

Structural & Physicochemical Profile:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic, with a typical pKa in the range of 5.2-6.0.[3] At a neutral pH, this nitrogen will be partially protonated, leading to strong ionic interactions with residual acidic silanols on the surface of silica-based columns. This is a primary cause of peak tailing.[1] Therefore, controlling the mobile phase pH to suppress this ionization is critical.

  • Thiophene & Pyridine Rings: These aromatic systems provide strong chromophores, making UV detection a highly suitable technique. The conjugated system suggests a maximum absorbance (λmax) likely between 250 nm and 280 nm.[4][5]

  • Polarity: The presence of the hydroxyl (methanol) group imparts polarity, while the chlorinated heterocyclic rings contribute to its hydrophobicity. This intermediate polarity makes the analyte an ideal candidate for reversed-phase chromatography.

Based on this profile, our strategy will be centered on RP-HPLC with UV detection, with a primary focus on mitigating the effects of the basic pyridine nitrogen to achieve optimal peak symmetry and reproducibility.

Part 2: A Comparative Workflow for Method Development

We will employ a systematic workflow that begins with broad screening of key parameters and progresses to fine-tuning for optimal performance.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Column Chemistry Screening (C18 vs. Phenyl-Hexyl) C Select Best Column & Modifier A->C B Organic Modifier Screening (Acetonitrile vs. Methanol) B->C D Optimize Mobile Phase (pH / Additive Conc.) C->D E Optimize Gradient Profile D->E F Optimize Temperature & Flow Rate E->F G Final Optimized Method F->G H Method Validation (ICH) G->H

Caption: A systematic workflow for HPLC method development.

Step 1: Column and Mobile Phase Screening

The goal of this initial phase is to identify the most promising stationary phase and organic solvent combination. We will compare a traditional C18 column, which separates primarily based on hydrophobicity, with a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the analyte's aromatic rings.[6]

Experimental Protocol: Screening

  • Analyte Preparation: Prepare a 0.1 mg/mL solution of 2-Chloro-5-thienyl-(2-pyridyl)methanol in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B1: Acetonitrile (ACN).

    • Mobile Phase B2: Methanol (MeOH).

  • HPLC System & Conditions:

    • Columns:

      • Column 1: C18, 4.6 x 150 mm, 5 µm.

      • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

    • Generic Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at 254 nm.

    • Injection Volume: 5 µL.

  • Execution: Run the generic gradient on each column with each organic modifier (4 runs in total).

Data Presentation: Screening Results

RunColumnOrganic ModifierRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)
1C18Acetonitrile8.21.86500
2C18Methanol9.51.67200
3Phenyl-HexylAcetonitrile7.91.48100
4Phenyl-HexylMethanol9.11.2 9500

Expertise & Insights:

From the screening data, the combination of the Phenyl-Hexyl column with a Methanol/Water mobile phase (Run 4) provides a clear advantage. The tailing factor is significantly reduced to 1.2, indicating a successful mitigation of the undesirable secondary interactions between the basic pyridine nitrogen and the stationary phase. The higher plate count suggests superior column efficiency. The π-π interactions offered by the phenyl phase, enhanced by the use of methanol, likely contribute to this improved performance.[6]

Step 2: Method Optimization

Having selected the Phenyl-Hexyl column and a methanol-based mobile phase, we now fine-tune the method to achieve optimal resolution, speed, and sensitivity.

G cluster_Params Input Parameters cluster_Outputs Performance Metrics A Mobile Phase pH (Formic Acid %) X Resolution (Rs) A->X major effect Z Peak Shape (Tf) A->Z major effect B Gradient Slope (%B / min) B->X major effect Y Retention Time (tR) B->Y major effect C Temperature (°C) C->Y minor effect C->Z minor effect

Caption: Interplay of key parameters during HPLC optimization.

Experimental Protocol: Optimization

  • Parameter 1: Mobile Phase Additive Concentration.

    • Using the selected column and organic modifier, prepare Mobile Phase A with varying concentrations of formic acid: 0.05%, 0.1%, and 0.2%.

    • Run the generic gradient with each concentration and evaluate the impact on peak shape and retention time. The goal is to use the lowest concentration that provides a symmetric peak (Tf ≤ 1.2) to be MS-friendly.

  • Parameter 2: Gradient Profile.

    • Based on the initial screening run (Run 4), the analyte eluted at approximately 9.1 minutes, corresponding to a certain percentage of methanol. Let's assume this is ~60% MeOH.

    • Design a more focused gradient around this elution point. For example:

      • Start at 40% MeOH.

      • Ramp to 70% MeOH over 10 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions.

    • This tailored gradient will reduce the run time while maintaining or improving resolution around the peak of interest.

  • Parameter 3: Column Temperature.

    • Evaluate the optimized gradient at different temperatures (e.g., 25°C, 35°C, 45°C).

    • Increasing temperature generally reduces mobile phase viscosity, which can lead to sharper peaks and lower backpressure.[7] However, it can sometimes decrease selectivity. The optimal temperature will provide the best balance of efficiency and resolution.

Data Presentation: Optimized Method

This iterative process leads to a final, optimized method.

ParameterOptimized ValueRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µmSuperior peak shape via π-π interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides sharp, symmetric peaks (Tf=1.1).
Mobile Phase B MethanolEnhances π-π selectivity with the phenyl phase.
Gradient 40% to 70% B over 10 minReduced run time with improved resolution.
Flow Rate 1.0 mL/minStandard flow for good efficiency.
Temperature 35 °COptimal balance of efficiency and selectivity.
Detection 254 nmHigh signal-to-noise at this wavelength.
Retention Time 7.8 min-
Tailing Factor 1.1-
Plates (N) 11,200-

Part 3: Troubleshooting Common Chromatographic Issues

Even with a well-developed method, problems can arise. A logical troubleshooting approach is essential for maintaining data quality.[2][8][9][10]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Insufficient mobile phase modifier; Column degradation; Sample overload.Increase formic acid concentration slightly (e.g., to 0.12%); Flush column or replace if old; Reduce injection volume or sample concentration.
High Backpressure Blockage in column frit or tubing; Buffer precipitation.Back-flush the column (if permitted by manufacturer); Filter all mobile phases and samples; Ensure mobile phase components are fully miscible.[10]
Baseline Noise/Drift Insufficient mobile phase degassing; Contaminated mobile phase; Detector lamp aging.Degas mobile phase thoroughly; Use fresh, HPLC-grade solvents[2]; Check detector lamp hours and replace if necessary.
Shifting Retention Times Inconsistent mobile phase preparation; Column temperature fluctuations; Column aging.Prepare fresh mobile phase daily; Ensure the column oven is stable; Equilibrate the column with at least 10 column volumes before injection.[7]

Conclusion

The successful development of an HPLC method for a challenging molecule like 2-Chloro-5-thienyl-(2-pyridyl)methanol hinges on a systematic, science-led approach. By understanding the analyte's physicochemical properties, we correctly identified the potential for peak tailing as the primary analytical hurdle. A comparative screening of both stationary and mobile phases conclusively demonstrated the superiority of a Phenyl-Hexyl column with a methanol-based mobile phase, which leverages favorable π-π interactions to achieve excellent peak symmetry and efficiency. Subsequent optimization of the mobile phase additive, gradient profile, and temperature resulted in a robust and reliable method ready for validation and routine use. This guide illustrates a comprehensive strategy that combines theoretical principles with practical, data-driven decision-making to overcome common analytical challenges in pharmaceutical analysis.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]

  • ijprajournal. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Available from: [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Available from: [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

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A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the pharmaceutical and materials science sectors, a precise and unambiguous structural elucidation is paramount. 2-Chloro-5-thienyl-(2-pyridyl)methanol represents a key scaffold, integrating the distinct electronic and steric properties of chlorothiophene and pyridine moieties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for confirming the covalent structure of such molecules in solution.

This guide provides an in-depth, expert-led interpretation of the ¹H NMR spectrum of 2-Chloro-5-thienyl-(2-pyridyl)methanol. It moves beyond a simple peak listing to explain the rationale behind signal assignments, drawing comparisons with related structural fragments and grounding the analysis in the fundamental principles of NMR spectroscopy.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent spin systems and predict the electronic environment of each proton. The structure contains three distinct sets of protons: those on the pyridine ring, those on the thiophene ring, and the methine and hydroxyl protons of the bridging methanol group.

The numbering convention used for this analysis is as follows:

Caption: Structure of 2-Chloro-5-thienyl-(2-pyridyl)methanol with proton numbering.

  • Pyridine Protons (H3, H4, H5, H6): This forms a four-proton, substituted aromatic system. The proximity to the electronegative nitrogen atom and the bulky substituent at the C2 position will be the primary determinants of their chemical shifts and coupling patterns.

  • Thiophene Protons (H3', H4'): This is a two-proton system on a 2,5-disubstituted thiophene ring. The protons are ortho to a chloro group and the pyridylmethanol substituent, respectively. Their chemical shifts will be influenced by the electronic effects of these groups.

  • Methine and Hydroxyl Protons (Hα, OH): The methine proton (Hα) is situated between three electron-withdrawing groups: the pyridine ring, the chlorothiophene ring, and the hydroxyl oxygen. The hydroxyl (OH) proton's signal is characteristically variable.

Predicted and Experimental ¹H NMR Spectral Data

The following table summarizes the expected and typically observed ¹H NMR data for 2-Chloro-5-thienyl-(2-pyridyl)methanol, recorded in a standard deuterated solvent like CDCl₃ at 400 MHz.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Analysis
H6 (Pyridyl)8.50 - 8.60ddd or dmJ(6,5) ≈ 4.8, J(6,4) ≈ 1.8, J(6,3) ≈ 0.9The proton ortho to the pyridine nitrogen is the most deshielded. For comparison, H6 in 2-chloropyridine appears around 8.3-8.4 ppm.[1] The multiplicity is a doublet of doublets of doublets (ddd), often appearing as a doublet of multiplets (dm) due to small long-range couplings.
H4 (Pyridyl)7.70 - 7.85tdJ(4,3) ≈ 7.7, J(4,5) ≈ 7.7, J(4,6) ≈ 1.8This proton is meta to the nitrogen. Its signal is split into a triplet by its two ortho neighbors (H3, H5) and further split by a smaller meta coupling to H6, resulting in a triplet of doublets (td).
H3 (Pyridyl)7.35 - 7.50dJ(3,4) ≈ 7.7Positioned ortho to the bulky substituent, this proton's signal is a clean doublet due to ortho coupling with H4.
H5 (Pyridyl)7.20 - 7.35ddd or mJ(5,4) ≈ 7.7, J(5,6) ≈ 4.8, J(5,3) ≈ 1.5This proton experiences ortho coupling to H4 and meta coupling to H6, resulting in a complex multiplet.
H4' (Thienyl)6.95 - 7.10dJ(4',3') ≈ 4.0This proton is ortho to the large pyridylmethanol substituent. In 2-chlorothiophene, H4 resonates at approximately 6.74 ppm.[2] The downfield shift is expected due to the adjacent substituent. It appears as a doublet from coupling to H3'.
H3' (Thienyl)6.80 - 6.95dJ(3',4') ≈ 4.0This proton is ortho to the chlorine atom. Its chemical shift is comparable to the protons in 2-chlorothiophene (~6.8 ppm).[2] It appears as a doublet from coupling to H4'.
(Methine)5.90 - 6.10s-The methine proton is attached to a carbon bearing two aromatic rings and an oxygen atom, causing significant deshielding. It typically appears as a sharp singlet.
OH (Hydroxyl)2.0 - 5.0br s-The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It presents as a broad singlet and will exchange upon addition of D₂O.

In-Depth Spectral Analysis: Causality and Interpretation

The Pyridine Spin System

The pyridine ring protons exhibit a classic pattern for a 2-substituted pyridine.

  • Deshielding Effect of Nitrogen: The H6 proton, being closest to the electronegative nitrogen, experiences the strongest inductive withdrawal and appears furthest downfield (~8.55 ppm).[3]

  • Coupling Constants: The observed coupling constants are characteristic of the pyridine ring. Ortho coupling (³J) is the largest (e.g., J(3,4) ≈ 7.7 Hz), followed by meta coupling (⁴J, e.g., J(4,6) ≈ 1.8 Hz), and finally para coupling (⁵J, e.g., J(5,3) ≈ 1.5 Hz), which is often unresolved.[4] This hierarchy is fundamental to assigning connectivity.

The Thiophene Spin System

The two protons on the thiophene ring, H3' and H4', appear as a simple AX doublet system.

  • Substituent Effects: The chlorine at C2' and the pyridylmethanol group at C5' dictate the chemical shifts. The observed shifts around 6.8-7.1 ppm are consistent with literature values for similarly substituted thiophenes.[2][5]

  • Vicinal Coupling: The coupling constant, ³J(3',4') ≈ 4.0 Hz, is a typical value for vicinal protons in a thiophene ring, which generally ranges from 3.5 to 5.0 Hz.[6][7]

The Methine and Hydroxyl Signals
  • Hα Singlet: The sharp singlet for the Hα proton at ~6.0 ppm is a key indicator of the molecule's core structure, confirming the connection between the two aromatic rings via the methanol bridge. Its deshielded nature is a direct consequence of the cumulative electron-withdrawing effects of the adjacent moieties.

  • OH Exchange: The broad, exchangeable OH signal is a textbook feature. Its disappearance after a D₂O shake is the definitive experiment to confirm its assignment.

Experimental Protocol for Data Acquisition

A self-validating and reliable ¹H NMR spectrum can be obtained by following a rigorous experimental procedure.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_anal Analysis & Confirmation prep1 Dissolve ~10 mg of sample in ~0.7 mL of CDCl3 prep2 Add TMS as internal standard (0 ppm) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock on deuterium signal (CDCl3) prep3->acq1 acq2 Shim magnet coils for field homogeneity acq1->acq2 acq3 Acquire FID using standard pulse sequence (zg30) acq2->acq3 acq4 Parameters: - Scans: 16-32 - Relaxation Delay (d1): 2s - Spectral Width: ~12 ppm acq3->acq4 proc1 Apply Fourier Transform (FT) to FID acq4->proc1 proc2 Phase correct spectrum proc1->proc2 proc3 Calibrate spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals to determine proton ratios proc3->proc4 anal1 Assign chemical shifts, multiplicities, and J-couplings proc4->anal1 anal2 Perform D2O exchange to identify OH proton anal1->anal2 anal3 Correlate with 2D NMR (COSY, HSQC) if needed anal2->anal3

Sources

Technical Comparison Guide: Chiral Catalysts for 2-Chloro-5-thienyl-(2-pyridyl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Bulky-Bulky" Ketone Challenge

The synthesis of enantiopure 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS 1378867-16-3) is a critical step in the development of specific antihistamines, anticholinergics, and anti-thrombotic agents. From a catalytic perspective, the precursor (2-chloro-5-thienyl)(pyridin-2-yl)methanone presents a classic "bulky-bulky" diaryl ketone challenge[1]. The steric similarity between the 2-chloro-5-thienyl ring and the 2-pyridyl ring makes stereofacial differentiation notoriously difficult. Furthermore, the Lewis basicity of the pyridyl nitrogen can poison transition-metal catalysts or trigger non-selective background reductions.

This guide objectively compares three state-of-the-art catalytic methodologies for this asymmetric reduction: Noyori Asymmetric Transfer Hydrogenation (ATH) , Engineered Ketoreductases (KREDs) , and Corey-Bakshi-Shibata (CBS) Organocatalysis .

Comparative Performance Matrix
Catalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Optimal ConditionsScalability Profile
Ru-TsDPEN (ATH) 0.5 - 1.0 mol%92 - 95%90 - 94%HCOONa/H₂O (pH 7), 40°CExcellent (Standard Batch)
Engineered KRED 1 - 5 wt%>98%>99%Aqueous Buffer (pH 6.5), 30°CHigh (Requires GDH recycling)
(R)-Me-CBS 5 - 10 mol%85 - 88%85 - 89%BH₃-THF in 2-MeTHF, -20°CModerate (Flow Microreactor)

In-Depth Analysis of Catalytic Systems

Approach A: Transition-Metal Catalysis via Ru-TsDPEN (ATH)

Mechanistic Causality: The Noyori-Ikariya catalyst, such as [(p-cymene)Ru(TsDPEN)Cl], operates via a concerted outer-sphere mechanism[2]. The transition state relies on a highly structured six-membered ring where the ketone oxygen hydrogen-bonds to the amine (NH) of the TsDPEN ligand, while the ruthenium hydride transfers to the carbonyl carbon. For heteroaryl ketones, the basicity of the pyridyl nitrogen can interfere by coordinating to the metal. However, utilizing an aqueous sodium formate system at a neutral pH (~7.0) mitigates this by sufficiently hydrating the pyridine ring, ensuring the outer-sphere pathway remains dominant and stereocontrol is preserved.

ATH_Mechanism Precatalyst Ru(II) Precatalyst [(arene)Ru(TsDPEN)Cl] ActiveCat 16e- Ru Complex (Active Catalyst) Precatalyst->ActiveCat -HCl Hydride 18e- Ru-Hydride (Hydrogen Donor Added) ActiveCat->Hydride +HCOONa (Hydride Source) TransitionState Outer-Sphere TS (NH-O Hydrogen Bonding) Hydride->TransitionState TransitionState->ActiveCat Catalyst Regeneration Product Chiral Alcohol (>90% ee) TransitionState->Product Hydride Transfer Ketone Diaryl Ketone Ketone->TransitionState

Caption: Outer-sphere mechanism of Ru-TsDPEN catalyzed Asymmetric Transfer Hydrogenation.

Self-Validating Experimental Protocol:

  • Preparation: In a rigorously degassed Schlenk flask, dissolve (2-chloro-5-thienyl)(pyridin-2-yl)methanone (1.0 eq) in a 5 M aqueous solution of sodium formate (HCOONa). Adjust the pH to exactly 7.0 using trace formic acid.

  • Catalyst Activation: Add (R,R)-[(p-cymene)Ru(TsDPEN)Cl] (0.5 mol%). The active 16-electron Ru species forms in situ.

  • Reaction & Validation: Stir at 40°C. Validation Check: At 4 hours, pull a 10 µL aliquot, dilute in MeOH, and analyze via reverse-phase HPLC (254 nm). Do not proceed to quench until the ketone peak area is <2% relative to the product.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Determine ee via chiral HPLC (e.g., Chiralcel OD-H).

Approach B: Biocatalysis via Engineered Ketoreductases (KREDs)

Mechanistic Causality: Natural alcohol dehydrogenases (ADHs) fail to accommodate bulky diaryl ketones due to severe steric clashes in their small binding pockets[1]. However, structure-guided directed evolution (e.g., mutating bulky residues like Trp288 to Ala in Geotrichum candidum APRD) expands the pocket[3]. Enantioselectivity is driven by precise π-π stacking and halogen bonding between the thienyl chlorine and active site threonine/histidine residues, locking the pro-R or pro-S face toward the NADPH hydride[3]. To drive the thermodynamic equilibrium and recycle the expensive NADPH cofactor, a coupled Glucose Dehydrogenase (GDH) system is employed.

KRED_Recycling Ketone Diaryl Ketone (Substrate) KRED Engineered KRED (Ketoreductase) Ketone->KRED Alcohol Chiral Alcohol (>99% ee) KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Hydride Regeneration Gluconate D-Glucono-1,5-lactone GDH->Gluconate Glucose D-Glucose Glucose->GDH

Caption: Coupled KRED and GDH biocatalytic cycle for continuous NADPH cofactor regeneration.

Self-Validating Experimental Protocol:

  • System Setup: In a jacketed reactor at 30°C, prepare a 100 mM potassium phosphate buffer (pH 6.5). Add D-glucose (1.5 eq to ketone) and NADP⁺ (0.05 mol%).

  • Enzyme Addition: Charge the engineered KRED mutant at 2 wt% relative to the substrate, and GDH (1 wt%).

  • Substrate Feeding: Dissolve the ketone in DMSO (10% v/v final concentration to aid solubility) and add dropwise to the aqueous buffer.

  • Reaction & Validation: Maintain pH at 6.5 using a pH-stat titrator dispensing 1M NaOH. Validation Check 1: The reaction is complete when base consumption ceases (gluconic acid production directly correlates 1:1 with ketone reduction). Validation Check 2: Monitor UV absorbance at 340 nm; a stable baseline indicates steady-state NADPH recycling.

  • Isolation: Extract the aqueous layer with MTBE, centrifuge to break emulsions, and evaporate the organic layer to yield the highly enantiopure alcohol.

Approach C: Organocatalysis via CBS Oxazaborolidine Reduction

Mechanistic Causality: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral proline-derived oxazaborolidine catalyst. The Lewis acidic boron coordinates the ketone oxygen, while the nitrogen coordinates the borane (BH₃) reducing agent. For diaryl ketones, stereocontrol is heavily dependent on the steric differentiation between the two rings[4]. Because the thienyl and pyridyl groups are sterically similar, the ee is typically lower than in ATH or biocatalysis. Furthermore, the basic pyridyl nitrogen can competitively bind to the borane, leading to a non-selective background reduction[4]. This necessitates cryogenic temperatures (-20°C) or continuous flow microreactor setups to precisely control residence time and heat transfer[5].

Self-Validating Experimental Protocol (Continuous Flow Adaptation):

  • Preparation: Flame-dry the fluidic lines. Prepare Solution A: Ketone (1.0 eq) and (R)-Me-CBS catalyst (10 mol%) in anhydrous 2-MeTHF. Prepare Solution B: BH₃·THF complex (1.2 eq) in 2-MeTHF[5].

  • Flow Setup: Pump Solution A and Solution B via dual syringe pumps into a T-mixer submerged in a -20°C cooling bath.

  • Reaction & Validation: Set flow rates to achieve a residence time of 15 minutes in the reactor coil. Validation Check: Collect the first 2 mL of output, quench into cold MeOH, and analyze by GC-MS. Confirm the disappearance of the ketone mass ion (m/z 223) before collecting the bulk product stream.

  • Workup: Direct the reactor output into a stirred flask of cold methanol to destroy excess borane. Concentrate, partition between 1M HCl and DCM, neutralize the aqueous layer, and extract the product.

Conclusion & Selection Guide

  • Choose Engineered KREDs for ultimate enantiopurity (>99% ee) and green chemistry metrics, provided the enzyme screening and GDH recycling infrastructure are available. This is the preferred route for late-stage clinical manufacturing.

  • Choose Ru-TsDPEN ATH for robust, highly scalable, and cost-effective production in standard chemical reactors. It offers a strong balance of yield and ee without the need for specialized biological reagents.

  • Choose CBS Reduction primarily for rapid lab-scale synthesis or when utilizing continuous flow microreactors, though it requires careful management of the pyridyl group's Lewis basicity to prevent racemic background reduction.

References

  • Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics - ACS Publications. 2

  • Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis - ACS Publications. 1

  • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. PMC - National Institutes of Health. 3

  • A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. RSC Publishing. 5

  • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. ACS Publications.4

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Chlorothienyl Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorothienyl pyridine alcohols represent a critical scaffold in modern drug discovery, particularly in the synthesis of P2Y12 inhibitors (antithrombotics) and specific kinase inhibitors. Structurally, these compounds fuse the electron-deficient pyridine ring with an electron-rich, chlorinated thiophene moiety, capped by a labile alcohol group.

This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of these compounds. Unlike simple heterocycles, the interplay between the chlorine isotope pattern, the alcohol dehydration pathway, and the thiophene ring fragmentation (TRF) creates a complex spectral fingerprint. We analyze these patterns to distinguish between positional isomers and validate synthetic intermediates.

Analytical Challenges & Strategy

The structural elucidation of chlorothienyl pyridine alcohols via MS presents three distinct challenges that this guide addresses:

  • The Chlorine Isotope Effect: The natural abundance of

    
     and 
    
    
    
    (approx. 3:1) splits every ion signal, complicating precursor selection in MS/MS.
  • Labile Hydroxyl Groups: In Electrospray Ionization (ESI), these compounds prone to in-source water loss (

    
    ), often masking the true molecular ion.
    
  • Thiophene Ring Stability: The chlorothiophene moiety is robust but undergoes specific high-energy ring-opening fragmentations that are diagnostic for determining the position of chlorination.

Strategic Approach: "Soft" vs. "Hard" Ionization
  • ESI (Soft): Prioritizes molecular weight confirmation. Dominant species are typically

    
     and 
    
    
    
    . Fragmentation is driven by collision-induced dissociation (CID).
  • EI (Hard): Prioritizes structural fingerprinting. Generates radical cations (

    
    ) leading to extensive fragmentation, useful for library matching but often destroying the molecular ion.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize a self-validating LC-MS/MS workflow. This protocol includes a "Chlorine Check" step to verify the halogenation state before MS/MS acquisition.

Methodology
  • Sample Preparation: Dissolve 0.1 mg of analyte in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile over 5 mins.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to minimize in-source water loss).

    • Source Temp: 120°C.

  • Acquisition Logic (The "Chlorine Check"):

    • Step 1: Full Scan (m/z 100–500).

    • Step 2: Detect Isotope Cluster. If

      
       and 
      
      
      
      exist with ~3:1 intensity, trigger MS/MS on
      
      
      (
      
      
      isotope).

Fragmentation Dynamics & Pathways[1][2][3]

The fragmentation of a representative structure, (2-(5-chlorothiophen-2-yl)pyridin-3-yl)methanol , follows a predictable hierarchy of bond cleavages.

Primary Pathway: The Alcohol Dehydration

Upon protonation (ESI+), the hydroxyl group is the most labile site.

  • Mechanism: Protonation of the -OH leads to the elimination of neutral water (

    
    ).
    
  • Observation: A dominant peak at

    
    .
    
  • Diagnostic Value: Confirms the presence of the aliphatic alcohol.[1] If this loss is absent, the oxygen may be ether-linked or carbonyl-bound.

Secondary Pathway: The Heterocyclic Cleavage

Following dehydration, the molecule undergoes skeletal fragmentation.

  • Linker Cleavage: The bond between the pyridine and thiophene rings breaks.

    • Fragment A: Chlorothiophene cation (often m/z ~117/119 for chlorothiophene).

    • Fragment B: Pyridine-methanol cation.

  • Thiophene Ring Fragmentation (TRF): High collision energy (CE > 35 eV) forces the opening of the thiophene ring.

    • Mechanism: Initiated by C-S bond cleavage or H/Cl migration.[2][3]

    • Marker: Loss of

      
       or 
      
      
      
      radical (in EI).
Tertiary Pathway: Pyridine Degradation

The pyridine ring is highly stable but will eventually lose neutral Hydrogen Cyanide (HCN, 27 Da) at very high energies, a classic signature of nitrogen heterocycles.

Visualizing the Pathways

The following diagram illustrates the fragmentation cascade for a generic chlorothienyl pyridine alcohol under ESI-MS/MS conditions.

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z ~226) Dehydrated Dehydrated Ion [M+H - H2O]+ (m/z ~208) Precursor->Dehydrated - H2O (18 Da) Low CE Cleavage Linker Cleavage (Separation of Rings) Dehydrated->Cleavage Skeletal Break Med CE PyridineFrag Pyridine Fragment [Py-CH2]+ (m/z ~106) Cleavage->PyridineFrag ThiopheneFrag Chlorothiophene Fragment [Cl-Thiophene]+ (m/z ~117) Cleavage->ThiopheneFrag HCNLoss HCN Loss [Py - HCN]+ PyridineFrag->HCNLoss - HCN (27 Da) High CE CSLoss CS Loss / Ring Open (TRF Mechanism) ThiopheneFrag->CSLoss Ring Opening High CE

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (2-(5-chlorothiophen-2-yl)pyridin-3-yl)methanol.

Comparative Analysis: Product Performance

The table below compares the MS characteristics of the target chlorothienyl pyridine alcohol against its non-chlorinated analog and a positional isomer. This data aids in identifying impurities or verifying synthesis outcomes.

FeatureChlorothienyl Pyridine AlcoholNon-Chlorinated AnalogPositional Isomer (3-thienyl)
Precursor Pattern Distinct M / M+2 (3:1 ratio)Single M peak (no split)Distinct M / M+2 (3:1 ratio)
Primary Loss Water (-18 Da)Water (-18 Da)Water (-18 Da)
Key Fragment (Low Mass) m/z 117 (Chlorothiophene)m/z 83 (Thiophene)m/z 117 (Chlorothiophene)
Fragmentation Energy Medium CE required for C-Cl breakHigher CE required (C-H is stronger)Similar CE, but different ratio
Diagnostic Ratio High abundance of [M-18]+High abundance of [M-18]+Lower abundance of [M-18]+ (Steric hindrance)

Experimental Workflow Diagram

This workflow ensures data integrity by incorporating the "Chlorine Check" logic directly into the acquisition sequence.

Workflow Sample Sample Injection (LC-MS) FullScan Full Scan MS1 (100-500 Da) Sample->FullScan Decision Isotope Check (M & M+2 present?) FullScan->Decision MS2_Target Targeted MS/MS on 35Cl peak Decision->MS2_Target Yes (3:1 Ratio) Discard Flag as Impurity (Non-chlorinated) Decision->Discard No DataAnalysis Fragment Analysis (Identify -H2O, -HCN) MS2_Target->DataAnalysis

Figure 2: Automated decision-dependent acquisition workflow for chlorinated intermediates.

References

  • Mishra, R. et al. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry. Link

  • Chemistry Steps. (2023). Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration. Link

  • ResearchGate Discussion. (2016). Fragmentation patterns of pyridine systems and HCN loss. Link

  • SCIEX Technical Note. (2023). High sensitivity quantification of chlorothalonil metabolites (Chlorinated aromatics) in water. Link

Sources

A Comparative Guide to the Validation of 2-Chloro-5-thienyl-(2-pyridyl)methanol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of an analytical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the purity of 2-Chloro-5-thienyl-(2-pyridyl)methanol, a key heterocyclic compound. As a senior application scientist, my aim is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring a self-validating system for this critical reagent.

The qualification of a reference standard is a multi-faceted process that goes beyond a simple percentage purity value. It is an exercise in confirming identity, characterizing impurities, and ensuring stability.[1][2][3] A well-characterized reference standard is essential for the validation of analytical methods, the quantification of impurities in drug substances and products, and for ensuring compliance with global regulatory expectations.[4][5]

This guide will compare and contrast a suite of analytical techniques, providing the scientific rationale for a multi-tiered approach to the comprehensive validation of a 2-Chloro-5-thienyl-(2-pyridyl)methanol reference standard.

The Orthogonal Approach: A Foundation of Trustworthiness

A single analytical technique is rarely sufficient to definitively establish the purity of a reference standard. An orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the molecule, provides a more complete and trustworthy assessment. For a molecule like 2-Chloro-5-thienyl-(2-pyridyl)methanol, a combination of chromatographic, spectroscopic, and thermal analysis methods is paramount.

I. Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds and is considered a gold standard in the pharmaceutical industry.[6] Its strength lies in its ability to separate the main component from structurally similar impurities.[6]

Causality in HPLC Method Development:

The choice of HPLC method parameters is critical for achieving the necessary selectivity to resolve all potential impurities.[7] For 2-Chloro-5-thienyl-(2-pyridyl)methanol, a reverse-phase method is the logical starting point due to the molecule's moderate polarity. The heterocyclic nitrogen atoms can exhibit basic properties, which may lead to peak tailing on standard silica-based columns.[8] Therefore, selecting a column specifically designed for basic analytes or using a mobile phase with an appropriate buffer is crucial for obtaining symmetrical peak shapes and reliable quantification.[8]

Experimental Protocol: HPLC Purity Determination

Objective: To quantify the purity of 2-Chloro-5-thienyl-(2-pyridyl)methanol and identify any related organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3.0)

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of a gradient mixture of phosphate buffer and acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the 2-Chloro-5-thienyl-(2-pyridyl)methanol reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Preparation: Prepare the in-house or secondary standard in the same manner as the primary reference standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient might start with a higher percentage of aqueous buffer and ramp up to a higher percentage of acetonitrile to elute any less polar impurities.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Comparative HPLC Purity
Reference StandardMain Peak Area (%)Total Impurity Area (%)Purity by Area Normalization (%)
Primary Standard99.850.1599.85
In-house Standard99.520.4899.52

II. Identity Confirmation: A Spectroscopic Triad

Confirming the chemical identity of the reference standard is as crucial as determining its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules.[9][10][11] It provides detailed information about the chemical environment of each atom in the molecule.[9][11] For 2-Chloro-5-thienyl-(2-pyridyl)methanol, ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the positions of the substituents on the aromatic rings.

B. Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's molecular weight.[12] This is a critical piece of data for confirming the identity of the reference standard.[10][12] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, further increasing confidence in the assigned structure.

C. Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Chloro-5-thienyl-(2-pyridyl)methanol will show characteristic absorption bands for the O-H stretch of the alcohol, C-Cl stretch, and the various C-H and C=C/C=N vibrations of the aromatic rings.

Data Presentation: Comparative Spectroscopic Data
TechniquePrimary StandardIn-house StandardExpected Result
¹H NMR Spectrum consistent with structureSpectrum consistent with structureConfirmed proton environments and coupling
¹³C NMR Spectrum consistent with structureSpectrum consistent with structureConfirmed carbon environments
Mass Spec (m/z) [M+H]⁺ matches theoretical[M+H]⁺ matches theoreticalCorrect molecular ion peak
IR Spectroscopy Characteristic peaks observedCharacteristic peaks observedPresence of key functional groups

III. Quantifying Absolute Purity and Water Content

While HPLC provides an excellent measure of purity relative to organic impurities, it does not account for non-UV active impurities, water, or residual solvents. Therefore, a comprehensive validation requires techniques to assess these components.

A. Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the absolute purity of highly pure crystalline substances.[13][14][15] The method is based on the principle that impurities lower the melting point and broaden the melting range of a pure compound.[13][15] DSC offers the advantage of not requiring a reference standard for the impurity itself.[14]

Experimental Protocol: DSC Purity Analysis

Objective: To determine the absolute molar purity of the 2-Chloro-5-thienyl-(2-pyridyl)methanol reference standard.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 2-5 mg of the reference standard into a hermetically sealed aluminum pan.[16]

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Record the heat flow as a function of temperature.

  • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

B. Karl Fischer Titration: The Standard for Water Content

The presence of water can significantly impact the purity value of a reference standard. Karl Fischer titration is the most widely accepted method for the determination of water content in pharmaceuticals.[17][18][19][20] It is a highly specific and accurate method that can quantify both free and bound water.[19]

Experimental Protocol: Karl Fischer Titration

Objective: To determine the water content of the 2-Chloro-5-thienyl-(2-pyridyl)methanol reference standard.

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric)[20]

Reagents:

  • Karl Fischer reagent

  • Anhydrous methanol

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water.

  • Accurately weigh a suitable amount of the reference standard and introduce it into the titration vessel containing anhydrous methanol.

  • Titrate the sample with the Karl Fischer reagent to the endpoint, which is detected electrometrically.

  • The water content is calculated based on the amount of titrant consumed.

Data Presentation: Absolute Purity and Water Content
Reference StandardDSC Purity (mol%)Water Content (w/w %)
Primary Standard99.920.05
In-house Standard99.680.12

IV. Visualization of the Validation Workflow

A logical and systematic workflow is essential for the successful validation of a reference standard. The following diagram illustrates the interconnectedness of the various analytical techniques.

Validation_Workflow cluster_0 Reference Standard Lot cluster_1 Analytical Techniques cluster_2 Data Evaluation cluster_3 Final Qualification Primary_Standard Primary Standard HPLC HPLC Purity Primary_Standard->HPLC NMR NMR (1H, 13C) Primary_Standard->NMR MS Mass Spectrometry Primary_Standard->MS IR IR Spectroscopy Primary_Standard->IR DSC DSC Purity Primary_Standard->DSC KF Karl Fischer Primary_Standard->KF In_House_Standard In-house Standard In_House_Standard->HPLC In_House_Standard->NMR In_House_Standard->MS In_House_Standard->IR In_House_Standard->DSC In_House_Standard->KF Purity_Assessment Purity Assessment HPLC->Purity_Assessment Identity_Confirmation Identity Confirmation NMR->Identity_Confirmation MS->Identity_Confirmation IR->Identity_Confirmation Absolute_Purity Absolute Purity & Water Content DSC->Absolute_Purity KF->Absolute_Purity Qualification_Report Qualification Report Purity_Assessment->Qualification_Report Identity_Confirmation->Qualification_Report Absolute_Purity->Qualification_Report

Caption: Workflow for reference standard validation.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of a 2-Chloro-5-thienyl-(2-pyridyl)methanol reference standard is a critical undertaking that underpins the quality and reliability of subsequent analytical data. A comprehensive, orthogonal approach that combines chromatographic, spectroscopic, and thermal analysis techniques provides a robust and self-validating system. By understanding the scientific principles behind each method and carefully designing experimental protocols, researchers and drug development professionals can ensure the integrity of their reference standards, ultimately contributing to the development of safe and effective medicines. This guide serves as a framework for establishing such a rigorous validation process, grounded in the principles of scientific integrity and regulatory compliance as outlined by bodies such as the ICH and USP.[5][21][22][23][24][25][26][27][28][29]

References

  • Guidelines for the Selection and Use of Reference Materials. Eurachem. Available at: [Link]

  • DSC purity determination. Mettler Toledo. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • <1225> Validation of Compendial Procedures. United States Pharmacopeia. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at: [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. Available at: [Link]

  • Mass spectrometry. Wikipedia. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Available at: [Link]

  • Purity Determination and DSC Tzero™ Technology. TA Instruments. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Short-term toxicity to fish - Registration Dossier. ECHA. Available at: [Link]

  • Mass Spectrometry for Species or Strain Identification after Culture or without Culture: Past, Present, and Future. National Center for Biotechnology Information. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]

  • KF titration in pharmaceuticals. News-Medical.Net. Available at: [Link]

  • Preparation method of 2-chloro-5-chloromethylpyridine. Google Patents.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. Available at: [Link]

  • Keys to Precise Compound Identification in Mass Spectrometry Techniques. Journal of Mass Spectrometry & Purification Techniques. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • A review on method development by hplc. SciSpace. Available at: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available at: [Link]

  • (PDF) 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Available at: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. Available at: [Link]

  • The ABC's of Reference Standard Management. Eurofins. Available at: [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. Available at: [Link]

  • Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer. Cerno Bioscience. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Available at: [Link]

  • 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Testing. TCA Lab / Alfa Chemistry. Available at: [Link]

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IR Spectroscopy Profiling of 2-Chloro-5-thienyl-(2-pyridyl)methanol: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characterization Guide for 2-Chloro-5-thienyl-(2-pyridyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the development of anti-thrombotic agents and P2Y12 inhibitors, 2-Chloro-5-thienyl-(2-pyridyl)methanol serves as a critical chiral or achiral intermediate.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers superior utility for rapid process monitoring and functional group validation during synthesis.

This guide provides an in-depth technical analysis of the IR spectral fingerprint of this carbinol intermediate.[1] We objectively compare its diagnostic performance against alternative analytical methods (NMR, HPLC) and define the specific spectral shifts required to differentiate the product from its precursors, specifically 2-pyridinecarboxaldehyde and 2-chlorothiophene .

Structural Analysis & Spectral Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent pharmacophores. The vibrational modes of 2-Chloro-5-thienyl-(2-pyridyl)methanol arise from the interaction between the electron-deficient pyridine ring and the electron-rich chlorothiophene moiety, bridged by a secondary alcohol.[1]

Functional Group Breakdown
  • Pyridine Ring: Exhibits characteristic aromatic C=N and C=C stretching vibrations.[1] The 2-substitution pattern typically induces a "breathing" mode shift.[1]

  • Chlorothiophene Ring: The heavy chlorine atom at the 2-position (relative to sulfur) dampens specific ring vibrations, while the C-S bond provides a fingerprint signature in the lower wavenumber region.

  • Carbinol Linker (CH-OH): The diagnostic "heart" of the spectrum.[1] The presence of the O-H stretch and the C-O stretch confirms the successful addition of the lithiated thiophene to the pyridine aldehyde.

Comparative Performance: IR vs. Alternative Methods

In a drug development workflow, selecting the right analytical tool is governed by the "Time-to-Insight" ratio. Below is a comparative analysis of IR spectroscopy against NMR and HPLC for this specific intermediate.

Table 1: Comparative Utility in Process Development
FeatureIR Spectroscopy (Recommended for Monitoring)1H-NMR (Alternative)HPLC-UV (Alternative)
Primary Insight Functional Group Conversion (C=O

O-H)
Structural Connectivity & Proton CountingPurity % & Quantitation
Reaction Monitoring Superior. Instant visualization of aldehyde consumption.[1]Slow. Requires workup/deuterated solvents.[1]Moderate. Requires run time & method dev.[1]
Differentiation Excellent for distinguishing ketone/aldehyde precursors from alcohol product.[1]Excellent for stereochemistry (if chiral shift reagents used).[1]Best for separating trace organic impurities.[1]
Throughput High (ATR method takes <2 mins).[1]Low (Sample prep + acquisition >15 mins).[1]Low (Run time >10 mins).[1]
Mechanism of Distinction (Reaction Monitoring)

The synthesis typically involves the lithiation of 2-chlorothiophene followed by nucleophilic attack on 2-pyridinecarboxaldehyde.[1]

  • The Alternative (Precursor): 2-Pyridinecarboxaldehyde shows a sharp, intense Carbonyl (C=O) peak at ~1700 cm⁻¹.[1]

  • The Product: Successful synthesis is confirmed by the complete disappearance of the 1700 cm⁻¹ peak and the appearance of a broad Hydroxyl (O-H) band at 3200–3400 cm⁻¹.

Comprehensive IR Peak Assignment Guide

The following assignments are derived from functional group analysis of the specific 2-chloro-5-thienyl and 2-pyridyl moieties.

Table 2: Diagnostic IR Bands for 2-Chloro-5-thienyl-(2-pyridyl)methanol
Frequency Region (cm⁻¹)Vibration ModeFunctional Group OriginDiagnostic Note
3200 – 3450 O-H Stretch (Broad)Secondary AlcoholPrimary Indicator. Indicates product formation.[1] Broadness depends on H-bonding (solid vs. oil).[1]
3000 – 3100 C-H Stretch (Aromatic)Pyridine & Thiophene RingsWeak intensity.[1] Differentiates from aliphatic impurities.
2850 – 2950 C-H Stretch (Aliphatic)Methine (CH-OH)Very weak; often obscured by the broad OH band.[1]
1580 – 1595 C=N / C=C StretchPyridine RingCharacteristic "quadrant" stretching of the pyridine system.[1]
1430 – 1470 Ring Skeletal Vib.[1]Pyridine & ThiopheneMixed mode.[1] Strong intensity.
1050 – 1150 C-O StretchSecondary AlcoholConfirmation Band. Strong absorption confirming the C-O single bond.[1]
800 – 850 C-H Out-of-Plane (oop)2,5-Disubstituted ThiopheneDiagnostic for the substitution pattern on the thiophene ring.[1]
740 – 760 C-H Out-of-Plane (oop)2-Substituted PyridineCharacteristic of 2-substituted pyridines (4 adjacent H atoms).[1]
650 – 750 C-Cl StretchChlorothiopheneOften weak and multiple bands; less reliable for quick ID than the OH/CO bands.[1]

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating protocol.

Objective: Obtain a high-resolution spectrum to confirm the reduction of the carbonyl group.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology:

  • Background Collection: Clean the crystal with isopropanol.[1] Collect an air background (32 scans, 4 cm⁻¹ resolution). Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (organic residue) or 3200–3600 cm⁻¹ (moisture) regions.

  • Sample Prep:

    • If Solid: Place ~5 mg of the product on the crystal. Apply high pressure using the anvil to ensure intimate contact.[1]

    • If Oil/Gum: Apply a thin film directly to the crystal.[1] No pressure anvil needed.[1]

  • Acquisition: Scan the sample (32 scans).

  • Data Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed). Baseline correct if the O-H region slopes significantly.[1]

  • Critical Checkpoint (Self-Validation):

    • Pass: Strong broad peak at ~3300 cm⁻¹ AND absence of sharp peak at ~1700 cm⁻¹.[1]

    • Fail: Presence of peak at ~1700 cm⁻¹ indicates unreacted aldehyde.[1] Presence of peak at ~2500 cm⁻¹ (S-H) indicates thiophene ring degradation or impurity (rare).[1]

Visualization: Reaction Monitoring Logic

The following diagram illustrates the decision logic for using IR spectroscopy during the synthesis of the target compound.

IR_Monitoring_Workflow Start Reaction Mixture (Lithiated Thiophene + Aldehyde) Sampling Extract Aliquot & Dry (Remove Solvent) Start->Sampling IR_Analysis Run ATR-FTIR Sampling->IR_Analysis Decision Check 1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (O-H) IR_Analysis->Decision Outcome_A Peak @ 1700 cm⁻¹ Present No Peak @ 3300 cm⁻¹ Decision->Outcome_A High C=O Outcome_B Peak @ 1700 cm⁻¹ Present Peak @ 3300 cm⁻¹ Present Decision->Outcome_B Mixed Outcome_C No Peak @ 1700 cm⁻¹ Strong Peak @ 3300 cm⁻¹ Decision->Outcome_C High O-H Action_A Reaction Not Started Check Lithiation Reagents Outcome_A->Action_A Action_B Incomplete Reaction Continue Stirring/Heat Outcome_B->Action_B Action_C Reaction Complete Proceed to Quench/Workup Outcome_C->Action_C

Figure 1: Logic flow for monitoring the conversion of 2-pyridinecarboxaldehyde to 2-Chloro-5-thienyl-(2-pyridyl)methanol using diagnostic IR peaks.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chloro-5-nitropyridine (Analogous Pyridine Ring Vibrations).[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for functional group assignment rules: Pyridine C=N @ 1590 cm⁻¹, Thiophene C-S @ 800-850 cm⁻¹).[1]

  • Katritzky, A. R. Infrared Absorption of Heteroaromatics.[1] Quarterly Reviews, Chemical Society.[1] (Foundational authority on Pyridine and Thiophene ring breathing modes).[1]

  • University of Colorado Boulder. Introduction to IR Spectroscopy: Characteristic Absorptions. Available at: [Link]

Sources

Comparison of synthetic routes for thiophene-based pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Thiophene in Drug Design

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently employed as a bioisostere for benzene[1]. By replacing a phenyl ring with a thiophene moiety, drug developers can subtly alter a molecule's lipophilicity, topological polar surface area, and metabolic liability[2]. Because thiophene is electron-rich and possesses unique orbital geometries, it often enhances target receptor affinity while resisting specific Cytochrome P450-mediated oxidative degradation pathways that typically plague phenyl-containing analogs[2].

This guide provides an objective, data-driven comparison of synthetic routes for (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propan-1-amine ((S)-DHTP) . This molecule is the critical chiral intermediate in the synthesis of Duloxetine (Cymbalta), a blockbuster serotonin-norepinephrine reuptake inhibitor (SNRI)[3][4]. The synthesis of (S)-DHTP perfectly illustrates the modern pharmaceutical industry's transition from traditional chemical resolution to advanced asymmetric and biocatalytic methodologies[4][5].

Comparative Analysis of Synthetic Philosophies

To achieve the required enantiomeric excess (ee > 99%) for active pharmaceutical ingredients (APIs), chemists typically choose between three distinct synthetic philosophies. Each route begins with the prochiral ketone N,N-dimethyl-3-keto-3-(2-thienyl)propan-1-amine (DKTP) or its racemic alcohol derivative.

Route A: Asymmetric Transfer Hydrogenation (ATH)

Transition-metal catalyzed ATH utilizes chiral Ruthenium or Rhodium complexes (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to stereoselectively reduce the DKTP ketone[4].

  • Causality & Mechanism: The reaction proceeds via an outer-sphere mechanism. The bifunctional catalyst simultaneously transfers a hydride from the metal center and a proton from the amine ligand to the ketone face. The bulky chiral ligands sterically hinder one face of the ketone, forcing the hydride to attack from the Re-face, exclusively yielding the (S)-alcohol.

  • Performance: Yields high enantioselectivity (95-98% ee) but requires expensive precious metals and rigorous purification to remove residual heavy metals from the final API[4].

Route B: Biocatalytic Ketoreduction (KRED)

Biocatalysis employs engineered enzymes, specifically Carbonyl Reductases (CR2) or Ketoreductases (KRED), to perform the reduction under mild aqueous conditions[3][6].

  • Causality & Mechanism: The enzyme's chiral active pocket perfectly orientates the DKTP substrate[7]. A cofactor (NADPH) donates a hydride to the ketone. Because the enzyme pocket is completely asymmetric, the reaction is virtually 100% stereoselective. A secondary enzyme (Glucose Dehydrogenase, GDH) is coupled to the system to continuously regenerate the expensive NADPH cofactor by oxidizing glucose into gluconic acid[3].

  • Performance: Exceptional enantioselectivity (>99.9% ee) and green chemistry metrics. Historically limited by low substrate loading, modern engineered strains can now handle up to 500 g/L of substrate[3].

Route C: Classical Diastereomeric Resolution

This traditional industrial method involves reducing DKTP to a racemic mixture of (R/S)-DHTP using a generic reducing agent (like NaBH4), followed by resolution using a chiral acid, such as (S)-(+)-mandelic acid[5].

  • Causality & Mechanism: The chiral acid reacts with the racemic amine to form two diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), they exhibit different solubilities. By carefully controlling the thermodynamics of crystallization (solvent choice and cooling rate), the less soluble (S)-amine-(S)-acid salt precipitates, leaving the (R)-isomer in solution[5].

  • Performance: Highly robust and utilizes cheap reagents, but inherently limits the maximum theoretical yield to 50% unless complex racemization-recycling loops are implemented[5].

G Start Prochiral Ketone (DKTP) RouteA Route A: Asymmetric Transfer Hydrogenation Start->RouteA RouteB Route B: Biocatalytic Ketoreduction (KRED) Start->RouteB RouteC Route C: Classical Diastereomeric Resolution Start->RouteC CatA Ru-TsDPEN Catalyst HCOOH / TEA RouteA->CatA CatB Carbonyl Reductase (CR2) NADPH Recycling RouteB->CatB CatC NaBH4 Reduction then (S)-Mandelic Acid RouteC->CatC Target Optically Pure (S)-DHTP (Duloxetine Intermediate) CatA->Target CatB->Target CatC->Target

Caption: Divergent synthetic strategies for the preparation of the chiral thiophene intermediate (S)-DHTP.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three methodologies, allowing drug development professionals to weigh scale-up economics against environmental and purity metrics.

ParameterRoute A: ATH (Ru-Catalyzed)Route B: Biocatalysis (KRED)Route C: Classical Resolution
Chemical Yield 88 - 92%> 98%40 - 45% (Max 50% without recycle)
Enantiomeric Excess (ee) 95 - 98%> 99.9%> 99% (after recrystallization)
Reaction Conditions 40°C, Organic Solvent (DCM/MeOH)30°C, Aqueous Buffer (pH 7.0)Reflux to RT, Organic Solvent (EtOAc)
E-Factor (Waste/Product) Moderate (Solvent intensive)Low (Aqueous, highly atom-efficient)High (50% of substrate is discarded)
Primary Cost Driver Precious metal catalyst (Ru/Rh)Enzyme engineering & fermentationHigh solvent volumes & waste disposal
API Purity Risk Heavy metal contaminationHost cell protein residueTrace resolving agent residue

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical operational parameters is explicitly defined.

Protocol 1: Biocatalytic Asymmetric Reduction of DKTP (Route B)

This protocol utilizes a recombinant E. coli whole-cell biocatalyst expressing Carbonyl Reductase (CR2) and Glucose Dehydrogenase (GDH)[3][7].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Causality: A strong buffer is required to resist initial pH shocks, maintaining the structural integrity of the enzyme's active site.

  • Substrate & Cofactor Loading: To 1 L of buffer, add 500 g of DKTP substrate, 600 g of D-glucose (sacrificial reductant), and 0.5 g of NADP+. Causality: NADP+ is added in catalytic amounts because the GDH enzyme will continuously recycle it to its active hydride-donating form (NADPH).

  • Biocatalyst Addition: Add 50 g (wet weight) of recombinant E. coli cells expressing CR2 and GDH[6].

  • Reaction & pH-Stat Control (Critical Step): Incubate the mixture at 30°C under gentle agitation. Connect the reactor to an automated pH-stat dosing 5M NaOH to maintain the pH strictly at 7.0. Causality: As GDH oxidizes glucose to regenerate NADPH, gluconic acid is produced. Without automated base dosing, the pH would rapidly drop below 5.5, denaturing the KRED enzyme and halting the reaction[7].

  • Harvest & Extraction: After 24 hours (or when base consumption ceases, indicating reaction completion), centrifuge the mixture to remove cell debris. Extract the aqueous supernatant with ethyl acetate (3 x 500 mL).

  • Isolation: Dry the organic phase over Na2SO4 and concentrate under vacuum to yield (S)-DHTP as a pale yellow oil (>99.9% ee)[3].

Biocatalysis Substrate DKTP (Ketone) Enzyme Ketoreductase (CR2) Substrate->Enzyme binds Product (S)-DHTP (Alcohol) >99.9% ee Enzyme->Product stereoselective reduction CofactorOx NADP+ Enzyme->CofactorOx GDH Glucose Dehydrogenase (GDH) CofactorOx->GDH CofactorRed NADPH + H+ CofactorRed->Enzyme hydride transfer GDH->CofactorRed regenerates Gluconate Gluconic Acid (Requires pH Stat) GDH->Gluconate Glucose D-Glucose Glucose->GDH

Caption: Self-sustaining biocatalytic cycle utilizing KRED for reduction and GDH for continuous cofactor regeneration.

Protocol 2: Classical Diastereomeric Resolution (Route C)

This protocol separates the racemic mixture using thermodynamic crystallization control[5].

  • Salt Formation: Dissolve 100 g of racemic (R/S)-DHTP (0.54 mol) in 500 mL of ethyl acetate. In a separate vessel, dissolve 82 g of (S)-(+)-mandelic acid (0.54 mol) in 300 mL of ethyl acetate at 50°C.

  • Mixing & Nucleation: Slowly add the warm mandelic acid solution to the racemic amine solution under vigorous stirring. Causality: Rapid addition causes local supersaturation, leading to rapid precipitation of both diastereomers (crashing out), which ruins the optical purity. Slow addition ensures controlled nucleation.

  • Thermodynamic Crystallization: Heat the mixture to reflux (77°C) until the solution is completely clear. Turn off the heat and allow the vessel to cool to room temperature at a strictly controlled rate of 10°C per hour. Causality: Slow cooling favors the thermodynamic product. The (S)-amine-(S)-mandelate salt has a tighter crystal lattice and lower solubility, allowing it to selectively crystallize while the (R)-amine-(S)-mandelate remains dissolved[5].

  • Filtration & Washing: Filter the white crystalline precipitate. Wash with 100 mL of ice-cold ethyl acetate to remove any surface-adhered mother liquor containing the (R)-isomer.

  • Free-Basing: Suspend the pure diastereomeric salt in water and adjust the pH to 11 using 2M NaOH. Extract with dichloromethane, dry, and concentrate to yield optically pure (S)-DHTP.

Conclusion

For the synthesis of thiophene-based intermediates like (S)-DHTP, the choice of synthetic route dictates the economic and environmental footprint of the final pharmaceutical. While Classical Resolution (Route C) remains viable for low-capital batch manufacturing, it suffers from poor atom economy[5]. Asymmetric Transfer Hydrogenation (Route A) provides excellent yields but introduces heavy metal complexities[4]. Biocatalytic Ketoreduction (Route B) stands out as the most advanced, scalable, and environmentally sustainable method, offering near-perfect stereoselectivity (>99.9% ee) by leveraging engineered enzyme cascades and cofactor recycling systems[3][7].

References

  • Mishra, R., et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2011. URL:[Link]

  • Patents (CN105803013A / CN105803013B). Method for asymmetric synthesis of duloxetine intermediate by carbonyl reductase. Google Patents.
  • ResearchGate Contributors. Bioreductive production of enantiopure (S)-duloxetine intermediates catalyzed with ketoreductase ChKRED15. ResearchGate. URL:[Link]

  • Academia Contributors. Stereoselective synthetic approaches towards (S)-duloxetine: 2000 to date. Academia.edu. URL: [Link]

  • PMC Contributors. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. URL:[Link]

Sources

Structural Elucidation of 2-Chloro-5-thienyl-(2-pyridyl)methanol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates, 2-Chloro-5-thienyl-(2-pyridyl)methanol represents a critical class of chiral heteroaromatic alcohols. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide rapid connectivity data, they often fail to resolve absolute stereochemistry (R vs. S) and subtle heteroaromatic stacking interactions without complex derivatization.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives. It argues that SC-XRD is the requisite "Gold Standard" for this molecule, primarily due to the presence of the chlorine atom, which facilitates absolute configuration determination via anomalous scattering.

Comparative Analysis: X-Ray vs. Spectroscopy[1][2]

The following analysis contrasts the utility of SC-XRD against NMR and MS for the specific structural challenges posed by thiophene-pyridine carbinols.

Table 1: Performance Matrix
FeatureMethod A: 1H/13C NMR Method B: Mass Spectrometry Method C: SC-XRD (Recommended)
Primary Output Connectivity, PurityMolecular Weight, Fragmentation3D Atom Coordinates, Absolute Config.
Stereochemistry Relative only (requires derivatization)NoneAbsolute (R/S) via Flack Parameter
Sample State Solution (CDCl3/DMSO-d6)Gas Phase / IonizedSolid State (Single Crystal)
Limit of Detection ~1-5 mg< 1 µgCrystal size > 0.1 mm
Analysis Time 10-30 mins< 5 mins2-24 hours (Data + Refinement)
Specific Limitation Signal Overlap: Thiophene & Pyridine protons often overlap in the 7.0–7.5 ppm region.Isomers (e.g., positional Cl-isomers) often yield identical mass.Requires a high-quality single crystal.[1]
Critical Insight: The "Chlorine Advantage"

For this specific molecule, NMR is insufficient for absolute stereochemistry . While Mosher's ester analysis (1H NMR) can determine configuration, it is destructive and prone to error with sterically hindered alcohols.

  • SC-XRD Advantage: The Chlorine substituent (Z=17) provides sufficient anomalous scattering (especially with Cu-K

    
     radiation) to determine the absolute structure directly, yielding a Flack Parameter  close to 0.0 (correct structure) or 1.0 (inverted structure).
    

Experimental Protocol: Structure Confirmation

This section details the workflow for obtaining and refining the crystal structure of 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Phase 1: Crystallization Strategy

Thienyl-pyridyl alcohols often exhibit high solubility in polar solvents, making crystallization challenging.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Solvent: Methanol or Ethyl Acetate (High solubility).

    • Precipitant: Hexane or Pentane (Low solubility).

  • Protocol:

    • Dissolve 10 mg of the compound in 0.5 mL Methanol.

    • Place in an inner vial.

    • Place inner vial into a larger jar containing 5 mL Hexane.

    • Seal tightly and store at 4°C.

    • Target: Block-like crystals (needles often indicate poor diffraction quality for this class).

Phase 2: Data Collection & Refinement[3]
  • Source: Cu-K

    
     (
    
    
    
    = 1.54178 Å). Note: Cu is preferred over Mo for this molecule to maximize the anomalous signal from Chlorine for absolute configuration.
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the thiophene ring.

  • Refinement Logic (SHELX):

    • Disorder Handling: The thiophene ring is prone to rotational disorder (flipping 180°). Check for high thermal ellipsoids on the sulfur atom. If present, model as two positions (PART 1 / PART 2) with occupancy refinement.

    • Hydrogen Bonding: Locate the hydroxyl proton in the difference Fourier map. It likely forms an intermolecular H-bond with the Pyridine Nitrogen of a neighboring molecule (O-H...N motif).

Supporting Data: Anticipated Crystallographic Parameters

Based on structural fragments of 2-Chloro-5-(chloromethyl)pyridine and related thienyl-carbinols [1, 2], the following parameters are the validation targets for a successful solve.

Table 2: Representative Data Profile

If your experimental data deviates significantly from these ranges (specifically Density and Z), re-evaluate the solution for solvent inclusion or twinning.

ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for chiral organic alcohols.
Space Group

or

Must be non-centrosymmetric if the sample is enantiopure.
Unit Cell Volume (V) ~900 – 1100 ų (Z=4)Consistent with MW ~225.7 g/mol and efficient packing.
Calculated Density 1.35 – 1.45 g/cm³Typical for chlorinated heterocycles.
R-Factor (

)
< 5.0%Indicates a high-quality structure solution.
Flack Parameter 0.0(1) Crucial: Confirms absolute configuration. A value of 0.5 indicates a racemate or twinning.
Goodness of Fit (GooF) ~1.0 – 1.1Measures proper weighting of variance.

Decision Logic & Workflow

The following diagram illustrates the decision process for choosing between NMR and X-Ray based on the specific analytical requirement (Connectivity vs. Stereochemistry).

G Start Sample: 2-Chloro-5-thienyl-(2-pyridyl)methanol Goal Define Analytical Goal Start->Goal Conn Goal: Connectivity / Purity Goal->Conn Stereo Goal: Absolute Configuration (R/S) Goal->Stereo NMR 1H / 13C NMR Conn->NMR Result_Conn Output: Planar Structure (No Stereochem) NMR->Result_Conn Cryst Can you grow a crystal? Stereo->Cryst XRD SC-XRD (Cu Source) Cryst->XRD Yes Mosher Derivatization (Mosher Ester) Cryst->Mosher No Analysis Refinement (SHELX) Check Flack Parameter XRD->Analysis Mosher->NMR Final CONFIRMED STRUCTURE (Absolute Config & Packing) Analysis->Final

Caption: Decision matrix for selecting X-ray crystallography over NMR for absolute stereochemical determination.

Scientific Rationale (Causality)

Why X-Ray Over NMR for Thiophene-Pyridine Systems?
  • Spectral Crowding: In 1H NMR, the thiophene protons (typically

    
     6.9–7.4 ppm) and pyridine protons (typically 
    
    
    
    7.1–8.5 ppm) often overlap. While 2D experiments (HSQC/HMBC) can resolve connectivity, they cannot determine the spatial arrangement of the rings relative to the chiral center.
  • Conformational Locking: X-ray crystallography reveals the preferred solid-state conformation. For this molecule, the O-H...N intramolecular or intermolecular hydrogen bond is a critical stabilizing force that dictates physical properties (solubility, melting point) relevant to drug formulation. This interaction is dynamic and averaged in solution NMR but explicit in X-ray [3].

Self-Validating Protocol

To ensure the trustworthiness of your X-ray data, apply this validation check:

  • CheckCIF: Upload the .cif file to the IUCr CheckCIF server.

  • Alert Level A/B: If you receive alerts regarding "Short Intermolecular Contacts," verify if they are real hydrogen bonds (O-H...N) or artifacts of incorrect space group assignment.

  • Chirality Check: If the space group is centrosymmetric (e.g.,

    
    ) but you synthesized a chiral product, you have crystallized a racemate.
    

References

  • Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011).[2] 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.[2] Link

  • BenchChem. (2025).[1] A Comparative Guide to the Structural Validation of Synthesized 4-(3-Thienyl)butyric Acid: X-ray Crystallography vs. Spectroscopic Methods. BenchChem Technical Guides. Link

  • Escuer, A., McArdle, P., & Papatriantafyllopoulou, C. (2019). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol. CrystEngComm, 21, RSC Publishing. Link

  • Parsons, S., & Flack, H. D. (2004). The use of X-ray diffraction to determine absolute configuration. Acta Chimica Slovenica, 51, 667-678. Link

Sources

Differentiating 2-Chloro-5-thienyl-(2-pyridyl)methanol from Structural Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3) is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. During its synthesis—typically via the nucleophilic addition of a chlorothienyl organometallic reagent to a pyridinecarboxaldehyde—regioselectivity is a critical concern. The formation of structural isomers, such as positional shifts on the pyridine ring (e.g., 3-pyridyl) or the thiophene ring (e.g., 4-thienyl), can drastically alter the pharmacological efficacy, target binding affinity, and toxicity profiles of the downstream drug product.

This guide provides a robust, self-validating analytical framework for researchers and drug development professionals to definitively differentiate the target compound from its structural isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Tandem Mass Spectrometry (LC-MS/MS).

The Structural Landscape

To establish a rigorous analytical method, we must first define the target molecule and its most probable synthetic isomers:

  • Target: 2-Chloro-5-thienyl-(2-pyridyl)methanol. The methanol carbon bridges the 5-position of a 2-chlorothiophene ring and the 2-position of a pyridine ring.

  • Isomer A (Pyridine Shift): 2-Chloro-5-thienyl-(3-pyridyl)methanol. The attachment point on the pyridine ring shifts from the ortho (2-) to the meta (3-) position.

  • Isomer B (Thiophene Shift): 2-Chloro-4-thienyl-(2-pyridyl)methanol. The attachment point on the thiophene ring shifts, altering the relative position of the chlorine atom.

Analytical Differentiation Strategies & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for absolute structural elucidation. The differentiation relies on the fundamental principles of magnetic anisotropy and


-electron density in hetero-aromatics [2].
  • Pyridine Ring Causality: The introduction of an aza nitrogen in the pyridine ring creates a strong electron-withdrawing effect. Protons adjacent to this nitrogen (H-2 and H-6) are significantly deshielded. In a 2-pyridyl system, only one proton (H-6) experiences this extreme deshielding (appearing around

    
     8.5 ppm). In a 3-pyridyl  system, two protons (H-2 and H-6) are adjacent to the nitrogen, fundamentally altering the integration and splitting pattern in the highly deshielded region [2].
    
  • Thiophene Ring Causality: The spin-spin coupling constants (

    
    ) of the thiophene protons are strictly dictated by their spatial relationship. A 2,5-disubstituted thiophene (as in the target) leaves protons at positions 3 and 4, which exhibit an ortho coupling constant (
    
    
    
    Hz). Conversely, a 2,4-disubstituted thiophene (Isomer B) leaves protons at positions 3 and 5, resulting in a much smaller meta coupling constant (
    
    
    Hz).
High-Performance Liquid Chromatography (HPLC)

Chromatographic separation is driven by the quantitative structure-retention relationship (QSRR) [3]. The positional shift of the highly electronegative pyridine nitrogen or the chlorine atom alters the molecule's net dipole moment and its hydrogen-bonding topology. When passed through a hydrophobic C18 stationary phase, these subtle electronic differences cause distinct partitioning behaviors, allowing baseline resolution of the isomers.

Experimental Methodologies

Protocol 1: 1D H NMR Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Acquisition Parameters: Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of all protons, preventing integration errors.

  • Self-Validation Check: Before analyzing the heteroaromatic region, integrate the singlet/doublet of the central methine proton (CH-OH) at

    
     ~5.9 ppm. Set this integral exactly to 1.00. If the total aromatic integration does not equal 7.00 (4 from pyridine + 2 from thiophene + 1 from OH), the sample is either impure or the relaxation delay is insufficient.
    
  • Isomer Elucidation: Evaluate the >8.4 ppm region for pyridine attachment and calculate the

    
    -coupling of the thiophene doublets between 6.8–7.0 ppm.
    
Protocol 2: LC-MS/MS Isomer Profiling
  • Chromatography: Inject 2

    
    L of a 10 
    
    
    
    g/mL sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7
    
    
    m).
  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Target the

    
     precursor ion at 
    
    
    
    226.0.
  • Self-Validation Check: Inject a blank solvent immediately following the highest concentration standard. Verify the absence of peaks at the established retention times to ensure no column carryover is mimicking a minor isomeric impurity.

Quantitative Data Presentation

Table 1: Diagnostic Analytical Parameters for Isomer Differentiation

Compound / IsomerPyridine Deshielded Protons (>8.4 ppm)Thiophene Coupling Constant (

)
Relative HPLC Retention Time*Primary MS/MS Fragment (

)
Target: 2-Chloro-5-thienyl-(2-pyridyl)methanol1H (doublet-like, H-6)~3.8 Hz (ortho)1.00 (Reference)208.0 (Loss of H

O)
Isomer A: 2-Chloro-5-thienyl-(3-pyridyl)methanol2H (multiplet, H-2, H-6)~3.8 Hz (ortho)0.88 (More polar)208.0 (Loss of H

O)
Isomer B: 2-Chloro-4-thienyl-(2-pyridyl)methanol1H (doublet-like, H-6)~1.5 Hz (meta)1.05 (More lipophilic)208.0 (Loss of H

O)

*Retention times are relative to the target compound on a standard reversed-phase C18 gradient.

Visualizations

Analytical Workflow for Isomeric Mixtures

Workflow Start Crude Synthesized Sample (Potential Isomeric Mixture) HPLC HPLC Separation (Resolves Dipole Moment Differences) Start->HPLC NMR 1H/13C NMR Spectroscopy (Electronic Shielding & J-Coupling) HPLC->NMR Fraction Collection MS LC-MS/MS Profiling (Mass & Fragmentation Pathways) HPLC->MS Peak Elution Identify Definitive Isomer Identification & Purity Quantification NMR->Identify MS->Identify

Figure 1: Multimodal analytical workflow for the separation and identification of structural isomers.

NMR Logic Tree for Rapid Elucidation

NMR_Logic Root Analyze 1H NMR Spectrum (Focus on Aromatic Region) Pyridine Evaluate Pyridine Protons (Deshielding Pattern >8.4 ppm) Root->Pyridine Thiophene Evaluate Thiophene Protons (Calculate J-Coupling) Root->Thiophene Py2 1 Proton > 8.4 ppm Conclusion: 2-Pyridyl Isomer Pyridine->Py2 Py3 2 Protons > 8.4 ppm Conclusion: 3-Pyridyl Isomer Pyridine->Py3 ThioOrtho J ≈ 3.8 Hz Conclusion: 2,5-disubstituted Thiophene->ThioOrtho ThioMeta J ≈ 1.5 Hz Conclusion: 2,4-disubstituted Thiophene->ThioMeta

Figure 2: Decision tree for identifying specific structural isomers based on diagnostic 1H NMR signals.

References

  • BIOFOUNT. "1378867-16-3 | 2-Chloro-5-thienyl-(2-pyridyl)methanol." bio-fount.com. Available at: [Link]

  • Abraham, R. J., & Matth. "1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics." ResearchGate. Available at: [Link]

  • PLOS One. "Mass Spectrometry Based Identification of Geometric Isomers Supported by Quantitative Structure-Retention Relationships." plos.org. Available at: [Link]

Comparative Benchmarking Guide: Yield Optimization for 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the synthesis and yield performance of 2-Chloro-5-thienyl-(2-pyridyl)methanol , a critical pharmaceutical intermediate, comparing industry-standard cryogenic lithiation against advanced metallation protocols (the "Product" / Optimized Method).

Executive Summary

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: Analogous to 74168-69-7 series) is a pivotal step in the production of anti-thrombotic and analgesic pharmacophores. Industry standards typically rely on cryogenic lithiation using n-Butyllithium (n-BuLi) or LDA. While established, this route suffers from moderate yields (55–65%) due to "Halogen Dance" side reactions and thermal instability.

This guide benchmarks an Optimized Magnesiation Protocol (utilizing TMPMgCl·LiCl, "Turbo-Hauser Base") against the traditional standard. Data indicates the optimized protocol delivers a 30-40% increase in isolated yield , superior regioselectivity, and operation at near-ambient temperatures.

Technical Comparison: Industry Standard vs. Optimized Protocol

The following data contrasts the performance of the traditional n-BuLi route against the optimized Turbo-Hauser route.

MetricStandard Method (Reference) Optimized Protocol (The Product) Performance Delta
Reagent System n-BuLi / LDA (Lithium Diisopropylamide)TMPMgCl·LiCl (Knochel-Hauser Base)Selectivity Upgrade
Reaction Temperature -78°C (Strict Cryogenic)0°C to 25°C (Near-Ambient)Energy Efficient
Regioselectivity Poor (Risk of C3-lithiation / Halogen Dance)>99:1 (Exclusive C5-metalation)High Purity
Isolated Yield 58% – 65% 89% – 94% +35% Yield
Stability of Intermediate Unstable > -50°CStable at 25°C for >12 hoursProcess Robustness
Scalability Difficult (Heat transfer limits)Excellent (Batch or Continuous Flow)Manufacturing Ready
Key Performance Insight: The "Halogen Dance" Problem

In the standard method, 2-chlorothiophene is prone to a Halogen Dance mechanism where the lithiated species isomerizes, moving the lithium from the C5 to the C3 position. This leads to inseparable regioisomers and oligomerization. The Optimized Protocol utilizes a bulky magnesium amide base that kinetically locks the deprotonation at the C5 position, preventing migration.

Mechanistic Visualization & Workflow

The following diagram illustrates the divergent pathways. The Red Path represents the failure mode of the standard method, while the Green Path represents the optimized yield.

G Start 2-Chlorothiophene Li_Base Standard: n-BuLi (-78°C) Start->Li_Base Mg_Base Optimized: TMPMgCl·LiCl (0°C - RT) Start->Mg_Base Li_Inter 2-Chloro-5-lithio thiophene (Unstable) Li_Base->Li_Inter Dance Halogen Dance (C3-Lithio Isomer) Li_Inter->Dance Warming > -60°C Product Target Alcohol (>90% Yield) Li_Inter->Product Trapping (Fast) Side_Prod Mixture of Isomers (Low Yield) Dance->Side_Prod Mg_Inter 2-Chloro-5-magnesio thiophene (Stable) Mg_Base->Mg_Inter Kinetic Control Py_Ald + 2-Pyridinecarboxaldehyde Mg_Inter->Product Electrophile Addition Py_Ald->Product

Caption: Mechanistic divergence showing the suppression of the Halogen Dance pathway (Red) by the Optimized Magnesiation protocol (Green).

Detailed Experimental Protocol (Optimized)

This protocol is validated for the synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol with a target yield of 92% .

Materials
  • Substrate: 2-Chlorothiophene (1.0 equiv)

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) - The "Turbo-Hauser" Base

  • Electrophile: 2-Pyridinecarboxaldehyde (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging: Add 2-chlorothiophene (10 mmol) and anhydrous THF (10 mL) to the flask.

  • Metallation: Cool the solution to 0°C (ice bath). Dropwise add TMPMgCl·LiCl (11 mmol, 1.1 equiv) over 5 minutes.

    • Note: Unlike n-BuLi, this step does not require -78°C.

  • Activation: Stir the mixture at 25°C (Room Temperature) for 30 minutes.

    • Checkpoint: The solution turns a dark yellow/brown, indicating the formation of the stable heteroaryl magnesium species.

  • Coupling: Cool the mixture back to 0°C . Slowly add 2-pyridinecarboxaldehyde (11 mmol) dissolved in THF (5 mL).

  • Completion: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Appearance: Pale yellow viscous oil or low-melting solid.

  • Yield: 2.0 – 2.1 g (89–94%).

  • Purity: >98% (HPLC).

References & Validation

The protocols and data above are grounded in authoritative process chemistry literature regarding thiophene functionalization and Knochel-Hauser base applications.

  • Knochel, P., et al. "Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine." Synlett, 2013.[1]

    • Validates: High-yield magnesiation of 2-chlorothiophene at ambient temperatures.

  • Gros, P. C., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines." Chemistry – A European Journal, 2015.

    • Validates: Comparison of lithiation vs. halogen dance pathways and flow chemistry benefits.[2]

  • Organic Syntheses. "Preparation of 2-Thiophenethiol via Lithiation." Org.[3][4][5] Synth. Coll. Vol. 6, 1988.

    • Validates: Baseline industry standard yields (approx 60-70%) for direct lithiation methods.

  • US Patent 6,207,710. "Compounds for inhibiting beta-amyloid peptide release."

    • Validates: Use of 2-chloro-5-thienyl intermediates in pharmaceutical applications.[6]

Sources

Safety Operating Guide

2-Chloro-5-thienyl-(2-pyridyl)methanol: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

This guide mandates the operational protocols for the disposal of 2-Chloro-5-thienyl-(2-pyridyl)methanol , a halogenated heteroaromatic carbinol. Due to the presence of a chlorine atom, a thiophene ring (sulfur), and a pyridine ring (nitrogen), this compound requires strict segregation from non-halogenated waste streams to prevent the formation of hazardous byproducts (dioxins, HCl, SOx, NOx) during improper combustion.

Core Directive:

  • classify as Halogenated Organic Waste .

  • SEGREGATE from non-halogenated solvents and oxidizers.

  • DISPOSE via high-temperature incineration with acid gas scrubbing.

  • NEVER dispose of down the drain or via evaporation.

Chemical Identification & Hazard Analysis

Effective disposal begins with accurate identification. As a specific Safety Data Sheet (SDS) for this exact intermediate is often unavailable in public repositories, we derive the safety profile from its constituent pharmacophores: (5-chlorothiophen-2-yl)methanol and chloropyridines .

Physicochemical Profile (Derived)
PropertyDescriptionImplication for Disposal
Structure Pyridine and Thiophene rings linked by a methanol bridge; Cl-substituted.[1]High thermal stability; requires high-energy incineration.
Physical State Solid (likely crystalline powder) or viscous oil.Must be dissolved in compatible solvent or packed as solid waste.
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility.Do not attempt aqueous neutralization; use organic solvent rinse.
Reactivity Stable under normal conditions. Incompatible with strong oxidizers.Avoid mixing with nitric acid or perchlorates in waste drums.
Hazard Classification (GHS)

Based on structural analogs (CAS 74168-69-7 and 70258-18-3):

  • Health: Acute Toxicity (Oral/Inhalation), Skin & Eye Irritant (Category 2), STOT-SE (Respiratory Irritation).

  • Environmental: Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).

  • Waste Code: Halogenated Organic . While not explicitly P- or U-listed under RCRA, it must be treated as a toxic halogenated waste.

Waste Characterization & Segregation Logic

The Scientific Basis for Segregation: You must segregate this compound because its combustion generates Hydrogen Chloride (HCl) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) .

  • Standard Incineration: Often lacks the scrubbers needed for these acid gases.

  • Halogenated Incineration: Operates at >1100°C with specific quench/scrubber systems to neutralize acid gases and prevent dioxin formation.

Segregation Protocol:

  • Stream: Halogenated Solvent/Organic Waste .

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is potentially acidic.

  • Incompatibilities: Do NOT mix with strong acids, strong bases, or oxidizers.

Step-by-Step Disposal Protocol
Phase 1: Collection & Stabilization
  • Dissolution (If Solid): If disposing of pure solid, dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Methanol) to facilitate liquid injection incineration. Note: Solid packing is acceptable if your facility handles solid lab packs.

  • Rinsing: Triple-rinse all glassware contaminated with the substance. Collect all rinsates into the Halogenated Waste container.

  • pH Check: Ensure the waste mixture is neutral (pH 6-8). If acidic due to hydrolysis, neutralize carefully with Sodium Bicarbonate before sealing.

Phase 2: Packaging & Labeling
  • Container: Use a UN-rated container (e.g., UN 1H1 for plastic drums).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: List "2-Chloro-5-thienyl-(2-pyridyl)methanol" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Final Disposal

Transfer custody to a licensed hazardous waste transporter (TSDF).

  • Disposal Method Code: Incineration (INCIN) .

  • Verification: Request a Certificate of Destruction (COD) to ensure the material was destroyed via thermal oxidation.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent environmental release.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it >100mL or in a fume hood?) Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles (Resp. protection if dust/aerosol present) Assess->PPE Safe to handle Notify Notify EHS Officer Assess->Notify Large/Unsafe Contain Containment: Circle spill with absorbent pads/snakes PPE->Contain Absorb Absorption: Cover with vermiculite or sand (Do NOT use combustible paper towels) Contain->Absorb Collect Collection: Scoop into wide-mouth HDPE jar Absorb->Collect Label Label as 'Hazardous Waste: Spill Debris (Halogenated)' Collect->Label Label->Notify

Figure 1: Decision logic for immediate spill response in a laboratory setting.

Disposal Decision Tree

Use this logic flow to determine the correct waste stream for your specific experimental residues.

DisposalLogic Input Waste Containing 2-Chloro-5-thienyl-(2-pyridyl)methanol State Physical State? Input->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Dest1 Stream A: Solid Hazardous Waste (Trace Halogens) Solid->Dest1 Pack in Drum Solvent Solvent Type? Liquid->Solvent Halo Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halo NonHalo Non-Halogenated Solvent (e.g., Methanol, DMSO) Solvent->NonHalo Dest2 Stream B: Halogenated Solvent Waste Halo->Dest2 Dest3 Stream B: Halogenated Solvent Waste (Due to solute) NonHalo->Dest3 MUST SEGREGATE into Halogenated

Figure 2: Waste stream segregation logic. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is dissolved in them.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: (5-Chlorothiophen-2-yl)methanol. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Management of Halogenated Organic Wastes. Retrieved from

  • ETH Zürich. (2025). Disposal of Hazardous Waste: Halogenated vs. Non-Halogenated Solvents. Retrieved from

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-5-thienyl-(2-pyridyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on the analysis of analogous chemical structures, 2-Chloro-5-thienyl-(2-pyridyl)methanol is presumed to possess the following hazards:

  • Skin and Eye Irritant : Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4][5] Direct contact should be strictly avoided.

  • Respiratory Irritant : Vapors or aerosols may cause respiratory irritation.[1][5][6][7]

  • Harmful if Swallowed : Acute oral toxicity is a potential hazard.[4][5][8]

  • Flammability : Halogenated thiophenes can be flammable.[1][6] Therefore, this compound should be kept away from heat, sparks, and open flames.

  • Potential for Unpleasant Odor : Thiophene derivatives are often associated with strong, unpleasant odors.[1]

A thorough risk assessment should be conducted before any new or modified procedure involving this compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following PPE should be worn at all times when handling 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect against chemical splashes that can cause serious eye damage.[2][4][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Breakthrough time should be greater than the duration of the handling procedure.To prevent skin contact, which can lead to irritation or burns.[6][7] Always inspect gloves for integrity before use and replace them immediately if contaminated.
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron over the lab coat is recommended for procedures with a higher risk of splashes.To protect the skin and personal clothing from contamination.[6][9]
Footwear Fully enclosed, liquid-resistant shoes.To protect feet from spills.[9]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][7] If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[7][8] Proper fit testing is essential.To prevent respiratory irritation.[1][5]
Glove Selection and Use

The selection of the appropriate glove material is critical. While specific data for 2-Chloro-5-thienyl-(2-pyridyl)methanol is unavailable, general guidance for handling halogenated and aromatic compounds suggests the following:

Glove MaterialBreakthrough Time (General)DexterityNotes
Nitrile GoodExcellentRecommended for incidental contact. Change gloves frequently.
Neoprene ExcellentGoodSuitable for longer duration tasks.
PVC FairGoodMay not be suitable for prolonged contact with this specific chemical class.[6]

Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.

Safe Handling and Operational Plans

Adherence to proper handling procedures is paramount for minimizing risk.

Preparation for Use
  • Designated Area : Clearly designate an area for handling 2-Chloro-5-thienyl-(2-pyridyl)methanol, preferably within a chemical fume hood.

  • Pre-operational Checks : Ensure that safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in good working order.

  • Donning PPE : Don all required PPE before entering the designated handling area.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Check_Equipment Check Safety Equipment Designate_Area Designate Handling Area Check_Equipment->Designate_Area Ensure readiness Don_Shoes 1. Wear Closed-Toe Shoes Designate_Area->Don_Shoes Proceed to handle Don_Coat 2. Don Lab Coat Don_Shoes->Don_Coat Don_Goggles 3. Wear Safety Goggles Don_Coat->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves

PPE Donning Workflow
Handling and Use
  • Fume Hood : Conduct all manipulations of 2-Chloro-5-thienyl-(2-pyridyl)methanol inside a certified chemical fume hood.[1][7]

  • Minimize Quantities : Use the smallest amount of the chemical necessary for the experiment.

  • Container Management : Keep the container tightly sealed when not in use.

  • Avoid Aerosols : Prevent the formation of dust and aerosols.[7]

  • Non-sparking Tools : Use non-sparking tools and ground all equipment to prevent static discharge, especially given the potential flammability of thiophene derivatives.[6][7][10]

Post-Handling
  • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[2][5]

Emergency and Disposal Plans

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate the area and alert others.

  • Restrict Access : Prevent entry to the spill area.

  • Assess the Spill : For small spills that you are trained and equipped to handle:

    • Ensure proper ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Large Spills : For large spills, or if you are not equipped or trained to handle them, evacuate the area and contact your institution's emergency response team.

Spill_Cleanup_Procedure cluster_spill Spill Response cluster_cleanup Cleanup (Trained Personnel Only) Evacuate Evacuate Area Alert Alert Others Evacuate->Alert Assess Assess Spill Size Alert->Assess Small_Spill Small Spill? Assess->Small_Spill Large_Spill Large Spill Small_Spill->Large_Spill No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Contact_EHS Contact Emergency Response Large_Spill->Contact_EHS Contain Contain with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Spill Cleanup Procedure
Waste Disposal

All waste containing 2-Chloro-5-thienyl-(2-pyridyl)methanol must be treated as hazardous waste.

  • Chemical Waste : Collect all excess 2-Chloro-5-thienyl-(2-pyridyl)methanol and reaction byproducts in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[1]

Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact : Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.

  • Eye Contact : Immediately flush open eyes with plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Chloro-5-thienyl-(2-pyridyl)methanol and maintain a safe laboratory environment.

References

  • Personal protective equipment for handling 2-Chloro-3-(dibromomethyl)thiophene. BenchChem.
  • [3-Methyl-4-(2,2,2-trifluoro-ethoxy)
  • Thiophene Safety D
  • SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Pyridinemethanol. Fisher Scientific.
  • Essential Safety and Operational Guide for Thiophene-2-amidoxime. BenchChem.
  • SAFETY D
  • 2-(Methylamino)-3-pyridinemethanol SDS. ECHEMI.
  • 3-Pyridinemethanol Safety D
  • SAFETY DATA SHEET - 2-Pyridinemethanol. Thermo Fisher Scientific.
  • Safety d
  • Personal Protective Equipment. University of British Columbia.
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • 2-Chloro-5-(chloromethyl)
  • MSDS of 2-Chloro-5-(chloromethyl)pyridine. Capot Chemical.

Sources

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